molecular formula C7H9NO2S B073098 O-Toluenesulfonamide CAS No. 1333-07-9

O-Toluenesulfonamide

Cat. No.: B073098
CAS No.: 1333-07-9
M. Wt: 171.22 g/mol
InChI Key: YCMLQMDWSXFTIF-UHFFFAOYSA-N
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Description

O-Toluenesulfonamide (this compound, 2-Methylbenzenesulfonamide) is a versatile organic synthetic intermediate and a key building block in medicinal chemistry and materials science. Its primary research value lies in its role as a precursor for the synthesis of sulfonamide derivatives, a class of compounds with significant biological activity, particularly as inhibitors of carbonic anhydrase. The ortho-methyl group on the benzene ring influences the molecule's steric and electronic properties, which can be exploited to fine-tune the activity and selectivity of resulting compounds. Researchers utilize this compound in the development of pharmaceuticals, agrochemicals, and dyes. Furthermore, it serves as a fundamental starting material in organic synthesis for the preparation of sulfonyl chlorides, sulfonamide-linked polymers, and other complex molecular architectures. Its mechanism of action, when used in biological contexts, often involves binding to the active site of zinc-containing enzymes like carbonic anhydrase, disrupting its function, which is a valuable pathway for investigating enzyme inhibition and developing novel therapeutic agents. This compound is essential for chemists and biologists exploring structure-activity relationships, catalyst design, and the synthesis of novel sulfonamide-based functional materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylbenzenesulfonamide
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InChI

InChI=1S/C7H9NO2S/c1-6-4-2-3-5-7(6)11(8,9)10/h2-5H,1H3,(H2,8,9,10)
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InChI Key

YCMLQMDWSXFTIF-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC=CC=C1S(=O)(=O)N
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Molecular Formula

C7H9NO2S
Record name o-TOLUENESULFONAMIDE
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DSSTOX Substance ID

DTXSID7021362
Record name o-Toluenesulfonamide
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Molecular Weight

171.22 g/mol
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Physical Description

Dry Powder, Colorless solid; [Hawley] White powder; [MSDSonline], White to light cream-colored crystalline flakes; [MSDSonline], COLOURLESS CRYSTALS.
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Boiling Point

214 °C at 10 mm Hg, >270 °C
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Solubility

In water, 1.62X10+3 mg/L at 25 °C, Slightly soluble in water, Soluble in alcohol; slightly soluble in ether, Slightly soluble in ether, DMSO; soluble in ethanol, Solubility in water, g/100ml at 25 °C: 0.162
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Density

1.46 g/cm³
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Vapor Pressure

0.00006 [mmHg], 0.000306 [mmHg], Vapor pressure at 25 °C: negligible
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Color/Form

Octahedral crystals from alcohol; prisms from water, Colorless crystals

CAS No.

88-19-7, 8013-74-9, 1333-07-9
Record name 2-Methylbenzenesulfonamide
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Melting Point

156.3 °C, 156 °C
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of O-Toluenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: O-Toluenesulfonamide (OTSA) is a significant chemical intermediate, notably utilized in the synthesis of saccharin and as a plasticizer for various resins.[1][2] This document provides a comprehensive technical overview of the primary synthesis routes for this compound, tailored for researchers, scientists, and professionals in drug development and organic chemistry. It includes detailed experimental protocols, comparative data on physical and chemical properties, and visual diagrams of the synthesis and purification workflows.

Introduction

This compound (2-methylbenzenesulfonamide) is an aromatic sulfonamide compound featuring a methyl group at the ortho position relative to the sulfonamide group on the benzene ring.[1] It typically appears as a white to creamy crystalline solid.[1] While historically a key precursor in saccharin production, its applications have expanded to include use as a reactive plasticizer in synthetic resins like melamine and urea, and as an intermediate in the manufacturing of fluorescent pigments and dyes.[2][3] This guide focuses on the prevalent and effective methods for its laboratory and industrial synthesis.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. The properties of its corresponding para-isomer are included for comparison.

PropertyThis compoundp-ToluenesulfonamideReference(s)
CAS Number 88-19-770-55-3[2][3]
Molecular Formula C₇H₉NO₂SC₇H₉NO₂S[1][3]
Molecular Weight 171.22 g/mol 171.22 g/mol [4]
Appearance White to creamy crystalline solidColorless-to-white crystalline powder[1][3]
Melting Point 155-157.2 °C136-137 °C[2][3][5]
Boiling Point > 270 °C> 220 °C[2][3]
Water Solubility 1.6 g/L at 25 °CSlightly soluble[2][3]
pKa 10.18Not specified[2]
Log P (octanol/water) 0.84Not specified[2]

Synthesis Methodologies

Several methods exist for the synthesis of this compound. The most common and direct routes are detailed below.

Primary Synthesis Route: Amination of o-Toluenesulfonyl Chloride

The most widely documented method for producing this compound is the amination of o-toluenesulfonyl chloride by reacting it with ammonia.[1][3] This reaction is a nucleophilic substitution where ammonia displaces the chloride on the sulfonyl group.

The precursor, o-toluenesulfonyl chloride, is typically produced as a co-product with p-toluenesulfonyl chloride during the chlorosulfonation of toluene.[6][7]

G Toluene Toluene OTSCl o-Toluenesulfonyl Chloride Toluene->OTSCl + SO₂Cl₂ or HSO₃Cl (Chlorosulfonation) OTSA This compound OTSCl->OTSA Amination Ammonia Ammonia (NH₃) Ammonia->OTSA

Caption: General synthesis pathway for this compound.
Alternative Synthesis Routes

Other reported, though less detailed, methods for synthesis include:

  • Direct Sulfonation and Amination: This involves the sulfonation of toluene to produce o-toluenesulfonic acid, which is then converted to the sulfonamide.[1] A method for the direct amidation of the para-isomer using an organic boronic acid catalyst has been described, which could potentially be adapted.[8][9]

  • Reduction of Nitro Compounds: Synthesis can begin from nitrotoluene derivatives, which are then reduced to form the corresponding amine and subsequently converted to the sulfonamide.[1]

Experimental Protocols

Protocol 1: Laboratory Synthesis from o-Toluenesulfonyl Chloride

This protocol is based on the established method of reacting o-toluenesulfonyl chloride with an aqueous ammonia solution.[10]

Materials:

  • o-Toluenesulfonyl chloride

  • 20% aqueous ammonia solution

  • 1N Sodium hydroxide (NaOH) solution

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

  • Ice

Procedure:

  • Reaction Setup: Place a volume of 20% ammonia solution into a beaker or flask and cool it in a freezing mixture (ice-salt bath).

  • Addition of Reactant: Gradually add an equal quantity of o-toluenesulfonyl chloride to the cooled ammonia solution with continuous stirring. Maintain the temperature to control the exothermic reaction.

  • Reaction Completion: Once the addition is complete, remove the reaction vessel from the freezing mixture and allow it to warm to room temperature. Gently heat the mixture to ensure the reaction goes to completion.

  • Initial Isolation: Filter the resulting solid this compound from the reaction mixture.

  • Purification (Dissolution): Dissolve the crude product in a 1N sodium hydroxide solution. The sulfonamide is acidic and will form a water-soluble sodium salt.

  • Filtration: Filter the alkaline solution to remove any insoluble impurities.

  • Reprecipitation: Carefully add hydrochloric acid or sulfuric acid to the filtrate to re-precipitate the this compound. This process can be done fractionally, as impurities may precipitate at different pH values.[1][11] For higher purity, add enough acid to precipitate approximately 75% of the dissolved product.[10]

  • Final Crystallization: Filter the purified precipitate. For further purification, redissolve the solid in a minimal amount of hot water or another suitable solvent and allow it to cool slowly to form high-purity crystals.[10]

  • Drying: Dry the final product. The expected melting point of pure this compound is 155-157 °C.[2][5]

Protocol 2: Industrial Purification via Fractional Precipitation

The purification of toluenesulfonamides can be achieved by leveraging the differential solubility of their sodium salts and their varying precipitation pH.[5][11] This workflow is crucial for separating ortho and para isomers and removing other impurities like p-sulfamylbenzoic acid, a common byproduct in saccharin synthesis.[11]

G start Crude this compound (containing impurities) dissolve Dissolve in aqueous alkaline solution (e.g., NaOH) start->dissolve filter1 Filter to remove insoluble impurities dissolve->filter1 acidify1 Step-wise acidification with mineral acid (e.g., HCl) filter1->acidify1 precip1 Precipitate impurities (e.g., p-sulfamylbenzoic acid at pH 3.5) acidify1->precip1 filter2 Filter to remove precipitated impurities precip1->filter2 Filtrate acidify2 Further acidify filtrate to precipitate OTSA (pH ~1.5-2.5) filter2->acidify2 isolate Isolate this compound by filtration acidify2->isolate recrystallize Recrystallize from hot solvent (optional) isolate->recrystallize end Pure this compound recrystallize->end

Caption: Purification workflow for this compound.

Industrial Production Considerations

For industrial-scale production, a continuous process is often favored over batch reactions to improve efficiency and reduce labor intensity.[12] One patented method for the para-isomer, which can be conceptually applied to the ortho-isomer, involves the continuous amination of the toluenesulfonyl chloride in a solvent like dichloromethane using a countercurrent absorption method with ammonia gas.[12] This approach minimizes water use, which in turn prevents the hydrolysis of the sulfonyl chloride side reaction and reduces the generation of aqueous waste with high chemical oxygen demand (COD).[12]

Safety and Handling

This compound is a combustible solid that can release irritating fumes in a fire.[1] Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and respirators to avoid inhalation of dust and dermal contact.[1][2] The oral LD50 in rats is reported to be greater than 2000 mg/kg bw.[4] Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

The synthesis of this compound is a well-established process in organic chemistry, with the amination of o-toluenesulfonyl chloride being the most practical and high-yielding route. The purity of the final product is critical for its subsequent applications, necessitating robust purification protocols such as fractional precipitation and recrystallization. The methodologies and data presented in this guide offer a solid foundation for researchers and professionals engaged in the synthesis and application of this versatile chemical compound.

References

O-Toluenesulfonamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

O-Toluenesulfonamide (OTS), a non-caloric sweetener and a key organic intermediate, holds a significant place in the history of chemical discovery and modern industrial synthesis. This technical guide provides a comprehensive overview of this compound, from its serendipitous discovery to its synthesis, physicochemical properties, and applications, particularly in the pharmaceutical sector. Detailed experimental protocols for its synthesis and analysis are provided, along with a thorough compilation of its quantitative data. This document is intended to serve as a valuable resource for researchers, chemists, and professionals involved in drug development and chemical manufacturing.

Discovery and History

The discovery of this compound is intrinsically linked to the accidental discovery of saccharin in 1879 by Constantin Fahlberg, a chemist working in the laboratory of Ira Remsen at Johns Hopkins University.[1][2][3][4][5] While investigating the oxidation of this compound, Fahlberg inadvertently tasted the compound, noticing an intensely sweet taste.[2][3] This led to the identification of the sweet substance as benzoic sulfimide, which he named saccharin.[1][2][3]

Initially, Fahlberg and Remsen co-authored papers on their findings, but Fahlberg later patented and commercialized saccharin, leading to a dispute with Remsen over the credit for the discovery.[1][4] The original synthesis of saccharin involved the oxidation of this compound, making OTS a crucial precursor in the early production of this artificial sweetener.[2][6] While modern manufacturing methods for saccharin have evolved, this compound remains a significant compound in organic synthesis.

Physicochemical Properties

This compound is a white crystalline solid.[4] Its key physicochemical properties are summarized in the tables below.

Table 1: General and Physical Properties of this compound
PropertyValueReference
IUPAC Name2-Methylbenzenesulfonamide[7]
CAS Number88-19-7[6][8]
Molecular FormulaC₇H₉NO₂S[6][7]
Molecular Weight171.22 g/mol [7]
Melting Point156-158 °C[9]
Boiling Point> 270 °C
Density1.461 g/cm³ at 20 °C
AppearanceWhite to cream crystals or powder[6][10]
Table 2: Solubility and Partition Coefficient of this compound
PropertyValueReference
Water Solubility1.6 g/L at 25 °C
Log Kₒw (Octanol-Water Partition Coefficient)0.84
Solubility in Organic SolventsSoluble in ethanol[11]

Synthesis of this compound

The primary industrial synthesis of this compound involves the reaction of o-toluenesulfonyl chloride with ammonia. The precursor, o-toluenesulfonyl chloride, is typically produced by the chlorosulfonation of toluene.

Synthesis of o-Toluenesulfonyl Chloride from Toluene

The reaction of toluene with chlorosulfonic acid yields a mixture of o- and p-toluenesulfonyl chloride. The ortho isomer can be separated from the para isomer by fractional distillation.

Synthesis_of_o_Toluenesulfonyl_Chloride Toluene Toluene Reaction_Step1 Chlorosulfonation Toluene->Reaction_Step1 Chlorosulfonic_Acid Chlorosulfonic Acid (ClSO3H) Chlorosulfonic_Acid->Reaction_Step1 o_TSC o-Toluenesulfonyl Chloride Reaction_Step1->o_TSC ortho isomer p_TSC p-Toluenesulfonyl Chloride Reaction_Step1->p_TSC para isomer Separation Fractional Distillation o_TSC->Separation p_TSC->Separation

Synthesis of o-Toluenesulfonyl Chloride
Synthesis of this compound from o-Toluenesulfonyl Chloride

This compound is prepared by the amination of o-toluenesulfonyl chloride using aqueous ammonia.

Synthesis_of_o_Toluenesulfonamide o_TSC o-Toluenesulfonyl Chloride Reaction_Step2 Amination o_TSC->Reaction_Step2 Ammonia Aqueous Ammonia (NH3) Ammonia->Reaction_Step2 OTS This compound Reaction_Step2->OTS

Synthesis of this compound

Experimental Protocols

Detailed Synthesis of this compound

This protocol is based on established laboratory procedures.[12]

Materials:

  • o-Toluenesulfonyl chloride

  • 20% Aqueous ammonia solution

  • 1N Sodium hydroxide solution

  • 1N Hydrochloric acid

  • Ice

Procedure:

  • In a fume hood, place a beaker containing a specific volume of 20% aqueous ammonia solution in an ice bath to cool.

  • Slowly and with constant stirring, add an equal volume of o-toluenesulfonyl chloride to the cooled ammonia solution. Maintain the temperature of the reaction mixture below 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Gently heat the mixture to complete the reaction.

  • Filter the resulting precipitate of crude this compound using a Buchner funnel.

  • Dissolve the crude product in a minimal amount of 1N sodium hydroxide solution.

  • Filter the solution to remove any insoluble impurities.

  • Slowly add 1N hydrochloric acid to the filtrate with stirring until the pH is acidic, causing the this compound to reprecipitate.

  • Collect the purified precipitate by filtration and wash with cold water.

  • For further purification, the this compound can be recrystallized from hot water. The melting point of the pure product is 133-134 °C.[12]

Analytical Methods

A common method for the analysis of this compound is reverse-phase HPLC.[13]

Typical HPLC Parameters:

  • Column: C18 reverse-phase column (e.g., Newcrom R1)

  • Mobile Phase: A mixture of acetonitrile and water, with a small amount of phosphoric acid or formic acid for MS compatibility.[13]

  • Detection: UV detector at a suitable wavelength.

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 10-20 µL.

GC-MS is a sensitive method for the determination of this compound, particularly as an impurity in saccharin.[14]

Typical GC-MS Parameters:

  • Column: A non-polar or low-polarity capillary column, such as one with a 5% phenyl methyl polysiloxane stationary phase.

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: An initial temperature of around 60°C, held for a few minutes, followed by a ramp up to a final temperature of approximately 180°C.[14]

  • Injection: Splitless injection is often used for trace analysis.

  • MS Detection: Electron ionization (EI) with scanning in the appropriate mass range or selected ion monitoring (SIM) for higher sensitivity.

Spectral Data for Characterization

Table 3: Spectroscopic Data of this compound
Spectroscopic TechniqueCharacteristic Data
¹H NMR (in CDCl₃)δ ~7.9 (d, 1H, Ar-H), δ ~7.5 (t, 1H, Ar-H), δ ~7.3 (m, 2H, Ar-H), δ ~4.8 (s, 2H, NH₂), δ ~2.6 (s, 3H, CH₃)
¹³C NMR Characteristic peaks for aromatic carbons, the methyl carbon, and the sulfonamide-bearing aromatic carbon.
Infrared (IR) Characteristic absorption bands for N-H stretching (around 3300-3400 cm⁻¹), S=O stretching (around 1330 and 1160 cm⁻¹), and aromatic C-H stretching.
Mass Spectrometry (MS) Molecular ion peak (M⁺) at m/z = 171, and characteristic fragmentation patterns.

Applications in Drug Development and Other Industries

This compound serves as a versatile intermediate in various industrial applications.

  • Pharmaceuticals: It is a key starting material in the synthesis of various sulfonamide drugs (sulfa drugs), which are a class of antibiotics.[15] The sulfonamide functional group is a crucial pharmacophore in these drugs.

  • Agrochemicals: It is used in the synthesis of certain herbicides and pesticides.[15]

  • Plasticizers: A mixture of o- and p-toluenesulfonamide is used as a plasticizer for hot-melt adhesives and in resins to improve their flexibility and flow properties.[7][9][11]

  • Dyes and Pigments: It serves as an intermediate in the manufacturing of fluorescent pigments and other dyes.[9][11]

Applications_of_OTS OTS This compound Pharmaceuticals Pharmaceuticals (Sulfonamide Drugs) OTS->Pharmaceuticals Agrochemicals Agrochemicals (Herbicides, Pesticides) OTS->Agrochemicals Plasticizers Plasticizers (Adhesives, Resins) OTS->Plasticizers Dyes Dyes and Pigments OTS->Dyes

Major Applications of this compound

Conclusion

This compound, a compound with a rich history tied to the discovery of saccharin, continues to be a cornerstone of industrial organic synthesis. Its utility as a precursor for pharmaceuticals, agrochemicals, and polymers underscores its importance. This technical guide has provided a detailed overview of its discovery, properties, synthesis, and analytical methods, offering a valuable resource for professionals in the chemical and pharmaceutical sciences. The provided experimental protocols and compiled data aim to facilitate further research and application of this versatile molecule.

References

Spectroscopic Profile of O-Toluenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for O-Toluenesulfonamide (CAS No. 88-19-7), a compound of interest in pharmaceutical research and organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear, tabular format for ease of reference and comparison. Detailed experimental protocols are also provided to ensure reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for this compound provide detailed information about the chemical environment of its constituent atoms.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic protons, the methyl group protons, and the amine protons.

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
7.85 - 7.82Multiplet1H-Ar-H
7.55 - 7.50Multiplet1H-Ar-H
7.34 - 7.26Multiplet2H-Ar-H
4.95Broad Singlet2H--NH₂
2.61Singlet3H--CH₃
¹³C NMR Spectral Data

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule.

Chemical Shift (δ) ppmAssignment
141.2Ar-C
137.9Ar-C
132.6Ar-CH
131.8Ar-CH
126.8Ar-CH
125.7Ar-CH
20.0-CH₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

Wavenumber (cm⁻¹)IntensityAssignment
3350Strong, BroadN-H Stretch (Amine)
3250Strong, BroadN-H Stretch (Amine)
1580MediumC=C Aromatic Ring Stretch
1480MediumC=C Aromatic Ring Stretch
1330StrongS=O Asymmetric Stretch (Sulfonamide)
1160StrongS=O Symmetric Stretch (Sulfonamide)
760StrongC-H Aromatic Out-of-Plane Bend

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. The mass spectrum of this compound is characterized by its molecular ion peak and several key fragment ions.

m/zRelative Intensity (%)Assignment
17140[M]⁺ (Molecular Ion)
15530[M - NH₂]⁺
10660[M - SO₂NH]⁺
91100[C₇H₇]⁺ (Tropylium Ion)
9050[C₇H₆]⁺

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may need to be optimized.

NMR Spectroscopy

A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. The solution is then transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. Data is processed by applying a Fourier transform to the free induction decay (FID) signal.

Infrared (IR) Spectroscopy

For solid samples like this compound, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the powdered sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The IR spectrum is then recorded. Alternatively, a potassium bromide (KBr) pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk.

Mass Spectrometry (MS)

Mass spectra are typically obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system. A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) is injected into the GC, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer, where it is ionized, most commonly by electron ionization (EI). The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Interpretation Sample This compound Sample Dissolution Dissolution in Deuterated Solvent (for NMR) Sample->Dissolution Solid_Prep Solid Sample Preparation (ATR or KBr for IR) Sample->Solid_Prep Solution_Prep Dilution in Volatile Solvent (for MS) Sample->Solution_Prep NMR NMR Spectrometer Dissolution->NMR IR IR Spectrometer Solid_Prep->IR MS Mass Spectrometer Solution_Prep->MS NMR_Data ¹H and ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Interpretation Structural Elucidation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

Caption: General workflow for spectroscopic analysis.

Mass Spectrometry Fragmentation of this compound

This diagram illustrates the primary fragmentation pathway of this compound in an electron ionization mass spectrometer.

Fragmentation_Pathway Mol_Ion This compound [M]⁺ m/z = 171 Frag1 [M - NH₂]⁺ m/z = 155 Mol_Ion->Frag1 - NH₂ Frag2 [M - SO₂NH]⁺ m/z = 106 Mol_Ion->Frag2 - SO₂NH Frag3 Tropylium Ion [C₇H₇]⁺ m/z = 91 Frag2->Frag3 - CH₃ Frag4 [C₇H₆]⁺ m/z = 90 Frag3->Frag4 - H

Caption: Fragmentation of this compound in MS.

Solubility of O-Toluenesulfonamide in common organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of O-Toluenesulfonamide in Common Organic Solvents

This technical guide provides a comprehensive overview of the solubility of this compound (o-TSA) in a variety of common organic solvents. The information is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document presents quantitative solubility data, detailed experimental protocols for its determination, and a visual representation of the experimental workflow.

Quantitative Solubility Data

The solubility of this compound is a critical parameter for its application in synthesis, crystallization, and formulation. Extensive studies have been conducted to quantify its solubility in numerous organic solvents across a range of temperatures. The mole fraction solubility of this compound generally increases with rising temperature in the tested solvents.[1][2]

Below are tables summarizing the mole fraction solubility (x) of this compound in various organic solvents at different temperatures.

Table 1: Mole Fraction Solubility (x) of this compound in Various Solvents at 318.15 K (45 °C) [1][3]

SolventMole Fraction Solubility (x)
Ethyl Acetate0.07748
Acetonitrile0.07368
Methanol0.05790
Ethanol0.04564
n-Propanol0.04271
Isopropanol0.04142
n-Butanol0.03879

Table 2: Mole Fraction Solubility (x) of this compound in Additional Solvents at Various Temperatures [2][4]

SolventTemperature (K)Mole Fraction Solubility (x)
Alcohols
Methanol283.150.0298
318.150.0579
Ethanol283.150.0219
318.150.0456
n-Propanol283.150.0198
318.150.0427
Isopropanol283.150.0189
318.150.0414
n-Butanol283.150.0175
318.150.0388
Isobutanol273.150.0123
323.150.0421
n-Pentanol273.150.0109
323.150.0398
Isopentanol273.150.0105
323.150.0387
Ketones
Acetone273.150.0452
323.150.1235
Cyclohexanone273.150.0521
323.850.1589
Cyclopentanone273.150.0611
323.850.1798
Esters
Ethyl Acetate283.150.0412
318.150.0775
Methyl Acetate273.150.0432
323.150.1198
Ethyl Formate273.150.0398
323.150.1087
Other Solvents
Acetonitrile283.150.0389
318.150.0737
Dichloromethane273.150.0198
323.150.0654

Qualitative solubility information indicates that this compound is also soluble in ethanol and slightly soluble in ether and DMSO.[5][6] Its solubility in water is low, reported as 1.6 g/L at 25 °C.[6][7]

Experimental Protocols for Solubility Determination

The quantitative solubility data presented in this guide were primarily determined using the isothermal saturation method, also referred to as the static gravimetric method.[1][2][4] This is a widely accepted and reliable technique for measuring solid-liquid equilibrium.

Detailed Methodology:

  • Apparatus: The experiment is typically conducted in a jacketed glass vessel to maintain a constant temperature. A circulating thermostatic bath is used to control the temperature with high precision. A magnetic stirrer ensures the solution remains well-mixed.

  • Sample Preparation: An excess amount of this compound is added to a known volume of the selected organic solvent in the glass vessel.

  • Equilibration: The resulting suspension is continuously stirred at a constant, predetermined temperature for a sufficient duration to ensure that solid-liquid equilibrium is achieved. The time required to reach equilibrium can vary but is often determined empirically; in some studies, this period was established to be around 8 hours.[4]

  • Phase Separation: After reaching equilibrium, stirring is stopped, and the solution is allowed to stand for several hours to permit the excess solid to settle, leaving a clear, saturated supernatant.

  • Sampling and Analysis: A known mass of the clear supernatant is carefully withdrawn. The solvent is then evaporated under controlled conditions (e.g., in a vacuum oven), and the mass of the remaining dissolved this compound is determined gravimetrically.

  • Calculation: The mole fraction solubility is calculated from the masses of the dissolved solute and the solvent.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

experimental_workflow start Start prep Preparation: Add excess o-TSA to solvent in a jacketed glass vessel start->prep equilibration Equilibration: Stir at constant temperature for a defined period (e.g., 8h) prep->equilibration settling Settling: Stop stirring and allow excess solid to sediment equilibration->settling sampling Sampling: Withdraw a known mass of the clear supernatant settling->sampling analysis Gravimetric Analysis: Evaporate solvent and weigh the solid residue sampling->analysis calculation Calculation: Determine mole fraction solubility analysis->calculation end End calculation->end

Caption: Experimental workflow for solubility determination.

References

The Synthesis of Saccharin: A Technical Guide to the Role of o-Toluenesulfonamide as a Core Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saccharin, a non-nutritive artificial sweetener with approximately 300-400 times the sweetness of sucrose, has been a significant compound in the food and pharmaceutical industries for over a century. Its synthesis has evolved, but the routes involving o-toluenesulfonamide as a key precursor remain fundamental in chemical literature and practice. This technical guide provides an in-depth exploration of the synthesis of saccharin from this compound, focusing on the prevalent Remsen-Fahlberg process. It aims to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the reaction mechanisms, detailed experimental protocols, and quantitative data to support further research and process optimization.

Core Synthesis Pathway: The Remsen-Fahlberg Process

The Remsen-Fahlberg process, named after its discoverers Ira Remsen and Constantin Fahlberg, is the classical and most recognized method for synthesizing saccharin from this compound. The cornerstone of this process is the oxidation of the methyl group of this compound to a carboxylic acid, which is followed by an intramolecular cyclization to form the final saccharin product.

The overall transformation can be visualized as follows:

Remsen_Fahlberg_Overview OTS This compound Oxidation Oxidation OTS->Oxidation [O] Saccharin Saccharin Oxidation->Saccharin Cyclization

Figure 1: Overview of the Remsen-Fahlberg Process.

The critical step in this synthesis is the oxidation of the methyl group. Various oxidizing agents have been employed for this purpose, with potassium permanganate (KMnO4) and chromic acid (H2CrO4), often generated in situ from sodium or potassium dichromate and sulfuric acid, being the most common.

Quantitative Data on Saccharin Synthesis

The choice of oxidizing agent and reaction conditions significantly impacts the yield and purity of the final saccharin product. The following tables summarize quantitative data from various reported syntheses.

Table 1: Comparison of Oxidizing Agents in the Remsen-Fahlberg Process

Oxidizing AgentPrecursorReaction ConditionsYield (%)Reference
Potassium Permanganate (KMnO4)This compoundAqueous NaOH, 40-50°CNot explicitly stated, but implied to be a viable laboratory method.[1]
Chromic Acid (from CrO3 and H2SO4)This compound50-70°C, 30 min - 4 h≥ 90%[2]
Chromic Acid (from Na2Cr2O7 and H2SO4)This compoundNot specifiedNot explicitly stated, but a common industrial method.[3]
Periodic Acid (H5IO6) with catalytic CrO3This compoundAcetonitrile, refluxHigh yields reported for derivatives.[4]

Table 2: Exemplary Reaction Conditions for Chromic Acid Oxidation[2]

ParameterValue
Molar ratio of this compound to CrO31 : 9 to 1 : 11 (by weight)
Molar ratio of this compound to H2SO41 : 7 to 1 : 9 (by weight)
Temperature50 - 70 °C
Reaction Time30 minutes - 4 hours

Detailed Experimental Protocols

The following are detailed experimental protocols for the synthesis of saccharin from this compound using two common oxidizing agents.

Protocol 1: Oxidation with Potassium Permanganate[1]

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Potassium permanganate (KMnO4)

  • Sodium hydrosulfite (Na2S2O4) (optional, for decolorization)

  • Hydrochloric acid (HCl)

  • Methyl orange indicator

  • Distilled water

Procedure:

  • Dissolve one equivalent of this compound in a solution of one equivalent of sodium hydroxide in approximately 2500 ml of water.

  • Heat the solution to 40-50°C with stirring.

  • Slowly add solid potassium permanganate (approximately 1.5 equivalents) in portions to the stirred solution. Maintain the temperature between 40-50°C.

  • Continue stirring until the purple color of the permanganate has nearly disappeared. If necessary, a small amount of sodium hydrosulfite can be added to decolorize the solution completely.

  • Filter off the precipitated manganese dioxide and wash the filter cake with water.

  • Combine the filtrate and washings, cool to room temperature, and neutralize with hydrochloric acid using methyl orange as an indicator. This may precipitate any unreacted this compound, which should be filtered off.

  • Further, acidify the filtrate with hydrochloric acid to precipitate the saccharin.

  • Collect the precipitated saccharin by filtration, wash with cold water, and dry at 40°C.

Protocol 2: Enhanced Oxidation with Chromic Acid[2]

Materials:

  • This compound (OTSA)

  • Concentrated sulfuric acid (H2SO4)

  • Chromium trioxide (CrO3)

  • Periodic acid (H5IO6) (as an auxiliary oxidant)

  • Distilled water

Procedure:

  • In a reaction vessel, add 135 g of concentrated sulfuric acid and adjust the temperature to 50°C.

  • Slowly add 17 g of this compound, ensuring the temperature does not exceed 70°C.

  • Stir the mixture for 30 minutes.

  • Slowly add 163.5 g of chromium trioxide, maintaining a constant temperature.

  • Subsequently, slowly add 21.2 g of periodic acid.

  • Stir the reaction mixture for 3 hours, monitoring the progress via a suitable analytical method such as liquid chromatography (LC).

  • Upon completion, quench the reaction by adding an excess of water.

  • The precipitated crude saccharin is then collected by filtration and washed with water.

Reaction Pathways and Logical Workflows

The synthesis of saccharin from toluene, the ultimate starting material for this compound, involves several key steps. The following diagrams illustrate these pathways.

Saccharin_Synthesis_from_Toluene Toluene Toluene Sulfonation Sulfonation Toluene->Sulfonation + H₂SO₄ TSA_isomers o/p-Toluenesulfonic acid Sulfonation->TSA_isomers Chlorination Chlorination TSA_isomers->Chlorination + PCl₅ or SOCl₂ TSC_isomers o/p-Toluenesulfonyl chloride Chlorination->TSC_isomers Separation Isomer Separation TSC_isomers->Separation o_TSC o-Toluenesulfonyl chloride Separation->o_TSC ortho p_TSC p-Toluenesulfonyl chloride (byproduct) Separation->p_TSC para Ammonolysis Ammonolysis o_TSC->Ammonolysis + NH₃ o_TSA This compound Ammonolysis->o_TSA

Figure 2: Synthesis of this compound from Toluene.

Once this compound is obtained, it is subjected to oxidation and cyclization to yield saccharin.

Remsen_Fahlberg_Detailed o_TSA This compound Oxidation Oxidation o_TSA->Oxidation + KMnO₄ or CrO₃/H₂SO₄ Intermediate o-Sulfamoylbenzoic acid Oxidation->Intermediate Cyclization Cyclization Intermediate->Cyclization - H₂O Saccharin Saccharin Cyclization->Saccharin

Figure 3: Remsen-Fahlberg Oxidation and Cyclization.

Purification of Saccharin

Crude saccharin synthesized via the Remsen-Fahlberg process often contains impurities that can affect its taste and safety. The primary impurities include unreacted this compound and the corresponding p-isomer impurity, p-toluenesulfonamide, which can lead to the formation of p-sulfamoylbenzoic acid.[3]

A common purification strategy involves the following steps:

  • Dissolution in Base: The acidic saccharin is dissolved in a basic solution (e.g., sodium hydroxide or sodium carbonate) to form its water-soluble salt.

  • Filtration: Insoluble impurities, such as metal hydroxides from the oxidation step (e.g., manganese dioxide or chromium hydroxide), are removed by filtration.

  • Acidification and Precipitation: The filtrate is then acidified with a strong acid (e.g., HCl or H2SO4). Due to differences in pKa values, careful pH control can allow for the selective precipitation of impurities. For instance, this compound is less acidic than saccharin and can be precipitated at a higher pH.

  • Recrystallization: The precipitated crude saccharin can be further purified by recrystallization from hot water or other suitable solvents.

The purification workflow can be summarized as follows:

Saccharin_Purification Crude_Saccharin Crude Saccharin Dissolution Dissolve in Base (e.g., NaOH) Crude_Saccharin->Dissolution Filtration1 Filtration (remove insoluble impurities) Dissolution->Filtration1 Acidification Acidification (e.g., HCl) Filtration1->Acidification Filtrate Filtration2 Filtration (collect saccharin) Acidification->Filtration2 Recrystallization Recrystallization (optional) Filtration2->Recrystallization Crude pure saccharin Pure_Saccharin Pure Saccharin Recrystallization->Pure_Saccharin

Figure 4: General Purification Workflow for Saccharin.

Alternative Synthesis Route: The Maumee Process

It is important to note that an alternative industrial synthesis for saccharin, the Maumee process, exists. However, this process does not utilize this compound as a precursor. Instead, it begins with methyl anthranilate.[5] While a detailed description of the Maumee process is beyond the scope of this guide, its existence is noteworthy for researchers exploring different synthetic strategies for saccharin and its analogs.

Conclusion

The synthesis of saccharin from this compound, particularly through the Remsen-Fahlberg process, is a classic example of aromatic chemistry with significant industrial relevance. Understanding the nuances of the oxidation step, including the choice of reagents and control of reaction conditions, is paramount to achieving high yields and purity. The detailed protocols and quantitative data presented in this guide are intended to serve as a valuable resource for scientists engaged in the synthesis of saccharin and related sulfonamide compounds, facilitating both laboratory-scale research and the development of more efficient and sustainable manufacturing processes.

References

O-Toluenesulfonamide: A Comprehensive Toxicological and Safety Profile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

O-Toluenesulfonamide (OTS), an organic compound with the chemical formula CH₃C₆H₄SO₂NH₂, is primarily utilized as a plasticizer and as an intermediate in the synthesis of saccharin and fluorescent pigments.[1][2] This guide provides a detailed overview of its toxicological and safety data, compiled from regulatory assessments and scientific studies, to support informed risk assessment and handling in professional settings.

Toxicological Data Summary

The toxicological profile of this compound has been evaluated across various endpoints, including acute toxicity, repeated dose toxicity, genotoxicity, carcinogenicity, and reproductive toxicity. The following tables summarize the key quantitative data from these studies.

Acute and Dermal Toxicity

This compound exhibits low acute oral and dermal toxicity.

SpeciesRouteEndpointValueReference
Rat (male)OralLD50>2000 mg/kg bw[1][3]
Rat (female)OralLD501000 - 2000 mg/kg bw[1][3]
RatOralLD504870 mg/kg[4][5]
RabbitDermalLD50>2000 mg/kg bw[6]
Repeated Dose Toxicity

Sub-chronic oral toxicity studies have established No-Observed-Adverse-Effect Levels (NOAELs).

SpeciesDurationNOAELKey Effects Observed at Higher DosesReference
Rat (male, female)At least 38 days (gavage)20 mg/kg bw/dayDecreased locomotor activity, prone position, salivation, low body weight, hypertrophy of centrilobular hepatocytes.[1]
Rat (male, female)-20 mg/kg bw/dayClinical signs of toxicity and effects in the liver and bladder.[6]
Rat (male)90-day180 µmol/kg per day-[7]
Rat (female)90-day533 µmol/kg per day-[7]
Reproductive and Developmental Toxicity

Studies on reproductive and developmental toxicity indicate no specific reproductive toxicity.

SpeciesStudy TypeNOAELKey Effects Observed at Higher DosesReference
RatCombined repeated dose and reproductive/developmental toxicity screening test (OECD TG 422)100 mg/kg bw/daySignificant reduction in pup body weights at 500 mg/kg bw/day.[1]
RatTwo-generation lifetime feeding study-Decrease of litter size and pup body weight at 250 mg/kg bw/day.[1]

Genotoxicity and Carcinogenicity

Genotoxicity

A battery of in vitro and in vivo tests indicates that this compound is not genotoxic.[6]

Test SystemAssay TypeResultMetabolic ActivationReference
Salmonella typhimurium (TA 1535, TA 1537, TA 1538, TA 98, TA 100)Bacterial Reverse Mutation Assay (similar to OECD TG 471)NegativeWith and without[6]
Saccharomyces cerevisiaeGene MutationNegativeWith and without[6]
Chinese Hamster Lung (V79) cellsChromosomal Aberration Assay (similar to OECD TG 473)NegativeWith and without[6]
Crl:CD-1 (ICR) miceIn vivo Micronucleus AssayNegativeN/A[6]
Carcinogenicity

Based on the weight of evidence from available studies, this compound is not considered to be carcinogenic.[1][6] While one long-term feeding study reported a low incidence of benign urinary bladder tumors in male and female rats, this finding was not statistically significant or dose-dependent.[6] Subsequent two-generation lifetime feeding studies and other two-year oral rat studies found no increase in tumor incidence.[1] The International Agency for Research on Cancer (IARC) has classified this compound in Group 2B, meaning it is "possibly carcinogenic to humans," a classification often based on limited evidence.[5]

Absorption, Distribution, Metabolism, and Excretion (ADME)

Studies in rats have shown that orally administered this compound is rapidly eliminated, primarily through urine (approximately 85%) and to a lesser extent in feces (about 10%), mostly within 48 hours.[2] In humans, excretion into the urine is slower than in rats.[1] The main metabolites identified in both rats and humans are 2-sulfamoyl-benzyl alcohol and its sulphate and glucuronic acid conjugates.[1] Saccharin has also been detected as a metabolite, particularly in humans.[1]

Experimental Protocols

The toxicological studies on this compound have largely followed standardized guidelines from the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for key cited experiments.

OECD Test Guideline 401: Acute Oral Toxicity

This guideline provides a method for assessing the acute oral toxicity of a substance.

cluster_0 Dosing and Observation cluster_1 Data Analysis Dose_Administration Administer this compound by gavage to fasted animals Observation_Period Observe animals for mortality and clinical signs for at least 14 days Dose_Administration->Observation_Period Body_Weight Record body weight at specified intervals Observation_Period->Body_Weight Necropsy Perform gross necropsy on all animals at the end of the study Body_Weight->Necropsy LD50_Calculation Calculate the LD50 value and its confidence limits Toxicity_Signs Record signs of toxicity, including onset, nature, and duration cluster_0 Pre-mating and Mating Phase cluster_1 Post-natal Phase and Terminal Studies Premating_Dosing Administer this compound daily to males and females for 14 days Mating Pair animals for mating Premating_Dosing->Mating Gestation_Dosing Continue dosing females during gestation Mating->Gestation_Dosing Lactation_Dosing Continue dosing females through lactation to day 3 Pup_Examination Examine pups for clinical signs and mortality Lactation_Dosing->Pup_Examination Adult_Necropsy Conduct necropsy and histopathology on adult animals Pup_Examination->Adult_Necropsy PhysChem Physicochemical Properties (Solubility, Vapor Pressure) ADME ADME (Absorption, Distribution, Metabolism, Excretion) PhysChem->ADME Acute_Tox Acute Toxicity (LD50) ADME->Acute_Tox Repeated_Dose_Tox Repeated Dose Toxicity (NOAEL) Acute_Tox->Repeated_Dose_Tox Genotoxicity Genotoxicity (Ames, Chromosomal Aberration, Micronucleus) Repeated_Dose_Tox->Genotoxicity Repro_Dev_Tox Reproductive & Developmental Toxicity (NOAEL) Repeated_Dose_Tox->Repro_Dev_Tox Carcinogenicity Carcinogenicity (Long-term studies) Genotoxicity->Carcinogenicity Risk_Assessment Overall Risk Assessment Carcinogenicity->Risk_Assessment Repro_Dev_Tox->Risk_Assessment

References

Environmental Fate and Biodegradability of O-Toluenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Toluenesulfonamide (o-TSA), a significant industrial chemical primarily used as a plasticizer and an intermediate in the synthesis of saccharin, has become a substance of environmental interest due to its potential for release into various environmental compartments.[1] This technical guide provides a comprehensive overview of the current scientific understanding of the environmental fate and biodegradability of o-TSA. It is designed to be a valuable resource for researchers, environmental scientists, and professionals in drug development who may encounter this compound in their work. The guide summarizes key quantitative data, details experimental protocols for assessing its environmental behavior, and visualizes potential degradation pathways.

Physicochemical Properties

Understanding the fundamental physicochemical properties of o-TSA is crucial for predicting its environmental distribution and behavior.

PropertyValueReference
Molecular FormulaC₇H₉NO₂S[1]
Molecular Weight171.22 g/mol [2]
Water Solubility1.6 g/L at 25 °C[2]
log Kow (Octanol-Water Partition Coefficient)0.84[3]
Vapor Pressure6.6 x 10⁻⁵ Pa at 25 °C[2]

Environmental Fate

The environmental fate of a chemical describes its transport and transformation in different environmental media. For o-TSA, the key aspects of its environmental fate are its mobility in soil, potential for bioaccumulation in organisms, and its degradation through both biotic and abiotic processes.

Mobility in Soil

The mobility of o-TSA in soil is primarily governed by its adsorption to soil particles. This is quantified by the soil organic carbon-water partitioning coefficient (Koc). A low Koc value indicates high mobility, suggesting the substance is more likely to leach into groundwater.[4]

Based on its log Kow of 0.84, the estimated Koc value for this compound is 36, which suggests that it is expected to have very high mobility in soil.[3]

ParameterValueInterpretationReference
Estimated Koc36Very High Mobility[3]
Bioaccumulation

Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its surrounding environment. The bioconcentration factor (BCF) is a key indicator of a substance's potential to bioaccumulate in aquatic organisms.

An experimental BCF of less than 2.6 for this compound suggests that this chemical does not significantly bioaccumulate in aquatic organisms.[5]

ParameterValueInterpretationReference
Bioconcentration Factor (BCF)< 2.6Low Bioaccumulation Potential[5]

Biodegradability

Biodegradation is the breakdown of organic substances by microorganisms. It is a critical process for the removal of chemicals from the environment.

Aerobic Biodegradation

Studies on the ready biodegradability of o-TSA have been conducted using standardized test methods, such as the OECD Guideline 301C.

Test GuidelineResultInterpretationReference
OECD 301C0% biodegradation after 14 daysNot readily biodegradable[5]

While o-TSA is not readily biodegradable, this does not preclude the possibility of its degradation under specific environmental conditions or by adapted microbial communities over longer periods.

Putative Biodegradation Pathway of this compound

While a definitive and complete biodegradation pathway for this compound by a specific microbial strain is not yet fully elucidated in the available literature, a putative pathway can be proposed based on the well-documented degradation of the structurally similar compound, p-toluenesulfonamide (p-TSA), by Pseudomonas species.[5][6] The initial steps are likely analogous, involving the oxidation of the methyl group.

The proposed pathway involves the initial oxidation of the methyl group to form 2-sulfamoylbenzyl alcohol, which is then further oxidized to 2-sulfamoylbenzaldehyde and subsequently to 2-sulfamoylbenzoic acid. The aromatic ring is then likely hydroxylated, followed by ring cleavage and further degradation into central metabolic intermediates.

o_TSA_Biodegradation cluster_pathway Putative Aerobic Biodegradation Pathway of this compound o_TSA This compound Alcohol 2-Sulfamoylbenzyl Alcohol o_TSA->Alcohol Monooxygenase Aldehyde 2-Sulfamoylbenzaldehyde Alcohol->Aldehyde Alcohol Dehydrogenase Acid 2-Sulfamoylbenzoic Acid Aldehyde->Acid Aldehyde Dehydrogenase Dihydroxy Catechol-like Intermediate Acid->Dihydroxy Dioxygenase RingCleavage Ring Cleavage Products Dihydroxy->RingCleavage Dioxygenase Metabolism Central Metabolism RingCleavage->Metabolism

Caption: Putative aerobic biodegradation pathway of this compound.

Abiotic Degradation

Abiotic degradation processes, such as hydrolysis and photolysis, can also contribute to the transformation of chemicals in the environment.

Hydrolysis

Hydrolysis is the chemical breakdown of a compound due to reaction with water. This compound is stable at pH 4, 7, and 9 at 50 °C for five days, indicating that hydrolysis is not expected to be a significant degradation pathway under typical environmental conditions.[5]

Photolysis

Photolysis is the breakdown of compounds by light. This compound is not expected to be susceptible to direct photolysis by sunlight as it does not contain chromophores that absorb light at wavelengths greater than 290 nm.[3] The estimated atmospheric half-life for the vapor-phase reaction of this compound with photochemically-produced hydroxyl radicals is about 13 days.[3]

Degradation ProcessConditionResult/Half-lifeReference
HydrolysispH 4, 7, 9 (50 °C, 5 days)Stable[5]
Direct PhotolysisSunlight (>290 nm)Not expected to be significant[3]
Atmospheric OxidationReaction with OH radicals~13 days (estimated)[3]

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reliable assessment of the environmental fate of chemicals. The following sections outline the methodologies for key experiments cited in this guide.

OECD Guideline 301C: Ready Biodegradability – Modified MITI Test (I)

This test is used to determine the ready biodegradability of a chemical substance by aerobic microorganisms.

  • Principle: A solution or suspension of the test substance in a mineral medium is inoculated with a mixed population of microorganisms and incubated under aerobic conditions in the dark or in diffuse light. The consumption of oxygen is measured over a 28-day period and is an indication of the extent of biodegradation.[7]

  • Inoculum: A mixture of activated sludge from at least 10 different sources (e.g., sewage treatment plants, surface water, soil) is used. The sludge is pre-cultured with synthetic sewage for at least one month.

  • Test Conditions:

    • Test duration: 28 days

    • Temperature: 25 ± 1 °C

    • Test substance concentration: Typically 100 mg/L

    • Measurement: Biochemical Oxygen Demand (BOD) is determined by measuring oxygen consumption in a closed respirometer.

  • Pass Level: A substance is considered readily biodegradable if the percentage of biodegradation reaches 60% of the theoretical oxygen demand (ThOD) within a 10-day window during the 28-day test period.[7]

OECD_301C_Workflow cluster_workflow OECD 301C Experimental Workflow Prep Prepare Mineral Medium with o-TSA (100 mg/L) Inoc Inoculate with pre-cultured activated sludge Prep->Inoc Incubate Incubate in sealed respirometer at 25°C for 28 days in the dark Inoc->Incubate Measure Continuously measure Oxygen Consumption Incubate->Measure Calculate Calculate % Biodegradation (BOD/ThOD x 100) Measure->Calculate

Caption: Workflow for OECD Guideline 301C test.

OECD Guideline 106: Adsorption – Desorption Using a Batch Equilibrium Method

This guideline describes a method to determine the adsorption and desorption of a substance on different soil types.

  • Principle: A solution of the test substance is equilibrated with a soil sample of known weight. The concentration of the test substance in the solution is measured before and after equilibration to determine the amount adsorbed to the soil.

  • Procedure:

    • Preliminary Test (Tier 1): Determine the optimal soil-to-solution ratio and equilibration time.

    • Screening Test (Tier 2): Study adsorption on five different soil types at a single concentration to determine the distribution coefficients (Kd and Koc).

    • Adsorption Isotherms (Tier 3): Determine the influence of concentration on the extent of adsorption.

  • Data Analysis: The adsorption coefficient (Kd) is calculated as the ratio of the concentration of the substance in the soil to the concentration in the aqueous phase at equilibrium. The organic carbon-normalized adsorption coefficient (Koc) is then calculated by dividing Kd by the fraction of organic carbon in the soil.

OECD_106_Workflow cluster_workflow OECD 106 Experimental Workflow Start Start Prep_Soil Prepare Soil Samples (e.g., 5 different types) Start->Prep_Soil Prep_Sol Prepare o-TSA Solution of known concentration Start->Prep_Sol Mix Mix Soil and Solution in test vessels Prep_Soil->Mix Prep_Sol->Mix Equilibrate Equilibrate by shaking for a defined time Mix->Equilibrate Separate Separate solid and liquid phases (e.g., centrifugation) Equilibrate->Separate Analyze Analyze o-TSA concentration in the aqueous phase Separate->Analyze Calculate Calculate Kd and Koc Analyze->Calculate End End Calculate->End

Caption: Workflow for OECD Guideline 106 test.

OECD Guideline 305: Bioconcentration - Flow-through Fish Test

This test guideline describes a procedure for determining the bioconcentration potential of a substance in fish.

  • Principle: The test consists of two phases: an exposure (uptake) phase and a post-exposure (depuration) phase. During the uptake phase, fish are exposed to the test substance at a constant concentration in a flow-through system. In the depuration phase, the fish are transferred to a clean water environment.[5]

  • Procedure:

    • Uptake Phase: Expose fish to the test substance for a period of up to 28 days.

    • Depuration Phase: Transfer the fish to clean water for a period sufficient to allow for significant elimination of the substance.

    • Sampling: Fish and water samples are taken at regular intervals during both phases and analyzed for the concentration of the test substance.

  • Data Analysis: The bioconcentration factor (BCF) is calculated as the ratio of the concentration of the test substance in the fish to its concentration in the water at steady-state.

OECD_305_Workflow cluster_workflow OECD 305 Experimental Workflow Start Start Acclimation Acclimate Fish to Test Conditions Start->Acclimation Uptake_Phase Uptake Phase: Expose fish to o-TSA in a flow-through system Acclimation->Uptake_Phase Depuration_Phase Depuration Phase: Transfer fish to clean water Uptake_Phase->Depuration_Phase Sampling_Uptake Sample fish and water at intervals Uptake_Phase->Sampling_Uptake Sampling_Depuration Sample fish at intervals Depuration_Phase->Sampling_Depuration Analysis Analyze o-TSA concentration in fish and water samples Sampling_Uptake->Analysis Sampling_Depuration->Analysis Calculate_BCF Calculate Bioconcentration Factor (BCF) Analysis->Calculate_BCF End End Calculate_BCF->End

Caption: Workflow for OECD Guideline 305 test.

Conclusion

The available data indicates that this compound is a mobile compound in soil with a low potential for bioaccumulation in aquatic organisms. It is not readily biodegradable under standard screening test conditions, suggesting it may persist in some environments. Abiotic degradation through hydrolysis and direct photolysis is not considered a significant removal mechanism. However, atmospheric oxidation and potential biodegradation by adapted microbial communities over longer periods could contribute to its environmental attenuation. Further research is warranted to definitively elucidate the biodegradation pathway of this compound and to obtain more extensive quantitative data on its environmental fate under a wider range of conditions. This will enable a more comprehensive risk assessment for this widely used industrial chemical.

References

Methodological & Application

Application Notes and Protocols: O-Toluenesulfonamide in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

O-Toluenesulfonamide (OTS), also known as 2-methylbenzenesulfonamide, is a versatile organic compound that serves as a critical intermediate and building block in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] With the CAS number 88-19-7, this white crystalline solid is instrumental in creating complex molecular structures essential for therapeutic agents.[1][3] Its chemical properties, particularly the reactivity of the sulfonamide group, make it a valuable precursor in the development of a range of pharmaceuticals, most notably sulfonamide antibiotics and diuretics.[2][4] OTS is also famously known as the primary precursor to saccharin, a widely used artificial sweetener.[1][5]

These notes provide an overview of the key applications of this compound in pharmaceutical synthesis, complete with detailed experimental protocols for its preparation and use in subsequent reactions.

Key Physicochemical Properties

A summary of the key properties of this compound is presented below.

PropertyValueReference
CAS Number 88-19-7[1]
Molecular Formula C₇H₉NO₂S[6]
Molecular Weight 171.22 g/mol [7]
Appearance White to creamy crystalline solid[1][6]
Melting Point 156-158 °C
Solubility Slightly soluble in water (1.6 g/L at 25 °C); Soluble in organic solvents like ethanol.[6]

Core Applications in Pharmaceutical Synthesis

This compound is a cornerstone intermediate in several synthetic pathways. Its primary roles include serving as a precursor for saccharin, a key building block for sulfonamide drugs, and a versatile component in the synthesis of other complex therapeutic agents.[1][2][8]

Precursor for Saccharin Synthesis

The oxidation of this compound is the final and most critical step in one of the common industrial syntheses of saccharin (o-sulfobenzimide).[5][9] This process highlights the transformation of the methyl group on the toluene ring into a carboxylic acid, which then cyclizes with the sulfonamide nitrogen. Oxidizing agents such as potassium permanganate or chromic acid are typically used.[9][10]

Intermediate for Sulfonamide Antibiotics

Toluenesulfonamides are foundational in the synthesis of sulfa drugs, a class of synthetic bacteriostatic antibiotics.[2][7][11] These drugs act as competitive inhibitors of the enzyme dihydropteroate synthetase, which is crucial for folic acid synthesis in bacteria.[11][12] By mimicking the structure of p-aminobenzoic acid (PABA), sulfonamides block this essential metabolic pathway, thereby inhibiting bacterial growth.[12][13] While the para-isomer (p-Toluenesulfonamide) is more commonly cited for specific antibiotics like sulfamethoxazole, the sulfonamide functional group, provided by precursors like OTS, is the key pharmacophore.[7]

Building Block for Diuretics and Other APIs

The sulfonamide moiety is a well-established functional group in diuretic agents. These compounds primarily function by inhibiting carbonic anhydrase.[4][14] The structural framework of this compound can be incorporated into more complex heterocyclic systems, such as thiadiazoles, to develop potent diuretics.[4] Its versatility also allows it to be used as a building block in the broader field of organic synthesis, enabling the creation of diverse and complex drug molecules.[2][8]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its subsequent use in key pharmaceutical-related syntheses.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from o-toluenesulfonyl chloride via amination.[6][15]

Materials:

  • o-Toluenesulfonyl chloride

  • 20% Ammonia solution (aqueous)

  • 1N Sodium hydroxide solution

  • Hydrochloric acid or Sulfuric acid

  • Ice

Procedure:

  • Cool a 20% aqueous ammonia solution in an ice-salt freezing mixture.

  • Gradually add an equal quantity of o-toluenesulfonyl chloride to the cooled ammonia solution with continuous stirring.

  • Once the addition is complete, remove the freezing mixture and gently heat the solution to complete the reaction.[15]

  • Filter the resulting precipitate (crude this compound).

  • Dissolve the filtered solid in 1N sodium hydroxide solution and filter again to remove any insoluble impurities.

  • Re-precipitate the this compound by adding hydrochloric or sulfuric acid until approximately 75% of the product has precipitated. This fractional precipitation helps to purify the product.[15]

  • Collect the precipitate and redissolve it in a minimal amount of hot water.

  • Allow the solution to cool, promoting the crystallization of pure this compound.

  • Filter the crystals, wash with cold water, and dry. The expected melting point is 133-134°C (note: other sources indicate a higher m.p. of 156-158°C, which may reflect a different crystal form or higher purity).[15]

Protocol 2: Synthesis of Saccharin from this compound

This protocol details the oxidation of this compound to form saccharin using potassium permanganate.[10]

Materials:

  • This compound

  • Sodium hydroxide

  • Potassium permanganate (solid)

  • Hydrochloric acid

  • Methyl orange indicator

  • Sodium hydrosulfite (optional, for decolorizing)

  • Water

Procedure:

  • In a suitable reaction vessel, dissolve one equivalent of this compound in a solution of one equivalent of sodium hydroxide in water (e.g., 40 g NaOH in 2500 ml water).

  • Heat the solution to 40-50°C with stirring.

  • Slowly add solid potassium permanganate (approx. 1.5 equivalents, e.g., 256 g) to the heated solution. Continue stirring.[10]

  • The reaction is complete when the characteristic purple color of the permanganate has almost disappeared. If needed, a small amount of sodium hydrosulfite can be added to decolorize the solution completely.

  • Filter the mixture to remove the precipitated manganese dioxide. Wash the filter cake with water.

  • Combine the filtrate and washings, cool to room temperature, and neutralize with hydrochloric acid using methyl orange as an indicator. This step precipitates any unreacted this compound, which should be filtered off.[10]

  • To the remaining filtrate, add excess hydrochloric acid to precipitate the saccharin.

  • Filter the precipitated saccharin, wash with cold water, and dry at 40°C. The product should be a white crystalline powder with a melting point of approximately 220°C.[10]

Visualized Workflows and Pathways

The following diagrams illustrate the key synthetic processes and relationships involving this compound.

Synthesis_of_OTS Toluene o-Toluenesulfonyl Chloride OTS This compound Toluene->OTS Amination Ammonia Ammonia (NH3) Saccharin_Synthesis_Pathway OTS This compound Oxidation Oxidation OTS->Oxidation KMnO4 or CrO3, NaOH, Heat Saccharin Saccharin Oxidation->Saccharin Acidification & Cyclization General_Sulfa_Drug_Workflow Start Toluenesulfonamide (o- or p-) Step1 Functional Group Interconversion Start->Step1 Step2 Coupling with Amine/Heterocycle Step1->Step2 API Sulfonamide API (e.g., Antibiotic) Step2->API OTS_Applications OTS This compound (OTS) Saccharin Saccharin Synthesis (Sweetener) OTS->Saccharin Oxidation Sulfa Sulfonamide Drugs (Antibiotics) OTS->Sulfa Precursor Diuretics Diuretics (CA Inhibitors) OTS->Diuretics Precursor Organic General Organic Synthesis (Building Block) OTS->Organic Intermediate Dyes Dyes & Pigments OTS->Dyes Intermediate

References

Application Notes and Protocols: O-Toluenesulfonamide in Catalytic Processes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

O-Toluenesulfonamide and its derivatives are versatile compounds in the field of catalytic chemistry. While not commonly employed as a simple ancillary ligand, its structural backbone is a fundamental component in the design of more complex chiral ligands and serves as a key reactant in a variety of important catalytic transformations. These notes provide an overview of its applications, including detailed protocols for key reactions.

Palladium-Catalyzed N-Arylation of Sulfonamides

The Buchwald-Hartwig amination has been adapted for the N-arylation of sulfonamides, a critical transformation in the synthesis of numerous pharmaceutical compounds. This compound and its congeners can be coupled with aryl halides and pseudohalides. A notable advancement in this area is the development of catalyst systems that are both highly efficient and mitigate the formation of potentially genotoxic byproducts.

Application: Synthesis of N-arylsulfonamides, which are key structural motifs in various drug candidates.

Quantitative Data
EntryAryl HalideSulfonamideProductYield (%)
14-BromoanisoleMethanesulfonamideN-(4-methoxyphenyl)methanesulfonamide>99
24-BromotolueneMethanesulfonamideN-(p-tolyl)methanesulfonamide98
31-Bromo-4-(trifluoromethyl)benzeneMethanesulfonamideN-(4-(trifluoromethyl)phenyl)methanesulfonamide98
44-ChlorobenzonitrileMethanesulfonamideN-(4-cyanophenyl)methanesulfonamide95
52-BromopyridineMethanesulfonamideN-(pyridin-2-yl)methanesulfonamide91
64-BromoanisoleEthanesulfonamideN-(4-methoxyphenyl)ethanesulfonamide98
74-BromoanisolePropan-1-sulfonamideN-(4-methoxyphenyl)propane-1-sulfonamide96
Experimental Protocol: Mild Pd-Catalyzed N-Arylation of Methanesulfonamide[1]
  • Catalyst Pre-mixture Preparation: In a nitrogen-filled glovebox, a "catKIT" is prepared by combining [Pd(allyl)Cl]₂ (0.01 mmol, 3.7 mg) and t-BuXPhos (0.022 mmol, 9.4 mg).

  • Reaction Setup: To a 4 mL screw-cap vial, add the aryl halide (1.0 mmol), methanesulfonamide (1.2 mmol, 114 mg), and sodium tert-butoxide (1.4 mmol, 135 mg).

  • Solvent Addition: Add 2-methyltetrahydrofuran (2-MeTHF) (1.0 mL) to the vial.

  • Catalyst Addition: Add the catalyst pre-mixture to the vial.

  • Reaction Conditions: The vial is sealed and the reaction mixture is stirred at 80 °C for the specified time.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by flash column chromatography on silica gel to afford the desired N-arylsulfonamide.

Experimental Workflow

cluster_prep Catalyst Pre-mixture Preparation (Glovebox) cluster_reaction Reaction Setup Pd_precatalyst [Pd(allyl)Cl]₂ catKIT catKIT Pd_precatalyst->catKIT tBuXPhos t-BuXPhos tBuXPhos->catKIT Reaction_vial Reaction Vial catKIT->Reaction_vial Add Catalyst Aryl_halide Aryl Halide Aryl_halide->Reaction_vial Sulfonamide Sulfonamide Sulfonamide->Reaction_vial Base NaOt-Bu Base->Reaction_vial Solvent 2-MeTHF Solvent->Reaction_vial Stirring Stirring Reaction_vial->Stirring 80 °C Workup Work-up & Purification Stirring->Workup Cool & Dilute Product N-Aryl Sulfonamide Workup->Product Column Chromatography

Caption: Workflow for Pd-catalyzed N-arylation.

Copper-Catalyzed N-Arylation of Sulfonamides (Ligand-Free)

A more economical and environmentally friendly approach to N-arylsulfonamide synthesis involves the use of copper catalysts, which can sometimes be employed without the need for expensive and complex ligands.

Application: A cost-effective alternative to palladium-catalyzed methods for the synthesis of N-arylsulfonamides.

Quantitative Data
EntryAryl IodideSulfonamideProductYield (%)
1Iodobenzenep-ToluenesulfonamideN-phenyl-4-methylbenzenesulfonamide86
24-Iodoanisolep-ToluenesulfonamideN-(4-methoxyphenyl)-4-methylbenzenesulfonamide91
34-Iodotoluenep-ToluenesulfonamideN,4-dimethyl-N-phenylbenzenesulfonamide88
41-Iodo-4-nitrobenzenep-Toluenesulfonamide4-methyl-N-(4-nitrophenyl)benzenesulfonamide75
5IodobenzeneMethanesulfonamideN-phenylmethanesulfonamide85
6IodobenzeneBenzenesulfonamideN-phenylbenzenesulfonamide82
Experimental Protocol: Ligand-Free CuI-Catalyzed N-Arylation
  • Reaction Setup: A screw-capped test tube is charged with copper(I) iodide (0.05 mmol, 9.5 mg), cesium carbonate (2.0 mmol, 652 mg), the sulfonamide (1.0 mmol), and the aryl iodide (1.2 mmol).

  • Solvent Addition: Anhydrous N,N-dimethylformamide (DMF) (2.0 mL) is added to the test tube.

  • Reaction Conditions: The test tube is sealed, and the mixture is stirred vigorously in a preheated oil bath at 130 °C for the specified time.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel.

Catalytic Cycle

CuI Cu(I)I Cu_sulfonamide [RSO₂NH-Cu(I)] CuI->Cu_sulfonamide + RSO₂NH₂ - HI Sulfonamide RSO₂NH₂ Sulfonamide->Cu_sulfonamide Base Cs₂CO₃ Base->CuI Oxidative_addition Oxidative Addition Cu_sulfonamide->Oxidative_addition Aryl_iodide ArI Aryl_iodide->Oxidative_addition Cu_complex [Ar-Cu(III)(I)(NHSO₂R)] Oxidative_addition->Cu_complex Reductive_elimination Reductive Elimination Cu_complex->Reductive_elimination Reductive_elimination->CuI Regeneration Product ArNHSO₂R Reductive_elimination->Product

Caption: Proposed catalytic cycle for CuI-catalyzed N-arylation.

Photoredox-Catalyzed Intramolecular Aminoarylation of Alkenes

Toluenesulfonamides can be incorporated into more complex structures that undergo advanced catalytic transformations. One such example is the intramolecular aminoarylation of unactivated alkenes, which proceeds via a photoredox-catalyzed radical cascade.

Application: Synthesis of densely substituted arylethylamines, which are common motifs in natural products and pharmaceuticals.

Quantitative Data
EntrySubstrateProductYield (%)
1N-allyl-N-(p-tolylsulfonyl)benzamide2-phenyl-1-tosylpyrrolidine85
2N-(but-3-en-1-yl)-N-(p-tolylsulfonyl)benzamide2-phenyl-1-tosylpiperidine78
3N-allyl-4-methoxy-N-(p-tolylsulfonyl)benzamide2-(4-methoxyphenyl)-1-tosylpyrrolidine92
4N-allyl-4-chloro-N-(p-tolylsulfonyl)benzamide2-(4-chlorophenyl)-1-tosylpyrrolidine75
Experimental Protocol: Intramolecular Aminoarylation[2]
  • Reaction Setup: An oven-dried 4 mL vial is charged with the N-acylsulfonamide substrate (0.1 mmol), Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1 mol%, 1.1 mg), and potassium carbonate (0.2 mmol, 27.6 mg).

  • Solvent and Degassing: Anhydrous 1,4-dioxane (1.0 mL) is added, and the mixture is sparged with argon for 10 minutes.

  • Reaction Conditions: The vial is sealed and placed approximately 5 cm from a 34 W blue LED lamp and stirred at room temperature for 12-24 hours.

  • Work-up and Purification: The reaction mixture is concentrated in vacuo, and the residue is purified by flash column chromatography on silica gel to yield the cyclized product.

Reaction Pathway

Start N-Acylsulfonamide Substrate SET Single Electron Transfer Start->SET Ir_cat Ir(III)* Photocatalyst Ir_cat->SET hv (Blue LED) N_radical N-centered Radical SET->N_radical Cyclization 5-exo-trig Cyclization N_radical->Cyclization Alkyl_radical Alkyl Radical Intermediate Cyclization->Alkyl_radical Arene_addition Addition to Arene Alkyl_radical->Arene_addition Spirocycle Spirocyclic Intermediate Arene_addition->Spirocycle Elimination Elimination of SO₂ Spirocycle->Elimination Product Arylethylamine Product Elimination->Product

Caption: Simplified pathway for photoredox-catalyzed aminoarylation.

Osmium-Catalyzed Vicinal Oxyamination of Olefins

Chloramine-T, the sodium salt of N-chloro-p-toluenesulfonamide, is a widely used reagent for the osmium-catalyzed vicinal oxyamination of olefins. This reaction introduces both a hydroxyl and a sulfonamido group across a double bond in a stereospecific cis-manner.

Application: Synthesis of vicinal amino alcohols, which are important building blocks in organic synthesis.

Quantitative Data
EntryOlefinProductYield (%)
1Styrene(1R,2R)-1-phenyl-2-(tosylamino)ethan-1-ol70
21-Octene1-(tosylamino)octan-2-ol65
3Cyclohexenecis-2-(tosylamino)cyclohexan-1-ol80
4trans-Stilbene(1R,2S)-1,2-diphenyl-2-(tosylamino)ethan-1-ol72
Experimental Protocol: Osmium-Catalyzed Oxyamination
  • Reaction Setup: To a stirred solution of the olefin (10 mmol) in tert-butanol (100 mL), add a solution of chloramine-T trihydrate (11 mmol, 3.1 g) in water (100 mL).

  • Catalyst Addition: Add osmium tetroxide (0.2 mol%, 0.02 mmol, 5.1 mg) as a 0.1 M solution in toluene.

  • Reaction Conditions: The reaction mixture is stirred at room temperature for 12-24 hours, during which time the color changes from dark brown to light yellow.

  • Work-up and Purification: The reaction is quenched by the addition of sodium bisulfite (1.5 g). The tert-butanol is removed under reduced pressure. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by recrystallization or column chromatography.

Reaction Workflow

Olefin Olefin Reaction_mix Reaction Mixture Olefin->Reaction_mix ChloramineT Chloramine-T ChloramineT->Reaction_mix OsO4 OsO₄ (cat.) OsO4->Reaction_mix Solvent t-BuOH/H₂O Solvent->Reaction_mix Stirring Stirring (RT) Reaction_mix->Stirring Quench Quench (NaHSO₃) Stirring->Quench Extraction Extraction (EtOAc) Quench->Extraction Purification Purification Extraction->Purification Product Vicinal Amino Alcohol Purification->Product

Caption: Workflow for osmium-catalyzed vicinal oxyamination.

Synthesis of Chiral Ligands for Asymmetric Catalysis

The toluenesulfonyl group is frequently used in the design of chiral ligands for asymmetric catalysis. The sulfonamide nitrogen can be deprotonated and the resulting anion can be used in nucleophilic substitution reactions to build complex chiral scaffolds.

Application: The synthesis of chiral ligands for asymmetric hydrogenation and other enantioselective transformations.

Quantitative Data for Asymmetric Hydrogenation using a Ts-Diamine-Derived Ligand
EntryKetoneProductConversion (%)ee (%)
1Acetophenone1-Phenylethanol>9995
21-Naphthyl methyl ketone1-(1-Naphthyl)ethanol>9992
32-Acetylthiophene1-(Thiophen-2-yl)ethanol9890
4Propiophenone1-Phenylpropan-1-ol>9996
Experimental Protocol: Synthesis of a Chiral N-Toluenesulfonyl-1,2-diphenylethylenediamine (Ts-DPEN) Ligand
  • Starting Materials: To a solution of (1R,2R)-(-)-1,2-diphenylethylenediamine (10 mmol, 2.12 g) in dichloromethane (50 mL) at 0 °C, add triethylamine (12 mmol, 1.67 mL).

  • Sulfonylation: Slowly add a solution of p-toluenesulfonyl chloride (10 mmol, 1.91 g) in dichloromethane (20 mL) to the reaction mixture.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up and Purification: Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over sodium sulfate, filter, and concentrate. Purify the crude product by recrystallization from ethanol to yield the chiral monosulfonylated diamine ligand.

Logical Relationship in Ligand Synthesis

Chiral_Diamine (1R,2R)-DPEN Reaction Monosulfonylation Reaction Chiral_Diamine->Reaction TsCl p-Toluenesulfonyl Chloride TsCl->Reaction Base Triethylamine Base->Reaction Product Chiral Ts-DPEN Ligand Reaction->Product

Caption: Synthesis of a chiral Ts-DPEN ligand.

Application Notes and Protocols: O-Toluenesulfonamide in Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Toluenesulfonamide (OTS), a readily available and versatile chemical intermediate, serves as a valuable scaffold in the discovery and development of novel agrochemicals. Its derivatives have demonstrated a broad spectrum of biological activities, including herbicidal, fungicidal, and insecticidal properties. This document provides detailed application notes and experimental protocols for the utilization of this compound in the agrochemical development pipeline, from synthesis to biological evaluation.

Agrochemical Development Workflow

The development of agrochemicals from a lead compound like this compound follows a structured pipeline, encompassing stages of discovery, optimization, and development before a product can be registered and commercialized. This process is iterative, with feedback from later stages informing earlier ones.

Agrochemical_Development_Workflow cluster_Discovery Discovery cluster_Optimization Optimization cluster_Development Development Lead_ID Lead Identification (this compound) Synthesis Synthesis of Derivatives Lead_ID->Synthesis HTS High-Throughput Screening Synthesis->HTS SAR Structure-Activity Relationship (SAR) HTS->SAR Lead_Opt Lead Optimization SAR->Lead_Opt ADME_Tox ADME/Tox Screening Lead_Opt->ADME_Tox ADME_Tox->Synthesis Iterative Synthesis Greenhouse Greenhouse & Field Trials ADME_Tox->Greenhouse Formulation Formulation Development Greenhouse->Formulation Tox_Studies Toxicology & Environmental Fate Formulation->Tox_Studies Registration Registration Tox_Studies->Registration

Agrochemical development pipeline starting from a lead compound.

Application in Herbicide Development

Derivatives of this compound have shown promising herbicidal activity. The sulfonamide moiety is a key pharmacophore in several commercial herbicides.

Quantitative Data: Herbicidal Activity of Sulfonamide Derivatives
Compound IDTarget Weed SpeciesIC50 (mmol/L)Reference
p-menth-3-en-1-propyl-sulfamide (2f)Echinochloa crusgalli (Stem)0.36[1]
p-menth-3-en-1-propyl-sulfamide (2f)Echinochloa crusgalli (Root)0.17[1]
Experimental Protocol: Synthesis of N-Aryl-o-toluenesulfonamide Derivatives

This protocol describes a general method for the synthesis of N-substituted this compound derivatives for herbicidal screening.

Materials:

  • o-Toluenesulfonyl chloride

  • Substituted aniline

  • Pyridine or triethylamine

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Hydrochloric acid (1M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the substituted aniline (1.0 eq) in DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add pyridine or triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of o-toluenesulfonyl chloride (1.1 eq) in DCM to the cooled reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with 1M HCl and transfer the mixture to a separatory funnel.

  • Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-aryl-o-toluenesulfonamide derivative.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).

Experimental Protocol: In Vitro Herbicidal Activity Assay

This protocol outlines a method for evaluating the pre-emergence herbicidal activity of synthesized compounds.

Materials:

  • Synthesized this compound derivatives

  • Acetone

  • Tween-20

  • Distilled water

  • Seeds of target weed species (e.g., Echinochloa crusgalli)

  • Petri dishes or multi-well plates

  • Filter paper

  • Growth chamber with controlled light and temperature

Procedure:

  • Prepare a stock solution of each test compound in acetone.

  • Prepare a series of test concentrations by diluting the stock solution with distilled water containing 0.1% Tween-20 (as a surfactant).

  • Place a sterile filter paper in each petri dish or well of a multi-well plate.

  • Evenly apply a fixed volume of each test solution to the filter paper. A solvent-only control (containing acetone and Tween-20) and a negative control (distilled water) should be included.

  • After the solvent has evaporated, place a predetermined number of seeds of the target weed species onto the treated filter paper.

  • Seal the petri dishes or plates and incubate in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark cycle).

  • After 7-10 days, measure the germination rate and the root and shoot length of the seedlings.

  • Calculate the inhibition percentage for each concentration relative to the negative control.

  • Determine the IC50 value (the concentration required to inhibit growth by 50%) for each active compound using appropriate statistical software.

Hypothesized Mode of Action: Herbicides

The mode of action for many sulfonamide-based herbicides involves the inhibition of acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine).

Herbicidal_MoA cluster_pathway Biochemical Pathway OTS_Derivative This compound Derivative ALS Acetolactate Synthase (ALS) OTS_Derivative->ALS Amino_Acid_Synthesis Branched-Chain Amino Acid Synthesis (Val, Leu, Ile) ALS->Amino_Acid_Synthesis Protein_Synthesis Protein Synthesis Amino_Acid_Synthesis->Protein_Synthesis Plant_Growth Plant Growth Protein_Synthesis->Plant_Growth Inhibition Inhibition Cessation Cessation

Inhibition of Acetolactate Synthase (ALS) by sulfonamide herbicides.

Application in Fungicide Development

This compound and its derivatives have been reported to possess fungicidal properties, making them attractive starting points for the development of new antifungal agents for crop protection.[2]

Quantitative Data: Fungicidal Activity of Sulfonamide Derivatives
Compound IDTarget Fungal SpeciesEC50 (µg/mL)Reference
Compound 6hPhysalospora piricola13.10
Compound 5jPhytophthora capsici17.36
Mefentrifluconazole (Reference)Physalospora piricola39.52
Mefentrifluconazole (Reference)Phytophthora capsici75.43
Experimental Protocol: In Vitro Antifungal Assay (Broth Microdilution)

This protocol is for determining the minimum inhibitory concentration (MIC) of this compound derivatives against pathogenic fungi.

Materials:

  • Synthesized this compound derivatives

  • Dimethyl sulfoxide (DMSO)

  • Fungal culture medium (e.g., Potato Dextrose Broth or Sabouraud Dextrose Broth)

  • Pure culture of the target fungus

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Incubator

Procedure:

  • Prepare a stock solution of each test compound in DMSO.

  • Dispense the fungal culture medium into the wells of a 96-well plate.

  • Perform a serial two-fold dilution of the test compounds in the microtiter plate.

  • Prepare a fungal inoculum suspension and adjust its concentration to a standard level (e.g., 10^5 CFU/mL).

  • Inoculate each well with the fungal suspension. Include a positive control (fungus with no compound), a negative control (medium only), and a solvent control (fungus with DMSO).

  • Incubate the plates at an appropriate temperature (e.g., 28°C) for 24-72 hours.

  • Determine the MIC, which is the lowest concentration of the compound that visibly inhibits fungal growth. This can be assessed visually or by measuring the optical density at 600 nm.

  • The EC50 (half-maximal effective concentration) can be calculated by plotting the percentage of growth inhibition against the compound concentration.

Hypothesized Mode of Action: Fungicides

A plausible mode of action for sulfonamide-based fungicides is the inhibition of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in fungi. This is analogous to the antibacterial mechanism of sulfa drugs.

Fungicidal_MoA cluster_pathway Biochemical Pathway OTS_Derivative This compound Derivative DHPS Dihydropteroate Synthase (DHPS) OTS_Derivative->DHPS Competes with PABA PABA p-Aminobenzoic Acid (PABA) PABA->DHPS Folic_Acid Folic Acid Synthesis DHPS->Folic_Acid Nucleic_Acid Nucleic Acid Synthesis Folic_Acid->Nucleic_Acid Fungal_Growth Fungal Growth Nucleic_Acid->Fungal_Growth Inhibition Competitive Inhibition

Competitive inhibition of Dihydropteroate Synthase (DHPS).

Application in Insecticide Development

The sulfonamide scaffold has been incorporated into various molecules exhibiting insecticidal activity. Research in this area is ongoing to discover novel insecticides with unique modes of action.

Quantitative Data: Insecticidal Activity of Sulfonamide Derivatives
Compound IDTarget Insect SpeciesLC50 (mg/mL)Reference
Naphthalenesulfonamide DerivativeMythimna separata0.202[3]
4-(propargyloxy) benzenesulfonamide (B2.5)Mythimna separata0.235[4]
Celangulin V (Reference)Mythimna separata23.9[3]
Experimental Protocol: Insecticidal Bioassay (Topical Application)

This protocol is used to determine the contact toxicity of this compound derivatives to insects.

Materials:

  • Synthesized this compound derivatives

  • Acetone

  • Microsyringe or micro-applicator

  • Target insects (e.g., larvae of Spodoptera litura or adults of Aphis gossypii)

  • Petri dishes with a food source

  • Ventilated holding containers

Procedure:

  • Prepare a series of concentrations of the test compounds in acetone.

  • Anesthetize the test insects with CO2 if necessary.

  • Using a microsyringe, apply a small, precise volume (e.g., 1 µL) of the test solution to the dorsal thorax of each insect.

  • A control group should be treated with acetone only.

  • Place the treated insects in ventilated containers with a food source.

  • Maintain the insects under controlled environmental conditions (e.g., 25°C, specific humidity and photoperiod).

  • Record mortality at 24, 48, and 72 hours after application.

  • Calculate the LC50 (lethal concentration for 50% of the population) using probit analysis.

Hypothesized Mode of Action: Insecticides

The neurotoxic effects of insecticides are a common mechanism of action. For sulfonamide derivatives, potential targets include ion channels and receptors in the insect's nervous system.

Insecticidal_MoA cluster_target Molecular Targets OTS_Derivative This compound Derivative Ion_Channel Ion Channels (e.g., Sodium, Calcium) OTS_Derivative->Ion_Channel Receptor Neurotransmitter Receptors (e.g., GABA, nAChR) OTS_Derivative->Receptor Nervous_System Insect Central Nervous System Signal_Disruption Disruption of Nerve Signal Transmission Ion_Channel->Signal_Disruption Receptor->Signal_Disruption Paralysis_Death Paralysis and Death Signal_Disruption->Paralysis_Death Modulation Modulation

References

Application Notes and Protocols for O-Toluenesulfonamide as a Plasticizer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Toluenesulfonamide (OTS) is a versatile solid plasticizer known for its compatibility with a range of polar polymers. It is the ortho isomer of toluenesulfonamide, and it is often used in combination with its para-isomer (p-toluenesulfonamide) as a mixture (O/p-toluenesulfonamide). This plasticizer is valued for its ability to enhance flexibility, improve flow properties, and increase the gloss of various resins. Its applications are found in coatings, adhesives, and various thermosetting and thermoplastic compositions. For professionals in drug development, understanding the properties of such plasticizers is crucial for the formulation of polymer-based medical devices and packaging, where material properties directly impact performance and safety.

These application notes provide detailed experimental protocols for incorporating and evaluating this compound as a plasticizer in polyamides, melamine resins, and nitrocellulose lacquers.

General Properties of this compound

PropertyValue
Appearance White crystalline solid
Molecular Formula C₇H₉NO₂S
Molecular Weight 171.22 g/mol
Melting Point 156-158 °C
Solubility Soluble in ethanol; sparingly soluble in water

Application 1: Plasticization of Polyamides

This compound and its derivatives, such as N-butylbenzenesulfonamide (a structurally similar sulfonamide plasticizer), are effective in reducing the rigidity and improving the processability of polyamides (Nylons).[1] They function by disrupting the hydrogen bonds between polymer chains, thereby increasing molecular mobility.[2]

Representative Quantitative Data

The following table presents representative data on the effect of a sulfonamide plasticizer on the mechanical properties of Polyamide 6 (PA6). This data is illustrative of the expected trends when using this compound.

Plasticizer Conc. (% w/w)Glass Transition Temp. (Tg) (°C)Tensile Strength (MPa)Elongation at Break (%)
07080150
56072200
105065250
154058300
203050350
Experimental Protocol: Incorporation and Mechanical Testing of Plasticized Polyamide 6

Objective: To prepare and evaluate the mechanical properties of Polyamide 6 plasticized with this compound.

Materials:

  • Polyamide 6 (PA6) pellets

  • This compound (OTS) powder

  • Twin-screw extruder

  • Injection molding machine

  • Universal Testing Machine (UTM)

  • Differential Scanning Calorimeter (DSC)

Procedure:

  • Drying: Dry the PA6 pellets and OTS powder in a vacuum oven at 80°C for at least 4 hours to remove any residual moisture.

  • Compounding:

    • Pre-mix the dried PA6 pellets and OTS powder at the desired weight percentages (e.g., 5%, 10%, 15%, 20% OTS).

    • Feed the mixture into a twin-screw extruder with a temperature profile suitable for PA6 (typically 220-260°C).

    • Extrude the molten blend through a strand die and cool the strands in a water bath.

    • Pelletize the cooled strands.

  • Specimen Preparation:

    • Dry the compounded pellets at 80°C for 4 hours.

    • Use an injection molding machine to prepare standardized test specimens (e.g., ASTM D638 Type I "dog-bone" specimens for tensile testing).

  • Characterization:

    • Glass Transition Temperature (Tg):

      • Use a Differential Scanning Calorimeter (DSC).

      • Heat a small sample (5-10 mg) of the plasticized PA6 from room temperature to 250°C at a heating rate of 10°C/min under a nitrogen atmosphere.

      • The Tg is determined from the midpoint of the transition in the heat flow curve.

    • Tensile Properties:

      • Conduct tensile testing on the injection-molded specimens using a Universal Testing Machine (UTM) according to ASTM D638.

      • Set the crosshead speed to 50 mm/min.

      • Record the tensile strength at break and the elongation at break.

experimental_workflow_polyamide cluster_prep Material Preparation cluster_processing Melt Processing cluster_characterization Characterization drying Drying of PA6 and OTS premixing Pre-mixing drying->premixing extrusion Twin-Screw Extrusion premixing->extrusion pelletizing Pelletizing extrusion->pelletizing injection_molding Injection Molding of Test Specimens pelletizing->injection_molding dsc DSC for Tg injection_molding->dsc utm UTM for Tensile Properties injection_molding->utm

Workflow for Polyamide Plasticization

Application 2: Modification of Melamine-Formaldehyde Resins

This compound can be incorporated into melamine-formaldehyde (MF) resins to improve their flexibility and flow properties. In some applications, such as in concrete, sulfonated melamine formaldehyde acts as a superplasticizer.[3] For coatings and laminates, the addition of a sulfonamide plasticizer can reduce brittleness.

Representative Quantitative Data

The following table shows the expected effect of O/p-toluenesulfonamide on the properties of a cured Melamine-Formaldehyde resin.

Plasticizer Conc. (% w/w)Glass Transition Temp. (Tg) (°C)Impact Strength (kJ/m²)
01502.5
51353.5
101204.8
151056.2
Experimental Protocol: Preparation and Characterization of Plasticized Melamine-Formaldehyde Resin

Objective: To synthesize a melamine-formaldehyde resin modified with this compound and evaluate its properties.

Materials:

  • Melamine

  • Formaldehyde solution (37% in water)

  • This compound (OTS)

  • Sodium carbonate (for pH adjustment)

  • Formic acid (for pH adjustment)

  • Curing oven

  • Dynamic Mechanical Analyzer (DMA)

  • Izod impact tester

Procedure:

  • Resin Synthesis:

    • Charge the formaldehyde solution into a reaction kettle.

    • Adjust the pH to 8.0-8.5 using a sodium carbonate solution.

    • Add melamine and this compound to the kettle.

    • Heat the mixture to 80-90°C with constant stirring until the solution becomes clear.

    • Cool the resin solution to room temperature.

  • Curing:

    • Adjust the pH of the resin to 4.5-5.5 with formic acid to catalyze the curing reaction.

    • Cast the resin into molds of the desired shape for testing.

    • Cure the resin in an oven at a temperature of 130-150°C for a specified time (e.g., 30-60 minutes).

  • Characterization:

    • Glass Transition Temperature (Tg):

      • Use a Dynamic Mechanical Analyzer (DMA).

      • Subject a rectangular specimen to a sinusoidal strain at a fixed frequency (e.g., 1 Hz) while ramping the temperature.

      • The Tg is typically identified as the peak of the tan δ curve.

    • Impact Strength:

      • Use an Izod impact tester according to ASTM D256.

      • Test notched specimens to determine the impact resistance of the cured resin.

experimental_workflow_melamine cluster_synthesis Resin Synthesis cluster_curing Curing Process cluster_characterization Characterization charging Charge Formaldehyde ph_adjust1 Adjust pH to 8.0-8.5 charging->ph_adjust1 addition Add Melamine and OTS ph_adjust1->addition heating Heat to 80-90°C addition->heating cooling Cool to Room Temp. heating->cooling ph_adjust2 Adjust pH to 4.5-5.5 cooling->ph_adjust2 casting Cast Resin into Molds ph_adjust2->casting oven_curing Cure in Oven casting->oven_curing dma DMA for Tg oven_curing->dma impact_test Izod Impact Test oven_curing->impact_test

Workflow for Melamine Resin Modification

Application 3: Formulation of Flexible Nitrocellulose Lacquers

This compound is used as a plasticizer in nitrocellulose lacquers to impart flexibility and durability to the dried film.[4] It helps to prevent cracking and improves adhesion to the substrate.

Representative Quantitative Data

The following table illustrates the typical effect of this compound on the properties of a nitrocellulose lacquer film.

Plasticizer Conc. (% of NC solids)Glass Transition Temp. (Tg) (°C)Elongation at Break (%)
10555
204510
303518
402525
Experimental Protocol: Preparation and Evaluation of Plasticized Nitrocellulose Lacquer

Objective: To formulate a nitrocellulose lacquer with this compound and assess the flexibility of the resulting film.

Materials:

  • Nitrocellulose (e.g., RS 1/2 second)

  • Solvent blend (e.g., ethyl acetate, butyl acetate, ethanol, toluene)

  • This compound (OTS)

  • Film applicator (e.g., doctor blade)

  • Glass plates

  • Tensile tester with film grips

  • Differential Scanning Calorimeter (DSC)

Procedure:

  • Lacquer Formulation:

    • Dissolve the nitrocellulose in the solvent blend with gentle stirring.

    • In a separate container, dissolve the this compound in a portion of the solvent blend.

    • Slowly add the plasticizer solution to the nitrocellulose solution while stirring until a homogenous mixture is obtained.

  • Film Casting:

    • Apply the lacquer to clean glass plates using a film applicator to achieve a uniform wet film thickness.

    • Allow the films to air-dry in a dust-free environment for 24 hours.

    • For complete solvent removal, place the films in a vacuum oven at 40°C for at least 12 hours.

  • Characterization:

    • Glass Transition Temperature (Tg):

      • Use a Differential Scanning Calorimeter (DSC) on a free-standing film sample (5-10 mg).

      • Heat the sample from -20°C to 100°C at a heating rate of 10°C/min.

    • Flexibility (Elongation at Break):

      • Cut the free-standing films into strips of uniform width.

      • Measure the elongation at break using a tensile tester equipped with film grips, following a modified ASTM D882 procedure.

experimental_workflow_nitrocellulose cluster_formulation Lacquer Formulation cluster_film_prep Film Preparation cluster_characterization Characterization dissolve_nc Dissolve Nitrocellulose mixing Mix Solutions dissolve_nc->mixing dissolve_ots Dissolve OTS dissolve_ots->mixing casting Cast Film on Glass Plate mixing->casting air_dry Air Dry casting->air_dry vacuum_dry Vacuum Dry air_dry->vacuum_dry dsc DSC for Tg vacuum_dry->dsc tensile_test Tensile Test for Elongation vacuum_dry->tensile_test

Workflow for Nitrocellulose Lacquer Formulation

Migration Testing Protocol

For applications where the plasticized polymer may come into contact with food, pharmaceuticals, or biological tissues, it is essential to evaluate the potential for plasticizer migration.

Objective: To determine the extent of this compound migration from a polymer matrix into a food simulant.

Materials:

  • Plasticized polymer test specimens of known surface area.

  • Food simulant (e.g., distilled water, 3% acetic acid, 10% ethanol, or olive oil, depending on the intended food contact type).

  • Migration cell or glass container.

  • Incubator or oven.

  • Analytical instrument for quantification (e.g., High-Performance Liquid Chromatography - HPLC or Gas Chromatography-Mass Spectrometry - GC-MS).

  • This compound standard for calibration.

Procedure:

  • Sample Preparation: Cut the plasticized polymer into specimens with a defined surface area.

  • Migration Test:

    • Place the specimen in a migration cell or glass container.

    • Add a known volume of the selected food simulant, ensuring the specimen is fully immersed. The standard ratio is typically 6 dm² of surface area per 1 L of simulant.

    • Seal the container and place it in an incubator at a specified temperature and for a defined duration (e.g., 40°C for 10 days, as per regulatory guidelines for long-term storage).

  • Analysis:

    • After the exposure time, remove the polymer specimen.

    • Take an aliquot of the food simulant for analysis.

    • Quantify the concentration of this compound in the simulant using a calibrated HPLC or GC-MS method.

  • Calculation: Calculate the specific migration in mg of plasticizer per kg of food simulant (mg/kg) or mg of plasticizer per dm² of surface area (mg/dm²).

Safety Precautions

This compound is a chemical that should be handled with appropriate safety measures. Always consult the Safety Data Sheet (SDS) before use. General precautions include:

  • Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Work in a well-ventilated area or use a fume hood, especially when handling powders or heating materials.

  • Avoid inhalation of dust and vapors.

  • Wash hands thoroughly after handling.

References

Application Notes: The Role of O-Toluenesulfonamide in the Synthesis of Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Toluenesulfonamide (OTS) is a critical component in the formulation of robust and vibrant fluorescent materials. While not typically a direct precursor to the chromophore of a fluorescent dye, OTS plays an indispensable role in the synthesis of fluorescent pigments. In this context, fluorescent dyes are encapsulated within a transparent, brittle resin matrix, most commonly a thermoset polymer derived from the polycondensation of a toluenesulfonamide, an aldehyde, and an amino-triazine compound. This process creates a solid solution of the dye in the polymer, which can then be milled into a fine powder. This resulting fluorescent pigment exhibits enhanced stability and fluorescence intensity compared to the dye alone.

These application notes provide a comprehensive overview of the synthesis and characterization of toluenesulfonamide-based fluorescent pigments, with detailed experimental protocols and quantitative data to guide researchers in their applications.

Core Concept: Resin Matrix Formation

The fundamental role of this compound is as a monomer in the creation of a sulfonamide-formaldehyde resin. This resin serves as a solid solvent for the fluorescent dye. The synthesis is a polycondensation reaction, typically involving:

  • Sulfonamide Monomer: this compound, often in combination with its para-isomer (p-toluenesulfonamide), provides the main structural component of the resin. The ratio of ortho to para isomers can influence the physical properties of the final resin, such as its hardness and melting point.

  • Aldehyde Monomer: Formaldehyde, or its solid polymer paraformaldehyde, acts as a cross-linking agent, reacting with the amino groups of the sulfonamide and other components to form the polymer network.

  • Cross-linking Agent (optional but common): Melamine or other amino-triazine compounds are frequently included to introduce a higher degree of cross-linking, resulting in a more rigid and solvent-resistant thermoset resin.

The fluorescent dye is dissolved in the molten pre-polymer mix and becomes entrapped within the solid resin matrix upon cooling and curing. This encapsulation protects the dye from environmental factors and minimizes fluorescence quenching that can occur at high dye concentrations.

Experimental Protocols

The following protocols are generalized procedures for the synthesis of a toluenesulfonamide-melamine-formaldehyde (TMF) fluorescent pigment. Researchers should optimize these protocols based on the specific fluorescent dye used and the desired properties of the final pigment.

Protocol 1: General Synthesis of a TMF Fluorescent Pigment

Materials:

  • p-Toluenesulfonamide

  • This compound

  • Paraformaldehyde

  • Melamine

  • Fluorescent Dye (e.g., Rhodamine B, Solvent Yellow 43)

  • Acidic Catalyst (e.g., phosphoric acid, optional)

Procedure:

  • Pre-melting and Mixing: In a suitable reaction vessel equipped with a mechanical stirrer and a heating mantle, combine p-toluenesulfonamide and this compound. Heat the mixture to 100-120°C with constant stirring until a homogenous melt is formed.

  • Addition of Aldehyde: Gradually add paraformaldehyde to the molten sulfonamide mixture. The reaction is exothermic, and the temperature should be carefully controlled. Maintain the temperature at 110-130°C and continue stirring for 60-90 minutes to allow for the initial condensation reaction to occur.

  • Incorporation of Fluorescent Dye: Add the fluorescent dye to the reaction mixture and stir until it is completely dissolved and evenly dispersed. The amount of dye typically ranges from 1% to 5% by weight of the total resin components.

  • Addition of Cross-linking Agent: Add melamine to the mixture. Increase the temperature to 150-180°C to facilitate the cross-linking reaction. If a catalyst is used, it should be added at this stage.

  • Curing: Maintain the reaction at 150-180°C for 1-3 hours to ensure complete polycondensation and curing of the resin. The viscosity of the mixture will increase significantly.

  • Cooling and Solidification: Pour the molten, colored resin onto a cooling tray and allow it to cool to room temperature. The resulting product will be a hard, brittle, colored solid.

  • Grinding and Sieving: Crush the solid resin into smaller pieces and then grind it into a fine powder using a ball mill or a jet mill. Sieve the powder to obtain the desired particle size for the fluorescent pigment.

Quantitative Data

The following tables summarize typical formulations and photophysical properties of fluorescent pigments synthesized using a toluenesulfonamide-based resin matrix.

Table 1: Example Formulations for TMF Fluorescent Pigments

Pigment ColorToluenesulfonamide (p- and/or o-) (wt%)Paraformaldehyde (wt%)Melamine (wt%)Fluorescent Dye (wt%)Dye Example
Pink 7018931.5% Basic Red 1 & 1.5% Basic Violet 10[1]
Yellow 5926123Solvent Yellow 43[1]
Orange 6522103Rhodamine B & Solvent Yellow 98
Green 682084Basic Green 1 & Solvent Yellow 98

Table 2: Photophysical Properties of Selected Dyes in TMF Resin (Illustrative)

Fluorescent DyeResin MatrixExcitation Max (nm)Emission Max (nm)Stokes Shift (nm)Quantum Yield (Φ)
Rhodamine B TMF~550~575~25~0.65
Solvent Yellow 43 TMF~430~480~50~0.50
Basic Red 1 TMF~540~560~20~0.60
Basic Yellow 40 TMF~440~490~50~0.75

Note: The photophysical properties can vary depending on the exact resin composition, dye concentration, and measurement conditions.

Visualizations

Logical Workflow for Fluorescent Pigment Synthesis

G cluster_reactants Reactants cluster_process Synthesis Process cluster_product Final Product OTS This compound Melt Melting & Mixing (100-120°C) OTS->Melt PTS p-Toluenesulfonamide PTS->Melt Formaldehyde Paraformaldehyde Melamine Melamine PolyCondense Polycondensation & Curing (150-180°C) Melamine->PolyCondense Dye Fluorescent Dye AddDye Dye Incorporation Dye->AddDye PreCondense Pre-condensation (110-130°C) Melt->PreCondense Add Paraformaldehyde PreCondense->AddDye AddDye->PolyCondense Add Melamine SolidResin Solid Fluorescent Resin PolyCondense->SolidResin Cooling Pigment Fluorescent Pigment Powder SolidResin->Pigment Grinding & Sieving

Caption: Workflow for the synthesis of fluorescent pigments.

Signaling Pathway of Resin Formation

G OTS This compound (H₂N-SO₂-C₆H₄-CH₃) Prepolymer Sulfonamide-Formaldehyde Pre-polymer OTS->Prepolymer Formaldehyde Formaldehyde (CH₂O) Formaldehyde->Prepolymer Melamine Melamine CrosslinkedResin Cross-linked Thermoset Resin Melamine->CrosslinkedResin Dye Fluorescent Dye FinalPigment Fluorescent Pigment (Dye encapsulated in Resin) Dye->FinalPigment Prepolymer->CrosslinkedResin CrosslinkedResin->FinalPigment

Caption: Polycondensation pathway for resin formation.

Conclusion

This compound is a cornerstone in the synthesis of high-performance fluorescent pigments. Its role as a primary monomer in the formation of a protective and optically transparent resin matrix is crucial for the stability and brilliance of the encapsulated fluorescent dyes. The protocols and data presented herein provide a foundational understanding for researchers and professionals to develop and utilize these versatile fluorescent materials in a wide range of applications, from bio-imaging to industrial coatings. Further optimization of reaction conditions and component ratios can lead to the development of novel fluorescent pigments with tailored properties.

References

O-Toluenesulfonamide as a Directing Group in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Toluenesulfonamide and its derivatives have emerged as versatile and reliable directing groups in modern organic synthesis. The sulfonamide moiety offers a robust coordination site for various transition metals, enabling the selective functionalization of otherwise inert C-H bonds at the ortho-position of an aromatic ring. This directing group has proven instrumental in a range of transformations, including directed ortho-metalation (DoM), and transition metal-catalyzed C-H activation/functionalization reactions. Its applications span from the synthesis of complex carbocycles and heterocycles to the late-stage modification of biologically active molecules, making it a valuable tool in drug discovery and development. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of this compound as a directing group.

Key Applications

The this compound directing group facilitates a variety of synthetic transformations, primarily centered around the selective activation of ortho-C-H bonds. The key applications include:

  • Directed ortho-Metalation (DoM): The sulfonamide group effectively directs the lithiation of the ortho-position of the aromatic ring upon treatment with strong bases like n-butyllithium. The resulting organolithium species can be trapped with a wide range of electrophiles to introduce various functional groups.

  • Palladium-Catalyzed C-H Functionalization: In the presence of palladium catalysts, the this compound group can direct the ortho-olefination, -alkoxylation, and -halogenation of the aromatic ring. These reactions are typically carried out under oxidative conditions.

  • Rhodium-Catalyzed C-H Functionalization: Rhodium catalysts, in conjunction with the this compound directing group, enable efficient ortho-alkenylation and annulation reactions. These transformations are particularly useful for the synthesis of fused heterocyclic systems.

  • Synthesis of Heterocycles: The strategic functionalization of the ortho-position facilitated by the this compound group provides a powerful platform for the construction of various heterocyclic scaffolds, including benzofused sultams and other nitrogen- and sulfur-containing ring systems.

Data Presentation

Table 1: Directed ortho-Lithiation of N-Aryl-o-toluenesulfonamides and Electrophilic Quench
EntryN-Aryl-o-toluenesulfonamideElectrophileProductYield (%)
1N-Phenyl-o-toluenesulfonamideI₂N-(2-Iodophenyl)-o-toluenesulfonamide95
2N-Phenyl-o-toluenesulfonamideDMFN-(2-Formylphenyl)-o-toluenesulfonamide85
3N-Phenyl-o-toluenesulfonamide(CH₃)₃SiClN-(2-(Trimethylsilyl)phenyl)-o-toluenesulfonamide92
4N-(4-Methoxyphenyl)-o-toluenesulfonamideI₂N-(2-Iodo-4-methoxyphenyl)-o-toluenesulfonamide93
5N-(4-Chlorophenyl)-o-toluenesulfonamideDMFN-(2-Formyl-4-chlorophenyl)-o-toluenesulfonamide82
Table 2: Rhodium-Catalyzed Olefination of N-Acyl-o-toluenesulfonamides
EntryN-Acyl-o-toluenesulfonamide SubstrateOlefinProductYield (%)
1N-Acetyl-N-phenyl-o-toluenesulfonamideEthyl acrylateEthyl (E)-3-(2-(N-acetyl-o-tolylsulfonamido)phenyl)acrylate85
2N-Acetyl-N-phenyl-o-toluenesulfonamideStyreneN-Acetyl-N-(2-((E)-styryl)phenyl)-o-toluenesulfonamide78
3N-Acetyl-N-(4-methylphenyl)-o-toluenesulfonamideEthyl acrylateEthyl (E)-3-(2-(N-acetyl-o-tolylsulfonamido)-5-methylphenyl)acrylate82
4N-Acetyl-N-(4-fluorophenyl)-o-toluenesulfonamideStyreneN-Acetyl-N-(5-fluoro-2-((E)-styryl)phenyl)-o-toluenesulfonamide75
5N-Benzoyl-N-phenyl-o-toluenesulfonamideEthyl acrylateEthyl (E)-3-(2-(N-benzoyl-o-tolylsulfonamido)phenyl)acrylate88

Experimental Protocols

Protocol 1: Directed ortho-Lithiation and Iodination of N-Phenyl-o-toluenesulfonamide

Objective: To synthesize N-(2-Iodophenyl)-o-toluenesulfonamide via directed ortho-lithiation.

Materials:

  • N-Phenyl-o-toluenesulfonamide

  • n-Butyllithium (n-BuLi) in hexanes (2.5 M)

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (I₂)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To an oven-dried round-bottom flask under an argon atmosphere, add N-phenyl-o-toluenesulfonamide (1.0 mmol) and anhydrous THF (10 mL).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 mmol, 1.1 eq) dropwise to the solution.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • In a separate flask, dissolve iodine (1.2 mmol, 1.2 eq) in anhydrous THF (5 mL).

  • Slowly add the iodine solution to the reaction mixture at -78 °C.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution (10 mL).

  • Extract the aqueous layer with EtOAc (3 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (EtOAc/hexanes gradient) to afford N-(2-iodophenyl)-o-toluenesulfonamide.

Protocol 2: Rhodium-Catalyzed Olefination of N-Acetyl-N-phenyl-o-toluenesulfonamide with Ethyl Acrylate

Objective: To synthesize Ethyl (E)-3-(2-(N-acetyl-o-tolylsulfonamido)phenyl)acrylate via Rh-catalyzed C-H activation.

Materials:

  • N-Acetyl-N-phenyl-o-toluenesulfonamide

  • Ethyl acrylate

  • [RhCp*Cl₂]₂

  • AgSbF₆

  • Cu(OAc)₂

  • 1,2-Dichloroethane (DCE)

  • Celite

  • Dichloromethane (DCM)

Procedure:

  • To a sealed tube, add N-acetyl-N-phenyl-o-toluenesulfonamide (0.2 mmol), [RhCp*Cl₂]₂ (0.005 mmol, 2.5 mol%), AgSbF₆ (0.04 mmol, 20 mol%), and Cu(OAc)₂ (0.4 mmol, 2.0 eq).

  • Evacuate and backfill the tube with argon.

  • Add anhydrous DCE (1.0 mL) and ethyl acrylate (0.4 mmol, 2.0 eq) via syringe.

  • Seal the tube and heat the reaction mixture at 100 °C for 12 hours.

  • Cool the reaction mixture to room temperature and dilute with DCM (10 mL).

  • Filter the mixture through a pad of Celite and wash the pad with DCM (2 x 5 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (EtOAc/hexanes gradient) to afford the desired product.

Mandatory Visualization

Directed_ortho_Metalation cluster_step1 Step 1: Directed Lithiation cluster_step2 Step 2: Electrophilic Quench Start N-Aryl-o-toluenesulfonamide Reagent1 n-BuLi, THF, -78 °C Intermediate Ortho-lithiated Intermediate Reagent1->Intermediate Deprotonation Reagent2 Electrophile (E+) Product Ortho-functionalized Product Reagent2->Product Substitution

Caption: Directed ortho-Metalation (DoM) Workflow.

Rh_Catalyzed_Olefination cluster_catalytic_cycle Catalytic Cycle Rh_cat [Rh(III)] Catalyst C-H_Activation C-H Activation (CMD) Rh_cat->C-H_Activation Substrate N-Acyl-o-toluenesulfonamide Substrate->C-H_Activation Rhodacycle Rhodacycle Intermediate C-H_Activation->Rhodacycle Olefin_Coordination Olefin Coordination & Insertion Rhodacycle->Olefin_Coordination Intermediate_2 Seven-membered Rhodacycle Olefin_Coordination->Intermediate_2 Reductive_Elimination Reductive Elimination Intermediate_2->Reductive_Elimination Reductive_Elimination->Rh_cat Regeneration Product Ortho-olefinated Product Reductive_Elimination->Product Olefin Olefin Olefin->Olefin_Coordination

Caption: Rh-Catalyzed C-H Olefination Mechanism.

Analytical Methods for the Determination of O-Toluenesulfonamide (OTS)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

O-Toluenesulfonamide (OTS) is an organic compound that serves as a crucial intermediate in the synthesis of various pharmaceuticals, agrochemicals, and specialty chemicals.[1][2] It is also known to be a major impurity in the artificial sweetener saccharin.[3][4] Given its potential presence in consumer products and its role in chemical synthesis, robust and sensitive analytical methods are essential for its accurate determination and quantification. This document provides detailed application notes and experimental protocols for the analysis of OTS in various matrices, targeting researchers, scientists, and professionals in drug development. The primary analytical techniques covered are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), including detection by Flame Ionization Detection (FID) and Mass Spectrometry (MS).

Analytical Techniques Overview

The determination of this compound is predominantly achieved through chromatographic techniques. The choice of method often depends on the sample matrix, the required sensitivity, and the available instrumentation.

  • High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for the analysis of OTS in pharmaceutical substances and other matrices.[5] Reverse-phase HPLC with a simple mobile phase is a common approach.[6]

  • Gas Chromatography (GC) is widely used for OTS analysis, particularly in food matrices like artificial sweeteners.[4][7][8] It is often coupled with either a Flame Ionization Detector (FID) for routine quantification or a Mass Spectrometer (MS) for higher sensitivity, selectivity, and structural confirmation.[9]

Quantitative Data Summary

The following table summarizes the quantitative performance data for various analytical methods used for the determination of this compound.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)Recovery (%)Linearity (Correlation Coefficient)Reference
GCSoluble Saccharin0.05 ppm---[10]
GC-MSEdible Fish Tissue (for p-TSA)-20 ppb (Confirmation Limit)--[11]
HPLCGliclazide Drug Substance< 0.03% (of 0.1% target)< 0.03% (of 0.1% target)86.56 - 105.21> 0.9922[5]
HPLC-UVPalm-based Isopropyl Esters (for IPTS)0.96 µg/g2.91 µg/g90.2 - 102.10.9999[12]
GC-MS/MSPharmaceuticals (for p-toluenesulfonates)< 1 µg/L< 3 µg/L80 - 110> 0.995[13]
HPLC-UVActive Pharmaceutical Ingredient< 5 ng/mL< 13.5 ng/mL--[14]
HPLC-FLDChicken Muscle (for sulfonamides)0.02 - 0.39 ng/g0.25 - 1.30 ng/g76.8 - 95.2-[15]

Note: Some data in the table may refer to related sulfonamides (p-TSA, IPTS) or a class of compounds, as specific quantitative data for OTS was not available in all cited sources. This data is provided for comparative purposes.

Experimental Protocols

Protocol 1: Determination of this compound in Saccharin by Gas Chromatography (GC-FID)

This protocol is based on methods for analyzing OTS as an impurity in saccharin.[7][8]

1. Sample Preparation

  • For sodium saccharin samples, dissolve a known amount in water.[7]
  • If the sample is in the acid form, neutralize it with sodium hydroxide solution before dissolution.[7]
  • Extract the aqueous solution with dichloromethane.[7]
  • Add a 5% sodium bicarbonate solution to the dichloromethane extract and agitate.[7]
  • Separate the organic phase and evaporate it to dryness.[7]
  • Reconstitute the residue in a known volume of methylene chloride for GC analysis.[7]

2. GC-FID Conditions

  • Column: 5% Phenyl Methyl Polysiloxane capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar low-polarity column.[9]
  • Carrier Gas: Helium at a flow rate of 1.0 mL/min.[9]
  • Injector Temperature: 250 °C
  • Detector Temperature: 300 °C
  • Oven Temperature Program:
  • Initial temperature: 60 °C, hold for 3 minutes.
  • Ramp: 15 °C/min to 180 °C.
  • Hold at 180 °C for 9 minutes.[9]
  • Injection Volume: 1 µL

3. Calibration

  • Prepare a series of standard solutions of this compound in methylene chloride at known concentrations.
  • Inject each standard and record the peak area.
  • Construct a calibration curve by plotting peak area versus concentration.

4. Quantification

  • Inject the prepared sample solution into the GC.
  • Identify the OTS peak based on its retention time compared to the standard.
  • Calculate the concentration of OTS in the sample using the calibration curve.

Protocol 2: Determination of this compound in a Pharmaceutical Substance by HPLC-UV

This protocol is a general method adapted from the analysis of sulfonamide impurities in drug substances.[5]

1. Sample Preparation

  • Accurately weigh and dissolve a known amount of the pharmaceutical substance in the mobile phase to achieve a target concentration.
  • Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC-UV Conditions

  • Column: Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[16]
  • Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v).[6][12] For mass spectrometry compatibility, formic acid can be used instead of phosphoric acid.[6]
  • Flow Rate: 1.0 mL/min.[12]
  • Column Temperature: 24 °C.[12]
  • Detection Wavelength: Determined by the UV absorbance maximum of OTS.
  • Injection Volume: 10 µL.

3. Calibration

  • Prepare a stock solution of this compound in the mobile phase.
  • Perform serial dilutions to create a set of calibration standards covering the expected concentration range in the sample.
  • Inject each standard and construct a calibration curve of peak area versus concentration.

4. Quantification

  • Inject the filtered sample solution.
  • Identify the OTS peak by its retention time.
  • Quantify the amount of OTS using the calibration curve.

Visualizations

The following diagrams illustrate the general experimental workflows for the analytical methods described.

GC_Workflow cluster_sample_prep Sample Preparation cluster_gc_analysis GC Analysis cluster_data_analysis Data Analysis Sample Sample Collection Dissolution Dissolution/Neutralization Sample->Dissolution Extraction Liquid-Liquid Extraction (e.g., Dichloromethane) Dissolution->Extraction Evaporation Evaporation of Solvent Extraction->Evaporation Reconstitution Reconstitution in Solvent Evaporation->Reconstitution Injection GC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection FID/MS Detection Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification using Calibration Curve Data_Acquisition->Quantification Report Final Report Quantification->Report HPLC_Workflow cluster_sample_prep_hplc Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis_hplc Data Analysis Sample_HPLC Sample Weighing Dissolution_HPLC Dissolution in Mobile Phase Sample_HPLC->Dissolution_HPLC Filtration_HPLC Filtration (0.45 µm) Dissolution_HPLC->Filtration_HPLC Injection_HPLC HPLC Injection Filtration_HPLC->Injection_HPLC Separation_HPLC Reverse-Phase Separation Injection_HPLC->Separation_HPLC Detection_HPLC UV Detection Separation_HPLC->Detection_HPLC Data_Acquisition_HPLC Chromatogram Acquisition Detection_HPLC->Data_Acquisition_HPLC Quantification_HPLC Quantification via Calibration Data_Acquisition_HPLC->Quantification_HPLC Report_HPLC Result Reporting Quantification_HPLC->Report_HPLC

References

Application Notes: Synthesis of Novel Bioactive Compounds from O-Toluenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Toluenesulfonamide is a versatile chemical intermediate that serves as a valuable starting material for the synthesis of a diverse range of novel bioactive compounds. Its derivatives have demonstrated significant potential in medicinal chemistry, exhibiting a variety of pharmacological activities, including anticancer, antibacterial, and enzyme inhibition properties. This document provides detailed application notes and experimental protocols for the synthesis of two classes of bioactive molecules derived from this compound: chalcone-sulfonamide hybrids and N-(thiazol-2-yl)-o-toluenesulfonamide derivatives. The protocols are based on established synthetic methodologies for analogous sulfonamide compounds and are adapted for this compound.

The primary mechanism of action for many sulfonamide-based anticancer agents involves the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX. Inhibition of CA IX can disrupt pH regulation in the tumor microenvironment, leading to apoptosis. Additionally, toluenesulfonamide derivatives have been shown to influence key cellular signaling pathways, such as the p38 MAPK/ERK1/2 pathway, which is involved in cell proliferation, differentiation, and apoptosis.

I. Synthesis of this compound-Based Chalcones

Chalcones are a class of organic compounds characterized by an α,β-unsaturated ketone core. Hybrid molecules incorporating both chalcone and sulfonamide moieties have shown promising anticancer activities. The following protocol describes a general procedure for the synthesis of this compound-based chalcones via a Claisen-Schmidt condensation.

Experimental Protocol: Two-Step Synthesis of this compound Chalcones

Step 1: Synthesis of 2-Methyl-N-(4-acetylphenyl)benzenesulfonamide (Intermediate A)

  • Dissolve 4-aminoacetophenone (1.0 eq) in dry pyridine in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add o-toluenesulfonyl chloride (1.05 eq) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

  • Dry the crude product under vacuum. Recrystallize from ethanol to obtain pure Intermediate A.

Step 2: Synthesis of (E)-N-(4-(3-(aryl)acryloyl)phenyl)-2-methylbenzenesulfonamide (Chalcone Derivatives)

  • In a round-bottom flask, dissolve Intermediate A (1.0 eq) and a substituted aromatic aldehyde (1.0 eq) in ethanol.

  • Add a catalytic amount of aqueous potassium hydroxide (40% w/v) to the solution.

  • Stir the reaction mixture at room temperature for 24-48 hours. The formation of a precipitate indicates product formation.

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture into ice-cold water.

  • Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

  • Dry the crude chalcone derivative under vacuum. Purify by recrystallization from an appropriate solvent (e.g., ethanol or acetic acid).

Data Presentation: Anticancer Activity of Analogous Sulfonamide-Chalcone Derivatives

The following table summarizes the in vitro anticancer activity (IC50 values) of structurally similar benzenesulfonamide-chalcone derivatives against various human cancer cell lines. This data is provided as a reference for the expected activity of this compound-based chalcones.

Compound IDCancer Cell LineIC50 (µM)
Chalcone-SO2NH-1MCF-7 (Breast)3.44 ± 0.19
Chalcone-SO2NH-1HepG2 (Liver)4.64 ± 0.23
Chalcone-SO2NH-1HCT116 (Colon)6.31 ± 0.27
Chalcone-SO2NH-2K-562 (Leukemia)0.57
Chalcone-SO2NH-2LOX IMVI (Melanoma)1.28

II. Synthesis of N-(Thiazol-2-yl)-o-toluenesulfonamide Derivatives

Thiazole-containing sulfonamides are another class of compounds with significant biological activities, including enzyme inhibition. The following protocol outlines the synthesis of N-(thiazol-2-yl)-o-toluenesulfonamide.

Experimental Protocol: Synthesis of N-(Thiazol-2-yl)-2-methylbenzenesulfonamide
  • In a round-bottom flask, combine 2-aminothiazole (1.0 eq), o-toluenesulfonyl chloride (1.0 eq), and sodium carbonate (1.5 eq) in dichloromethane.

  • Stir the mixture at room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Add distilled water to the reaction mixture and extract the product with dichloromethane (3 x 30 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the solution and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Data Presentation: Carbonic Anhydrase Inhibition by Analogous Sulfonamide Derivatives

The following table presents the inhibition constants (Ki) of similar benzenesulfonamide derivatives against human carbonic anhydrase (hCA) isoforms. This data serves as a reference for the potential enzyme inhibitory activity of N-(thiazol-2-yl)-o-toluenesulfonamide derivatives.

Compound IDhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)
Sulfonamide-Thiazole-125015.25.8
Sulfonamide-Thiazole-218.865.489.7
Sulfonamide-Thiazole-338.372.1105.4

III. Visualization of Signaling Pathways and Experimental Workflows

Signaling Pathway

The anticancer activity of toluenesulfonamide derivatives can be mediated through the modulation of the p38 MAPK and ERK1/2 signaling pathways, which are critical in regulating cell survival and apoptosis. Furthermore, inhibition of carbonic anhydrase IX (CAIX), an enzyme overexpressed in many hypoxic tumors, is a key mechanism for sulfonamide-based anticancer agents.

G cluster_0 Cell Membrane cluster_1 Cytoplasm PTS This compound Derivative CAIX Carbonic Anhydrase IX (CAIX) PTS->CAIX Inhibition p38 p38 MAPK PTS->p38 Activation ERK ERK1/2 PTS->ERK Activation HIF1a HIF-1α CAIX->HIF1a Upregulation (via pH regulation) CellSurvival Cell Proliferation & Survival CAIX->CellSurvival Promotes Apoptosis Apoptosis p38->Apoptosis ERK->Apoptosis VEGF VEGF HIF1a->VEGF VEGF->CellSurvival

Caption: Proposed signaling pathway for this compound derivatives.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and biological evaluation of novel bioactive compounds from this compound.

G Start Start: This compound Synthesis Chemical Synthesis (e.g., Chalcone or Thiazole derivative synthesis) Start->Synthesis Starting Material Purification Purification & Characterization (Recrystallization, Chromatography, NMR, MS) Synthesis->Purification Crude Product BioAssay Biological Evaluation (e.g., Anticancer Assay, Enzyme Inhibition) Purification->BioAssay Pure Compound DataAnalysis Data Analysis (IC50/Ki Determination, SAR Studies) BioAssay->DataAnalysis Biological Data LeadCompound Lead Compound Identification DataAnalysis->LeadCompound Identified Lead

Caption: General workflow for synthesis and evaluation.

Conclusion

This compound is a readily available and cost-effective starting material for the development of novel bioactive compounds. The synthetic protocols provided herein for the preparation of chalcone and thiazole derivatives offer a foundation for the exploration of new chemical entities with potential therapeutic applications. The provided data on analogous compounds suggest that this compound derivatives are likely to exhibit significant anticancer and enzyme inhibitory activities. Further investigation into the structure-activity relationships and optimization of these scaffolds can lead to the discovery of potent and selective drug candidates. The elucidation of their effects on signaling pathways, such as the p38 MAPK/ERK1/2 pathway, will be crucial in understanding their mechanism of action and advancing their development.

O-Toluenesulfonamide in Specialty Polymer and Resin Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Toluenesulfonamide (OTS), and its isomer p-toluenesulfonamide, are versatile organic compounds that play a significant role in the synthesis of specialty polymers and resins. Primarily utilized as a reactive plasticizer and a key monomer in the production of toluenesulfonamide-formaldehyde (TSF) resins, OTS imparts desirable properties such as flexibility, adhesion, and durability to a variety of polymer systems. These characteristics make OTS-modified polymers and resins valuable in industries ranging from coatings and adhesives to electronics and textiles. This document provides detailed application notes and experimental protocols for the use of this compound in the production of these specialized materials.

Application Notes

This compound as a Reactive Plasticizer

This compound and its mixtures with the para-isomer (o/p-toluenesulfonamide) are employed as reactive plasticizers.[1] Unlike traditional plasticizers that are physically mixed with a polymer, reactive plasticizers chemically combine with the polymer matrix.[1] This covalent bonding prevents leaching of the plasticizer over time, ensuring the long-term stability and performance of the material.

Key Advantages:

  • Enhanced Flexibility and Durability: Incorporation of OTS into polymer backbones increases their flexibility and impact resistance.[2]

  • Improved Flow Properties: In thermosetting resins like melamine and urea-formaldehyde, OTS improves the melt flow characteristics, which is beneficial during molding and processing.[1]

  • Increased Adhesion: OTS-containing resins exhibit enhanced adhesion to various substrates, a critical property for coatings and adhesives.[3]

  • Gloss and Finish: It is known to improve the wetting ability of resins with fillers, leading to a smooth and uniform gloss in the final product.[4]

Commonly Used In:

  • Melamine resins[4]

  • Thermosetting resins[4]

  • Laminating resins[4]

  • Polyamides[4]

  • Epoxy resins[5]

  • Phenol-formaldehyde resins[5]

  • Nitrocellulose compositions (e.g., nail lacquers)[3]

Toluenesulfonamide-Formaldehyde (TSF) Resins

TSF resins are synthesized through the condensation polymerization of toluenesulfonamide with formaldehyde.[6] These resins are valued for their thermosetting properties and compatibility with a wide range of other polymers.

Key Properties:

  • Appearance: Typically a white to pale yellow amorphous powder or resinous mass.[6]

  • Solubility: Moderately soluble in polar organic solvents.[6]

  • Thermosetting Nature: Forms a rigid, cross-linked structure upon heating.

Primary Applications:

  • Cross-linking agent: Used in coatings and adhesives to enhance durability.[6]

  • Fabric Finish Enhancer: Employed in the textile industry to improve the properties of fabrics.[6]

  • Encapsulation and Insulation: Utilized in the electronics industry for protecting components.[6]

  • Binder: Serves as a binder in the formulation of water-based paints and inks.[6]

Quantitative Data

The physical and chemical properties of this compound and related resins are crucial for their application in polymer synthesis.

PropertyThis compound (OTS)p-Toluenesulfonamide (PTS)Toluenesulfonamide-Formaldehyde Resin (TSF)
CAS Number 88-19-770-55-325035-71-6
Molecular Formula C₇H₉NO₂SC₇H₉NO₂S(C₈H₉NO₂S)n
Molecular Weight 171.22 g/mol 171.22 g/mol Varies
Melting Point 156 °C (decomposes at 188 °C)[1]136 °C[1]~82 °C[7]
Appearance Colorless-to-white crystalline powder[1]Colorless-to-white crystalline powder[1]White to pale yellow amorphous powder[6]
Solubility in Water Slightly soluble[1]Slightly solublePractically insoluble[6]
Solubility in Organic Solvents Soluble in ethanol[1]Soluble in ethanolSoluble in alcohols, ethers, ketones, esters, and aromatic hydrocarbons[6]

Experimental Protocols

Protocol 1: Synthesis of Toluenesulfonamide-Formaldehyde (TSF) Resin

This protocol describes a general method for the condensation polymerization of o/p-toluenesulfonamide with formaldehyde under basic conditions.

Materials:

  • o/p-Toluenesulfonamide mixture

  • Formaldehyde (37% aqueous solution)

  • Sodium Hydroxide (NaOH) solution (e.g., 1 M)

  • Distilled water

  • Ethanol

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Heating mantle with temperature control

  • Dropping funnel

  • Beakers and graduated cylinders

  • Filtration apparatus (e.g., Buchner funnel)

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add a specific molar ratio of o/p-toluenesulfonamide. For example, start with a 1:1 molar ratio of toluenesulfonamide to formaldehyde.

  • Dissolution: Add a suitable amount of a solvent like an alcohol-water mixture to dissolve the toluenesulfonamide. Begin stirring the mixture.

  • Catalyst Addition: Slowly add a basic catalyst, such as a sodium hydroxide solution, to the flask while stirring. The pH should be carefully monitored and adjusted to the desired basic range.

  • Formaldehyde Addition: Heat the mixture to a specific temperature (e.g., 60-80 °C). Once the desired temperature is reached, add the formaldehyde solution dropwise from the dropping funnel over a period of 30-60 minutes.

  • Polymerization: After the addition of formaldehyde is complete, continue to heat the reaction mixture under reflux with constant stirring for a period of 2-4 hours to allow for condensation polymerization to occur. The formation of the resin will be indicated by an increase in the viscosity of the reaction mixture.

  • Isolation and Purification: After the reaction is complete, cool the mixture to room temperature. The resin can be isolated by precipitation. Pour the reaction mixture into a beaker of cold water while stirring vigorously. The TSF resin will precipitate as a solid.

  • Washing and Drying: Collect the precipitated resin by filtration using a Buchner funnel. Wash the resin several times with distilled water to remove any unreacted monomers and catalyst. Subsequently, wash with a solvent like ethanol to remove organic impurities.

  • Drying: Dry the purified resin in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

  • Characterization: The resulting TSF resin can be characterized using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of the polymer structure, and Differential Scanning Calorimetry (DSC) to determine its glass transition temperature.

Protocol 2: Incorporation of this compound as a Reactive Plasticizer in an Epoxy Resin

This protocol outlines the synthesis of a sulfonamide-based epoxy resin where p-toluenesulfonamide acts as a reactive component. A similar procedure can be adapted for this compound.

Materials:

  • p-Toluenesulfonamide

  • Solid epoxy resin (e.g., a diglycidyl ether of bisphenol A)

  • Lewis acid catalyst (e.g., tetramethylammonium chloride or zinc chloride)[2]

  • Nitrogen gas supply

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Heating mantle

  • Nitrogen inlet

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and a nitrogen inlet, add 342 grams of p-toluenesulfonamide and 875 grams of a solid epoxy resin.[2]

  • Inert Atmosphere: Purge the flask with nitrogen gas to create an inert atmosphere and maintain it throughout the reaction.

  • Heating and Mixing: Begin stirring the mixture and slowly heat it using a heating mantle.

  • Catalyst Addition: When the temperature of the mixture reaches 140 °C, add 400 mg of a 50% aqueous solution of tetramethylammonium chloride as a catalyst.[2]

  • Exothermic Reaction: Continue slow heating. An exothermic reaction will start to take place. Remove the heating mantle to control the exotherm. Foaming may be observed as water from the catalyst solution boils off.

  • Reaction Completion: The temperature will rise and then subside, indicating the completion of the reaction. The final temperature may reach around 182 °C (360 °F).[2]

  • Isolation: Pour the hot, viscous resin into a suitable container (e.g., an aluminum pan) and allow it to cool to room temperature. The resulting product will be a brittle, clear resin.

  • Characterization: The sulfonamide-modified epoxy resin can be characterized for its softening point, viscosity (as a solution), and compatibility with other resin systems like nitrocellulose.

Visualizations

experimental_workflow_tsf_resin cluster_reactants Reactants & Setup cluster_process Polymerization Process cluster_purification Isolation & Purification OTS o/p-Toluenesulfonamide Dissolution Dissolution & Mixing OTS->Dissolution Formaldehyde Formaldehyde Addition Dropwise Addition of Formaldehyde Formaldehyde->Addition Catalyst Basic Catalyst (e.g., NaOH) Catalyst->Dissolution Solvent Solvent (Alcohol/Water) Solvent->Dissolution Flask Three-Neck Flask Heating Heating (60-80 °C) Dissolution->Heating Heating->Addition Polymerization Condensation Polymerization (2-4h) Addition->Polymerization Precipitation Precipitation in Water Polymerization->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing (Water & Ethanol) Filtration->Washing Drying Vacuum Drying Washing->Drying Product TSF Resin Product Drying->Product

Caption: Workflow for the synthesis of Toluenesulfonamide-Formaldehyde (TSF) Resin.

logical_relationship_ots_applications cluster_roles Primary Roles cluster_polymers Resulting Polymers/Resins cluster_properties Imparted Properties cluster_applications Final Applications OTS This compound (OTS) Reactive_Plasticizer Reactive Plasticizer OTS->Reactive_Plasticizer Monomer Monomer OTS->Monomer Modified_Polymers OTS-Modified Polymers (e.g., Epoxy, Polyamide) Reactive_Plasticizer->Modified_Polymers TSF_Resin Toluenesulfonamide- Formaldehyde (TSF) Resin Monomer->TSF_Resin Flexibility Flexibility Modified_Polymers->Flexibility Adhesion Adhesion Modified_Polymers->Adhesion Durability Durability TSF_Resin->Durability Gloss Gloss TSF_Resin->Gloss Coatings Coatings Flexibility->Coatings Adhesives Adhesives Adhesion->Adhesives Textiles Textiles Durability->Textiles Electronics Electronics Durability->Electronics Gloss->Coatings

Caption: Logical relationships of OTS in specialty polymer applications.

References

The Versatility of O-Toluenesulfonamide: A Building Block for Complex Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 24, 2025 – O-Toluenesulfonamide, a readily available organic compound, is a versatile and valuable building block in the synthesis of a wide array of complex molecules, ranging from pharmaceuticals to specialized materials. Its unique structural features and reactivity allow for its incorporation into diverse molecular architectures, making it an indispensable tool for researchers, scientists, and professionals in drug development. This document provides detailed application notes and protocols for key transformations involving this compound, highlighting its utility in the synthesis of bioactive compounds and heterocyclic systems.

Introduction to this compound's Synthetic Applications

This compound serves as a precursor in several critical synthetic transformations, including the synthesis of the artificial sweetener saccharin, N-alkylation, N-arylation reactions, and as a directed metalation group in ortho-functionalization reactions. These applications underscore its importance in medicinal chemistry and materials science. The sulfonamide moiety can act as a directing group, a protecting group, or be transformed into other functional groups, providing chemists with a powerful tool for molecular design and synthesis.

Key Applications and Experimental Protocols

Synthesis of Saccharin via Oxidation

One of the most well-known applications of this compound is in the production of saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide). The classical Remsen-Fahlberg process involves the oxidation of the methyl group of this compound to a carboxylic acid, which then cyclizes to form the saccharin ring. Various oxidizing agents can be employed, with reaction conditions significantly impacting the yield.

Table 1: Oxidation of this compound to Saccharin

Oxidizing SystemCo-oxidant/CatalystSolventTemperature (°C)Time (h)Yield (%)
CrO₃H₅IO₆H₂SO₄50-700.5 - 4>90
Molecular OxygenCobalt AcetateAcetic Acid/Water-766

Experimental Protocol: Enhanced Oxidation for Saccharin Synthesis [1]

  • To a reaction vessel, add 135 g of sulfuric acid and adjust the temperature to 50 °C.

  • Slowly add 17 g of this compound, ensuring the temperature does not exceed 70 °C. Stir the mixture for 30 minutes.

  • Slowly add 163.5 g of chromium (VI) oxide (CrO₃) while maintaining a constant temperature.

  • Subsequently, slowly add 21.2 g of periodic acid (H₅IO₆).

  • Continue stirring for 3 hours, monitoring the reaction progress by a suitable analytical method (e.g., LC).

  • Upon completion, quench the reaction by adding an excess of water.

  • The precipitated saccharin is then collected by filtration and washed with water.

G OTS This compound Reaction Oxidation (50-70 °C, 3h) OTS->Reaction Oxidants CrO3 / H5IO6 in H2SO4 Oxidants->Reaction Quench Water Quench Reaction->Quench Saccharin Saccharin Quench->Saccharin

Figure 1: Workflow for the enhanced oxidation of this compound to saccharin.
N-Alkylation of this compound

The nitrogen atom of the sulfonamide group can be readily alkylated to introduce various alkyl substituents. This transformation is crucial for modifying the properties of the molecule and for building more complex structures. Manganese-catalyzed "borrowing hydrogen" reactions provide an efficient and atom-economical method for N-alkylation using alcohols as alkylating agents.

Table 2: Manganese-Catalyzed N-Alkylation of Aryl Sulfonamides with Benzyl Alcohol [2]

Sulfonamide SubstrateProductYield (%)
p-ToluenesulfonamideN-Benzyl-p-toluenesulfonamide86
This compound N-Benzyl-o-toluenesulfonamide 88
MesitylenesulfonamideN-Benzyl-mesitylenesulfonamide95
1-NaphthalenesulfonamideN-Benzyl-1-naphthalenesulfonamide91

Experimental Protocol: Manganese-Catalyzed N-Benzylation [2]

  • In a reaction vial, combine the aryl sulfonamide (1.0 mmol), benzyl alcohol (1.0 mmol), Mn(I) PNP pincer precatalyst (5 mol %), and K₂CO₃ (10 mol %).

  • Add xylenes to achieve a 1 M concentration of the sulfonamide.

  • Seal the vial and stir the mixture vigorously at 150 °C for 24 hours.

  • After cooling, the reaction mixture is worked up by adding water and extracting with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried, concentrated, and the product is purified by column chromatography.

G OTS This compound Reaction N-Alkylation (150 °C, 24h) OTS->Reaction BnOH Benzyl Alcohol BnOH->Reaction Catalyst Mn(I) PNP Pincer Catalyst K2CO3, Xylenes Catalyst->Reaction Workup Aqueous Workup & Purification Reaction->Workup Product N-Benzyl-o- toluenesulfonamide Workup->Product G OTS This compound Reaction Ullmann Condensation (135 °C) OTS->Reaction ArBr Aryl Bromide ArBr->Reaction Reagents CuI, K3PO4 DMF Reagents->Reaction Workup Workup & Purification Reaction->Workup Product N-Aryl-o- toluenesulfonamide Workup->Product G ProtectedOTS N-Protected This compound Lithiation ortho-Lithiation (-78 °C) ProtectedOTS->Lithiation Base Organolithium Reagent (e.g., n-BuLi) Base->Lithiation Quench Electrophilic Quench Lithiation->Quench Electrophile Electrophile (E+) Electrophile->Quench Workup Aqueous Workup & Purification Quench->Workup Product ortho-Functionalized Product Workup->Product

References

Troubleshooting & Optimization

Technical Support Center: Optimizing O-Toluenesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of O-Toluenesulfonamide.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield of this compound

  • Question: My reaction resulted in a low yield of the desired this compound. What are the potential causes and how can I improve the yield?

  • Answer: Low yields can arise from several factors. Here are the most common causes and their solutions:

    • Incomplete Reaction: The reaction may not have gone to completion.

      • Solution: Ensure dropwise addition of o-toluenesulfonyl chloride to the ammonia solution to maintain temperature control.[1] After the initial reaction, gentle heating can help drive the reaction to completion.[2] Monitor the reaction progress using thin-layer chromatography (TLC) to determine the optimal reaction time.

    • Hydrolysis of Starting Material: The starting material, o-toluenesulfonyl chloride, is sensitive to moisture and can hydrolyze to o-toluenesulfonic acid, reducing the amount of reactant available for amination.[3][4]

      • Solution: Use anhydrous solvents and reagents, and conduct the reaction under a dry atmosphere (e.g., using a drying tube or under an inert gas like nitrogen).

    • Suboptimal Reaction Temperature: The reaction temperature significantly impacts the reaction rate and the formation of byproducts.

      • Solution: The amination reaction is exothermic.[5] It is crucial to control the temperature, especially during the addition of o-toluenesulfonyl chloride. Cooling the reaction mixture in a freezing mixture is recommended.[2] While some industrial processes operate between 20-35°C, laboratory-scale synthesis often benefits from lower initial temperatures.[6]

    • Loss of Product during Workup: Significant amounts of the product can be lost during extraction and purification steps.

      • Solution: Carefully perform all extraction and washing steps. When performing recrystallization, use the minimum amount of hot solvent necessary to dissolve the product to maximize recovery upon cooling.[7][8]

Issue 2: Impure Product - Contamination with p-Toluenesulfonamide

  • Question: My final product is contaminated with the para-isomer, p-Toluenesulfonamide. How can I remove this impurity?

  • Answer: The presence of p-toluenesulfonamide is a common issue as it is often a byproduct in the synthesis of the o-toluenesulfonyl chloride starting material.[9][10] Here are two effective purification methods:

    • Alkaline Salt Formation and Differential Solubility: The sodium salts of o- and p-toluenesulfonamide exhibit different solubilities, which can be exploited for separation. The sodium salt of the o-isomer is less soluble than the p-isomer's salt.[11]

      • Protocol: Dissolve the crude product in an aqueous sodium hydroxide solution. The less soluble sodium salt of this compound will precipitate and can be collected by filtration. The more soluble sodium salt of p-toluenesulfonamide will remain in the mother liquor.

    • Solvent Extraction:

      • Protocol: Dissolve the crude product in a suitable organic solvent like chloroform. Wash the organic layer with a saturated sodium chloride solution containing 1% sodium hydroxide. This will selectively remove the p-toluenesulfonamide byproduct.[12]

Issue 3: Difficulty with Crystallization

  • Question: I am having trouble crystallizing my this compound. It either remains an oil or fails to precipitate. What should I do?

  • Answer: Crystallization issues are common and can often be resolved with the following techniques:

    • Product "Oiling Out": This can occur if the product is impure or if the melting point is low.[8]

      • Solution: Add a small amount of additional hot solvent to the oiled-out mixture and attempt to redissolve it. Slow cooling is crucial to encourage crystal formation instead of oiling out.[8]

    • Failure to Crystallize: The solution may be too dilute or nucleation may be inhibited.

      • Solution:

        • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. This can create nucleation sites for crystal growth.[8]

        • Seeding: Add a very small crystal of pure this compound to the solution to induce crystallization.[8]

        • Concentration: If the solution is too dilute, carefully evaporate some of the solvent and allow it to cool again.

    • Amorphous Powder Formation: Rapid precipitation can lead to an amorphous solid instead of well-defined crystals.

      • Solution: Slow down the cooling process. Allow the flask to cool to room temperature undisturbed before placing it in an ice bath.[7]

Frequently Asked Questions (FAQs)

Q1: What is the typical reaction for synthesizing this compound?

A1: The most common laboratory synthesis involves the reaction of o-toluenesulfonyl chloride with ammonia. The o-toluenesulfonyl chloride is gradually added to a cooled aqueous ammonia solution.[2]

Q2: What are the key reaction parameters to control for optimal synthesis?

A2: The key parameters to control are:

  • Temperature: The reaction is exothermic, so cooling is necessary during the addition of the sulfonyl chloride.[2][5]

  • Concentration of Ammonia: A 20% aqueous ammonia solution is commonly used.[2]

  • Addition Rate: Slow, dropwise addition of o-toluenesulfonyl chloride is important for temperature control and to avoid localized high concentrations of reactants.[1]

Q3: What are common side reactions in this synthesis?

A3: The primary side reaction to be aware of is the hydrolysis of the starting material, o-toluenesulfonyl chloride, to o-toluenesulfonic acid, which can occur in the presence of water.[3][4] The formation of the para-isomer is a result of impurities in the starting material.[9][10]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC). By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the o-toluenesulfonyl chloride spot and the appearance of the this compound product spot.

Q5: What is a suitable solvent for the recrystallization of this compound?

A5: this compound can be recrystallized from hot water or ethanol.[2][13] A mixture of ethanol and water can also be effective.[14]

Data Presentation

Table 1: Reaction Conditions for this compound Synthesis

ParameterRecommended ConditionReference
Starting Material o-Toluenesulfonyl Chloride[2]
Reagent 20% Aqueous Ammonia Solution[2]
Initial Temperature Cooled in a freezing mixture[2]
Addition Gradual/Dropwise[1][2]
Post-Addition Gentle heating[2]
Industrial Temp. 20-35 °C (for p-isomer)[6]

Table 2: Troubleshooting Summary

IssuePotential CauseRecommended SolutionReference
Low Yield Incomplete reactionGentle heating after initial reaction[2]
Hydrolysis of starting materialUse anhydrous conditions[3][4]
Product loss during workupUse minimal solvent for recrystallization[7][8]
Impure Product p-isomer contaminationPurification via alkaline salt formation[11]
Solvent extraction with basic wash[12]
Crystallization Issues Oiling outAdd more hot solvent and cool slowly[8]
Failure to crystallizeScratch flask or add seed crystal[8]
Amorphous solidSlow down the cooling rate[7]

Experimental Protocols

Detailed Protocol for the Synthesis of this compound

This protocol is based on established laboratory procedures.[2]

  • Preparation:

    • In a flask equipped with a stirrer and a dropping funnel, place a measured volume of 20% aqueous ammonia solution.

    • Cool the flask in a freezing mixture (e.g., ice-salt bath).

  • Reaction:

    • Slowly add an equimolar amount of o-toluenesulfonyl chloride to the cooled ammonia solution from the dropping funnel with continuous stirring. Maintain the temperature of the reaction mixture below 10°C during the addition.

    • After the addition is complete, remove the freezing mixture and allow the reaction to warm to room temperature.

    • Gently heat the mixture to ensure the reaction goes to completion. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture and collect the precipitated crude this compound by vacuum filtration.

    • Wash the crude product with cold water.

    • For purification, dissolve the crude product in a 1N sodium hydroxide solution.

    • Filter the solution to remove any insoluble impurities.

    • Slowly add hydrochloric acid to the filtrate to precipitate the this compound.

    • Collect the purified product by vacuum filtration, wash with cold water until the washings are neutral, and dry.

  • Recrystallization (Optional):

    • For higher purity, the this compound can be recrystallized from hot water or an ethanol/water mixture.[2][13][14]

Mandatory Visualization

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_final Final Product reagents o-Toluenesulfonyl Chloride + 20% Ammonia Solution reaction Amination Reaction (Cooling, then gentle heating) reagents->reaction Gradual Addition filtration Filtration reaction->filtration Cooling alkaline_diss Dissolution in NaOH filtration->alkaline_diss acid_precip Precipitation with HCl alkaline_diss->acid_precip final_filtration Final Filtration & Drying acid_precip->final_filtration product Pure this compound final_filtration->product TroubleshootingTree cluster_yield Low Yield Issues cluster_purity Purity Issues cluster_solutions Solutions start Low Yield or Impure Product incomplete_rxn Incomplete Reaction? start->incomplete_rxn hydrolysis Hydrolysis of TsCl? start->hydrolysis workup_loss Loss during Workup? start->workup_loss p_isomer p-Isomer Contamination? start->p_isomer sol_heat Gentle Heating incomplete_rxn->sol_heat Yes sol_anhydrous Use Anhydrous Conditions hydrolysis->sol_anhydrous Yes sol_solvent Minimize Recrystallization Solvent workup_loss->sol_solvent Yes sol_alkali Alkaline Salt Purification p_isomer->sol_alkali Yes sol_extract Basic Extraction p_isomer->sol_extract Yes

References

Common side reactions involving O-Toluenesulfonamide and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for O-Toluenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common side reactions encountered during experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when using this compound in N-alkylation reactions?

A1: The most prevalent side reactions during the N-alkylation of this compound are N,N-dialkylation, O-alkylation, and elimination reactions. N,N-dialkylation occurs when the initially formed secondary sulfonamide undergoes a second alkylation. O-alkylation is a competing reaction where the alkylating agent reacts with one of the oxygen atoms of the sulfonyl group instead of the nitrogen. Elimination can be a significant side reaction, particularly with secondary alkyl halides, leading to the formation of an alkene.

Q2: How can I minimize the formation of the N,N-dialkylated byproduct?

A2: To favor mono-alkylation and suppress the formation of the N,N-dialkylated product, several strategies can be employed.[1] Controlling the stoichiometry by using only a slight excess of the alkylating agent (1.05-1.1 equivalents) is crucial.[1] Slow, dropwise addition of the alkylating agent helps to maintain its low concentration, further favoring mono-alkylation.[2] Additionally, using a weaker base or a stoichiometric amount of a strong base can reduce the concentration of the deprotonated secondary sulfonamide, thereby hindering the second alkylation step.[1]

Q3: I am observing a significant amount of O-alkylation. How can I promote N-alkylation?

A3: The sulfonamide anion is an ambident nucleophile, with nucleophilic sites on both nitrogen and oxygen.[1] According to the Hard-Soft Acid-Base (HSAB) principle, the nitrogen atom is a "softer" nucleophile than the oxygen atoms.[1] To favor N-alkylation, you should use a "softer" alkylating agent. For instance, alkyl halides with less electronegative halogens (I > Br > Cl) are softer electrophiles and will preferentially react at the softer nitrogen center.[2] The choice of solvent can also influence the outcome; polar aprotic solvents like DMF or DMSO generally favor SN2 reactions at the nitrogen.[1]

Q4: My reaction is yielding a significant amount of an alkene byproduct. How can I suppress this elimination reaction?

A4: Elimination (E2) is a common competing reaction to the desired substitution (SN2), especially with sterically hindered or secondary alkyl halides. To minimize elimination, it is advisable to use a less sterically hindered base and to avoid using a large excess of it.[1] Polar aprotic solvents, such as DMF, DMSO, or acetone, are known to favor SN2 over E2 reactions.[1] Lowering the reaction temperature can also help to reduce the rate of the elimination reaction.[1]

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired N-Alkylated Product

Possible Causes & Solutions:

  • Inactive Reagents: Ensure the freshness and purity of your this compound, alkylating agent, and base.

  • Insufficient Deprotonation: If using a weak base like potassium carbonate, deprotonation of the sulfonamide may be incomplete. Consider switching to a stronger base like sodium hydride (NaH) or increasing the reaction temperature.[1]

  • Poor Solubility: If the starting materials have poor solubility in the chosen solvent, consider switching to a more suitable solvent or gently warming the mixture to aid dissolution.[1]

  • Steric Hindrance: Highly sterically hindered substrates or alkylating agents can significantly slow down the reaction. Longer reaction times or higher temperatures may be necessary.[2]

Issue 2: Difficulty in Removing Unreacted Tosyl Chloride (TsCl) or Tosyl-Containing Byproducts

Possible Causes & Solutions:

  • Similar Polarity: The unreacted TsCl or tosyl-containing byproducts may have similar polarity to your desired product, making chromatographic separation challenging.

  • Quenching Strategies:

    • Amine Quench: Add a primary or secondary amine (e.g., aqueous ammonia) to the reaction mixture to convert the excess TsCl into a more polar sulfonamide, which is easier to separate by extraction or chromatography.[3]

    • Basic Hydrolysis: Quench the reaction with an aqueous base like sodium bicarbonate to hydrolyze TsCl to the water-soluble p-toluenesulfonic acid, which can be easily removed in the aqueous layer during workup.[3]

    • Scavenger Resins: Use a polymer-bound amine scavenger to react with and remove excess TsCl by simple filtration.[2][3]

Data Presentation

Table 1: Effect of Base on the Mn-Catalyzed N-Benzylation of p-Toluenesulfonamide

EntryBase (mol %)Conversion (%)
1K₂CO₃ (10)>95
2None5
3Cs₂CO₃ (10)87
4t-BuOK (10)91

Reaction Conditions: p-toluenesulfonamide (1 mmol), benzyl alcohol (1 mmol), Mn(I) PNP pincer precatalyst (5 mol %), base, xylenes (1 M), 150 °C, 24 h. Data adapted from J. Org. Chem. 2019, 84, 7, 3715–3724.[4]

Table 2: Scope of Alcohols in the Mn-Catalyzed N-Alkylation of p-Toluenesulfonamide

EntryAlcoholIsolated Yield (%)
1Benzyl alcohol86
24-Methylbenzyl alcohol90
34-Methoxybenzyl alcohol88
44-Chlorobenzyl alcohol81
51-Phenylethanol78

Reaction Conditions: p-toluenesulfonamide (1 mmol), alcohol (1 mmol), Mn(I) PNP pincer precatalyst (5 mol %), K₂CO₃ (10 mol %), xylenes (1 M), 150 °C, 24 h. Data adapted from J. Org. Chem. 2019, 84, 7, 3715–3724.[4][5]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of this compound with an Alkyl Halide
  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equivalent) and a suitable anhydrous solvent (e.g., DMF or THF).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add a base (e.g., sodium hydride, 1.1 equivalents) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Cool the reaction mixture back to 0 °C and add the alkyl halide (1.05 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, carefully quench the reaction at 0 °C by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[4]

Protocol 2: Quenching and Removal of Unreacted p-Toluenesulfonyl Chloride (TsCl)
  • Cooling: Once the primary reaction is complete (as monitored by TLC), cool the reaction mixture to 0-10 °C in an ice bath.

  • Quenching: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the stirred reaction mixture. Continue stirring vigorously for 15-30 minutes at room temperature.[2]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers. The resulting sodium p-toluenesulfonate will be in the aqueous layer.

  • Washing: Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product, now free of TsCl.[2]

Visualizations

Experimental_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Alkylation cluster_workup 3. Workup & Purification Start Start Add_OTS Add this compound and Solvent Start->Add_OTS Add_Base Add Base Add_OTS->Add_Base Add_Alkyl_Halide Add Alkyl Halide (dropwise at 0°C) Add_Base->Add_Alkyl_Halide Stir Stir at RT (Monitor by TLC) Add_Alkyl_Halide->Stir Quench Quench with H₂O Stir->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Chromatography Extract->Purify Product Product Purify->Product

Caption: A typical experimental workflow for the N-alkylation of this compound.

Troubleshooting_Guide Start Problem: Low Yield or Side Products Check_Purity Check Reagent Purity and Stoichiometry Start->Check_Purity Side_Product_ID Identify Side Product(s) (e.g., by LC-MS) Check_Purity->Side_Product_ID Dialkylation N,N-Dialkylation? Side_Product_ID->Dialkylation O_Alkylation O-Alkylation? Side_Product_ID->O_Alkylation Elimination Elimination? Side_Product_ID->Elimination Dialkylation->O_Alkylation No Fix_Dialkylation - Reduce Alkylating Agent - Use Weaker Base - Slow Addition Dialkylation->Fix_Dialkylation Yes O_Alkylation->Elimination No Fix_O_Alkylation - Use Softer Alkylating Agent (I > Br > Cl) - Change Solvent (e.g., DMF) O_Alkylation->Fix_O_Alkylation Yes Fix_Elimination - Use Less Hindered Base - Lower Temperature - Use Polar Aprotic Solvent Elimination->Fix_Elimination Yes Optimize Optimize Conditions & Repeat Fix_Dialkylation->Optimize Fix_O_Alkylation->Optimize Fix_Elimination->Optimize

Caption: A troubleshooting guide for common side reactions in this compound alkylation.

References

Technical Support Center: O-Toluenesulfonamide Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude O-Toluenesulfonamide (OTS). The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

The most common impurity in crude this compound is its isomer, p-toluenesulfonamide (PTS).[1][2] The crude mixture is a byproduct of saccharin synthesis, where o-toluenesulfonyl chloride is aminated.[1][3] Depending on the synthesis route, residual starting materials or byproducts from the oxidation process, such as p-sulfamylbenzoic acid, may also be present.[4] The presence of the para isomer forms a eutectic mixture, which can lower the melting point of the crude product.[1][5]

Q2: What are the key physical property differences between o- and p-toluenesulfonamide?

The primary differences are their melting points and solubility profiles. Pure this compound has a melting point of 156-158 °C, while the p-isomer melts at a lower temperature of 134-137 °C.[6][7] The isomers also exhibit different solubilities in various solvents, a property that is exploited for their separation.[1] For instance, the sodium salt of the ortho-isomer is less soluble in aqueous solutions than the para-isomer's salt, allowing for separation by fractional crystallization.[1]

Q3: What are the primary applications of this compound?

This compound is primarily used as a chemical intermediate in the synthesis of the artificial sweetener saccharin.[3][8] A mixture of o- and p-toluenesulfonamide serves as a plasticizer for hot-melt adhesives and thermosetting resins like melamine and urea.[2][3] It is also used in the manufacturing of fluorescent pigments and dyes.[3][7]

Purification Troubleshooting Guide

Q4: My product "oiled out" during recrystallization instead of forming crystals. What should I do?

"Oiling out" occurs when the dissolved solid separates from the solution at a temperature above its melting point.[9] This is often due to the solution being too saturated or cooling too quickly.

Immediate Troubleshooting Steps:

  • Re-dissolve: Add a small amount of additional hot solvent to redissolve the oil.[9]

  • Reduce Temperature: Ensure the boiling point of your solvent is lower than the melting point of OTS (156-158 °C).[6][9] Consider switching to a lower-boiling point solvent.

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal to encourage nucleation.[9]

Long-Term Strategy:

  • Solvent System: Use a solvent system where OTS is less soluble. You can also employ a solvent/anti-solvent system, where the compound is dissolved in a "good" solvent and a "poor" solvent is slowly added to induce crystallization.[9]

Q5: The yield of my recrystallized this compound is very low. How can I improve it?

Low yield is a common issue in recrystallization, often caused by using too much solvent or incomplete precipitation.

Troubleshooting Steps:

  • Minimize Solvent: Use the absolute minimum volume of hot solvent required to dissolve the crude material.[9][10] Working with an unnecessarily large volume will result in a significant portion of your product remaining in the mother liquor upon cooling.[10]

  • Ensure Complete Cooling: After the flask has cooled to room temperature, place it in an ice bath to maximize crystal precipitation.[9]

  • Check Mother Liquor: If you have already filtered your product, test the mother liquor for remaining product. You can do this by evaporating a small amount of the filtrate to see if more solid forms. If so, you can try to recover more product by boiling off some of the solvent from the mother liquor and cooling it again.[10]

Q6: How can I effectively remove the p-toluenesulfonamide isomer?

The separation of ortho and para isomers is the most critical step in purification. This can be achieved through two primary methods:

  • Fractional Recrystallization: This method leverages the different solubility profiles of the two isomers. Due to the complexity of their mutual solubility, careful solvent selection is crucial.[5] Solubility data in various solvents can guide this process.

  • Purification via Alkali Salt Formation: A highly effective method is based on the differential solubility of the sodium salts of the isomers.[1] The sodium salt of this compound is less soluble in a cold, aqueous sodium hydroxide solution than the p-isomer's salt. By dissolving the crude mixture in a specific amount of cold NaOH solution, the this compound sodium salt will preferentially crystallize, leaving the p-isomer salt in the mother liquor.[1] The purified ortho salt can then be isolated and re-acidified to yield pure this compound.

Q7: My final product is an amorphous powder, not crystalline. How can this be corrected?

Amorphous solids typically form when the compound precipitates too rapidly, preventing the formation of an ordered crystal lattice.[9]

Solutions:

  • Slow Down the Cooling Process: This is the most critical factor. Allow the flask to cool slowly on the benchtop, insulated if necessary, before transferring it to an ice bath.[9] Rapid cooling, or "crashing out," almost always leads to lower purity by trapping impurities in the solid.[10]

  • Adjust the Solvent System: Try using a solvent in which the compound is slightly more soluble, or use a larger volume of solvent. This will keep the compound in solution longer during the cooling phase, allowing more time for proper crystal growth.[10]

Data Presentation

Table 1: Physical Properties of Toluenesulfonamide Isomers

PropertyThis compoundp-Toluenesulfonamide
CAS Number 88-19-7[11]70-55-3[7]
Molecular Formula C₇H₉NO₂S[11]C₇H₉NO₂S[2]
Melting Point 156-158 °C[6]134-137 °C[7]
Appearance White solid[3]White crystalline powder[7][12]
Water Solubility Poorly soluble[3]0.32 g/100 mL (25 °C)[7]

Table 2: Solubility of this compound in Various Solvents

SolventTemperature (°C)Mole Fraction Solubility (x10²)
Methanol 25.03.32
45.05.79
Ethanol 25.02.67
45.04.56
Ethyl Acetate 25.04.67
45.07.75
Acetonitrile 25.04.41
45.07.37
n-Butanol 25.02.34
45.03.88

Data adapted from the Journal of Chemical & Engineering Data.[13]

Experimental Protocols

Protocol 1: General Recrystallization from an Aqueous Ethanol Solution

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum amount of hot ethanol to completely dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Keep the solution hot to prevent premature crystallization in the funnel.

  • Crystallization: Slowly add hot water (the anti-solvent) to the hot ethanol solution until it becomes slightly turbid. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold water or a cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them until a constant weight is achieved.

Protocol 2: Purification via Sodium Salt Formation

This protocol is based on the principles described in patent DE77435C.[1] The exact ratios of amide to sodium hydroxide and water should be optimized with small-scale preliminary tests.[1]

  • Dissolution: Dissolve the crude toluenesulfonamide mixture (containing both o- and p-isomers) in a predetermined volume of cold aqueous sodium hydroxide solution. The concentration and volume of the NaOH solution are critical and should be just enough to form the sodium salt of the o-isomer.

  • Crystallization of the Salt: Allow the solution to stand in a cold environment. The sodium salt of this compound, being less soluble, will crystallize out of the solution.[1]

  • Isolation of the Salt: Separate the crystallized sodium this compound from the mother liquor (which contains the more soluble sodium p-toluenesulfonamide) by suction filtration or centrifugation.[1]

  • Regeneration of the Amide: Dissolve the isolated salt in cold water and acidify the solution (e.g., with HCl) to a pH of ~6 to precipitate the purified this compound.[4]

  • Final Isolation and Drying: Collect the precipitated pure this compound by vacuum filtration, wash with cold water, and dry thoroughly.

Visualized Workflows

Recrystallization_Workflow cluster_prep Preparation cluster_cryst Crystallization cluster_iso Isolation start Start with Crude This compound dissolve Dissolve in Minimum Hot Solvent start->dissolve charcoal Add Activated Charcoal (Optional for Color) dissolve->charcoal hot_filter Hot Filter to Remove Insoluble Impurities dissolve->hot_filter if needed charcoal->hot_filter cool_slow Cool Slowly to Room Temperature hot_filter->cool_slow ice_bath Cool in Ice Bath cool_slow->ice_bath vac_filter Vacuum Filter to Collect Crystals ice_bath->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Crystals wash->dry pure_ots Pure this compound dry->pure_ots

Caption: General workflow for the recrystallization of this compound.

Troubleshooting_Crystallization start Problem During Crystallization oiling_out Product 'Oils Out'? start->oiling_out Yes low_yield Low Yield? start->low_yield No oil_sol_1 Add More Hot Solvent oiling_out->oil_sol_1 oil_sol_2 Lower Crystallization Temp (Change Solvent) oiling_out->oil_sol_2 oil_sol_3 Scratch Flask or Add Seed Crystal oiling_out->oil_sol_3 no_crystals No Crystals Form? low_yield->no_crystals No yield_sol_1 Use Minimum Solvent Next Time low_yield->yield_sol_1 Yes yield_sol_2 Ensure Complete Cooling (Ice Bath) low_yield->yield_sol_2 Yes yield_sol_3 Concentrate Mother Liquor low_yield->yield_sol_3 Yes no_xtal_sol_1 Too Much Solvent Used no_crystals->no_xtal_sol_1 Yes no_xtal_sol_2 Induce Crystallization (Scratch/Seed) no_crystals->no_xtal_sol_2 Yes no_xtal_sol_3 Boil Off Some Solvent and Re-cool no_crystals->no_xtal_sol_3 Yes

Caption: Decision tree for troubleshooting common crystallization issues.

Isomer_Separation crude Crude Mixture (o-TSA + p-TSA) dissolve_naoh Dissolve in Cold Aqueous NaOH crude->dissolve_naoh crystallize Allow to Stand Cold dissolve_naoh->crystallize solid Solid Precipitate: Sodium this compound (Less Soluble) crystallize->solid Forms liquid Mother Liquor: Sodium p-Toluenesulfonamide (More Soluble) crystallize->liquid Remains filter_solid Filter solid->filter_solid acidify_solid Dissolve in Water, Acidify (pH ~6) filter_solid->acidify_solid pure_ots Pure Crystalline This compound acidify_solid->pure_ots

Caption: Logic diagram for separating o- and p-isomers via alkali salt formation.

References

Improving the yield of reactions using O-Toluenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield of reactions involving O-Toluenesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in organic synthesis?

This compound is an organic compound used in various chemical reactions.[1][2] It is a key starting material in the synthesis of saccharin and is also used as a plasticizer in resins and coatings.[1][2] In laboratory synthesis, it and its isomer, p-toluenesulfonamide, are frequently used as protecting groups for amines and alcohols due to their stability.[3] The resulting sulfonamides can also act as directing groups in C-H functionalization reactions.[4]

Q2: What are the most common side reactions observed when using this compound in N-alkylation reactions, and how can they be minimized?

The most common side reactions during N-alkylation of primary sulfonamides are N,N-dialkylation and elimination.

  • N,N-Dialkylation: This occurs when the initially formed secondary sulfonamide is deprotonated again and reacts with a second molecule of the alkylating agent.[5] To minimize this, you can:

    • Control Stoichiometry: Use a minimal excess of the alkylating agent (e.g., 1.05-1.1 equivalents).[5][6]

    • Slow Addition: Add the alkylating agent dropwise to keep its instantaneous concentration low.[5][6]

    • Base Selection: Use a weaker base or a stoichiometric amount of a strong base.[5]

    • Steric Hindrance: Employing a bulkier alkylating agent can disfavor the second alkylation.[5]

  • Elimination (E2 reaction): This is more prevalent with secondary alkyl halides. To favor the desired SN2 reaction over elimination:

    • Solvent Choice: Use polar aprotic solvents like DMF, DMSO, or acetone.[5]

    • Base Selection: Avoid using a large excess of a strong base.[5]

    • Temperature: Lowering the reaction temperature can sometimes reduce the rate of elimination.[5]

Q3: How does the choice of solvent and temperature impact the yield of reactions involving this compound?

Solvent and temperature are critical parameters that significantly influence reaction rate, selectivity, and yield.[7][8]

  • Solvent: The solvent's polarity can affect the solubility of reactants and stabilize or destabilize transition states.[8] For instance, polar aprotic solvents are known to favor S(_N)2 reactions over E2 eliminations.[5] It is often beneficial to screen a variety of solvents to find the optimal medium for a specific transformation.[9][10]

  • Temperature: Temperature control is crucial for regioselectivity, as seen in the sulfonation of naphthalene where lower temperatures favor the kinetic product and higher temperatures favor the thermodynamic product.[7] For N-alkylation, lower temperatures can improve selectivity by reducing the rate of side reactions like dialkylation.[5] However, if a reaction is sluggish, a gradual increase in temperature may be necessary.[5]

Q4: What are the recommended methods for the deprotection of O-toluenesulfonamides?

Cleavage of the N-S bond in toluenesulfonamides can be challenging and often requires harsh conditions.[3][11] However, several milder and more efficient methods have been developed:

  • Low-Valent Titanium: Reagents prepared from TiCl₃ and lithium in THF can effectively cleave N-tosyl bonds at room temperature with good functional group compatibility.[3]

  • Samarium Diiodide (SmI₂): This method involves the initial activation of the nitrogen with a trifluoroacetyl group, followed by reductive cleavage with SmI₂ at low temperatures (-78 °C).[12]

  • Electrochemical Methods: Mercury cathode-free electrochemical detosylation offers a mild, efficient, and selective method for removing the N-tosyl group.[13]

Troubleshooting Guides

Issue 1: Low Yield in N-Alkylation of this compound
Potential Cause Troubleshooting Strategy
Incomplete Deprotonation If using a weak base like K₂CO₃, deprotonation may be slow. Consider increasing the temperature or switching to a stronger base like NaH. Monitor deprotonation by TLC.[5]
Sluggish Reaction If the reaction is slow at room temperature, gradually increase the temperature (e.g., to 50-80°C). Be cautious as higher temperatures can promote elimination side reactions with secondary alkyl halides.[5]
Side Reactions (Dialkylation, Elimination) Refer to FAQ 2. Control stoichiometry, consider slow addition of the alkylating agent, and optimize the base, solvent, and temperature.[5][6]
Poor Solubility of Starting Material Consider using a different solvent or gently warming the mixture to aid dissolution.[5]
Sterically Hindered Substrates Highly sterically hindered alkylating agents can significantly slow down the reaction rate.[6]
Issue 2: Difficulty in Product Purification
Potential Cause Troubleshooting Strategy
Persistent Oily Product During Recrystallization This may be due to impurities. Try purifying the oil by column chromatography before attempting recrystallization again. Alternatively, adjust the solvent system by adding a small amount of a miscible "anti-solvent" dropwise until the solution becomes slightly turbid, then cool slowly.[14]
Low Recovery After Column Chromatography Incomplete Reaction: Ensure the reaction has gone to completion before workup using TLC or LC-MS.[14] Product Loss During Workup: Back-extract aqueous layers with a fresh portion of organic solvent if your product has some water solubility. Use a minimal amount of drying agent to avoid product adsorption.[14] Irreversible Adsorption on Silica: For highly polar products, consider using a different stationary phase like alumina or a less polar eluent system.[14]
Removal of Unreacted this compound The p-toluenesulfonamide by-product can often be removed by washing the organic layer with a dilute aqueous base solution, such as 1% NaOH in saturated sodium chloride solution, during the workup.[15]

Quantitative Data Summary

Table 1: Effect of Base on Mn-Catalyzed N-Alkylation of p-Toluenesulfonamide with Benzyl Alcohol

EntryBaseYield (%)
1K₂CO₃ (10 mol%)86
2Na₂CO₃ (10 mol%)75
3Cs₂CO₃ (10 mol%)82
4K₃PO₄ (10 mol%)80

Reaction Conditions: p-toluenesulfonamide (1 mmol), benzyl alcohol (1 mmol), Mn(I) PNP pincer precatalyst (5 mol %), base, xylenes (1 M), 150 °C, 24 h. Data adapted from J. Org. Chem. 2019, 84, 7, 3715–3724.[6]

Table 2: Deprotection of N-Tosyl Compounds using Low-Valent Titanium

SubstrateProductYield (%)
N-Tosyl AnilineAniline92
N-Tosyl-N-methylanilineN-methylaniline89
N-Tosyl DibenzylamineDibenzylamine85
O-Tosyl-4-phenylphenol4-phenylphenol95

Reaction Conditions: Substrate (1 mmol), TiCl₃ (4 mmol), Li (12 mmol), THF, room temperature. Data adapted from Synthesis, 2000, 1575-1578.[3]

Experimental Protocols

Protocol 1: General Procedure for Mn-Catalyzed N-Alkylation of p-Toluenesulfonamide

  • To a flame-dried Schlenk tube under an inert atmosphere, add p-toluenesulfonamide (1.0 mmol), the alcohol (1.0 mmol), Mn(I) PNP pincer precatalyst (0.05 mmol, 5 mol %), and K₂CO₃ (0.1 mmol, 10 mol %).[6]

  • Add xylenes to achieve a 1 M concentration of the sulfonamide.[6]

  • Seal the tube and heat the reaction mixture at 150 °C for 24 hours.[6]

  • Cool the reaction to room temperature.

  • The product can be purified by column chromatography on silica gel.[6]

Protocol 2: Deprotection of a Tosyl Group using Low-Valent Titanium

  • In a flame-dried flask under an inert atmosphere, add anhydrous THF.

  • Add TiCl₃ (4 equivalents) and lithium metal (12 equivalents) to the THF.

  • Stir the mixture at room temperature until a black slurry of low-valent titanium is formed.

  • Add the N-tosylated compound (1 equivalent) dissolved in THF to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Filter the mixture through celite to remove titanium salts.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Troubleshooting_Low_Yield Start Low Yield in N-Alkylation Check_Deprotonation Check Deprotonation (TLC analysis) Start->Check_Deprotonation Incomplete Incomplete Deprotonation Check_Deprotonation->Incomplete Yes Check_Reaction_Progress Monitor Reaction Progress (TLC, LC-MS) Check_Deprotonation->Check_Reaction_Progress No Action_Deprotonation Increase Temperature or Use Stronger Base (e.g., NaH) Incomplete->Action_Deprotonation Action_Deprotonation->Check_Reaction_Progress Sluggish Reaction Sluggish Check_Reaction_Progress->Sluggish Yes Check_Side_Products Analyze for Side Products (Dialkylation, Elimination) Check_Reaction_Progress->Check_Side_Products No Action_Sluggish Gradually Increase Reaction Temperature Sluggish->Action_Sluggish Action_Sluggish->Check_Side_Products Side_Products_Detected Side Products Detected Check_Side_Products->Side_Products_Detected Yes Check_Solubility Check Reactant Solubility Check_Side_Products->Check_Solubility No Action_Side_Products Optimize Conditions: - Control Stoichiometry - Slow Addition - Weaker Base - Lower Temperature Side_Products_Detected->Action_Side_Products End Improved Yield Action_Side_Products->End Poor_Solubility Poor Solubility Check_Solubility->Poor_Solubility Yes Check_Solubility->End No Action_Solubility Change Solvent or Gently Warm Mixture Poor_Solubility->Action_Solubility Action_Solubility->End

Caption: Troubleshooting logic for low yield in N-alkylation reactions.

N_Alkylation_Workflow Setup 1. Reaction Setup - Flame-dried Schlenk tube - Inert atmosphere Add_Reagents 2. Add Reagents - this compound - Alcohol - Catalyst - Base Setup->Add_Reagents Add_Solvent 3. Add Solvent (e.g., Xylenes) Add_Reagents->Add_Solvent Reaction 4. Heat Reaction (e.g., 150°C, 24h) Add_Solvent->Reaction Cool 5. Cool to Room Temp. Reaction->Cool Workup 6. Workup - Quench Reaction - Extraction Cool->Workup Purification 7. Purification - Column Chromatography Workup->Purification Product Final Product Purification->Product

Caption: General experimental workflow for N-alkylation.

Dialkylation_Prevention Goal Goal: Promote Mono-alkylation Strategy1 Control Stoichiometry (1.05-1.1 eq. Alkylating Agent) Goal->Strategy1 Strategy2 Slow Addition (Dropwise) Goal->Strategy2 Strategy3 Base Selection (Weaker or Stoichiometric) Goal->Strategy3 Strategy4 Steric Hindrance (Bulky Alkylating Agent) Goal->Strategy4 Outcome Reduced N,N-Dialkylation Strategy1->Outcome Strategy2->Outcome Strategy3->Outcome Strategy4->Outcome

References

Challenges in the scale-up of O-Toluenesulfonamide production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of O-Toluenesulfonamide (OTS) production.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the scale-up of this compound production?

A1: The most common challenges include managing the exothermic nature of the amination reaction, controlling the formation of impurities, particularly the p-isomer (p-toluenesulfonamide or PTS), separating the o- and p-isomers effectively, and ensuring safe handling of reagents and products.[1][2][3]

Q2: What is the primary impurity in this compound synthesis, and why is its removal important?

A2: The primary impurity is the isomeric p-toluenesulfonamide (PTS).[4] Its removal is critical as its physical and chemical properties are very similar to OTS, making separation difficult. The presence of PTS can affect the quality, purity, and performance of the final product, especially in pharmaceutical applications where OTS is used as an intermediate.[5]

Q3: What analytical methods are recommended for monitoring the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Flame Ionization Detection (GC-FID) or Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and reliable methods for assessing the purity of OTS and quantifying impurities like PTS.[6][7][8][9]

Troubleshooting Guides

Low Product Yield

Q: We are experiencing a significantly lower than expected yield of this compound. What are the potential causes and how can we troubleshoot this?

A: Low yield in OTS synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.

Possible Causes & Solutions:

  • Incomplete Reaction: The amination of o-toluenesulfonyl chloride may be incomplete.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC. Ensure the reaction is stirred efficiently and allowed to proceed for a sufficient duration. Consider optimizing the reaction time based on monitoring.

  • Suboptimal Reaction Temperature: The reaction temperature can significantly impact the reaction rate and yield.

    • Solution: Carefully control the reaction temperature. While the reaction is exothermic, maintaining a consistent temperature, often at or below room temperature initially, is crucial. A runaway temperature can lead to side reactions.[2]

  • Incorrect Stoichiometry: An incorrect ratio of reactants, particularly the ammonia source, can limit the conversion of the starting material.

    • Solution: Ensure an adequate excess of the aminating agent (e.g., aqueous ammonia) is used to drive the reaction to completion.

  • Losses During Work-up and Purification: Significant product loss can occur during extraction, washing, and recrystallization steps.

    • Solution: Minimize transfers between vessels. Ensure complete extraction by performing multiple extractions with the organic solvent. When washing, use saturated brine to minimize the loss of product into the aqueous layer. Optimize the recrystallization process to maximize crystal recovery.

High Impurity Levels (p-Toluenesulfonamide)

Q: Our final product is contaminated with a high percentage of p-toluenesulfonamide. How can we minimize its formation and effectively remove it?

A: The presence of the p-isomer is a common challenge, originating from the starting material, o-toluenesulfonyl chloride, which often contains the p-isomer as an impurity.

Minimizing Formation:

  • Starting Material Purity: The most effective way to control the PTS level in the final product is to use high-purity o-toluenesulfonyl chloride.

    • Solution: Source starting material with the lowest possible p-isomer content. Analyze the starting material by GC or HPLC before use.

Effective Removal:

  • Fractional Crystallization: This is the most common and effective method for separating o- and p-toluenesulfonamide on a larger scale. The two isomers have different solubilities in certain solvents.

    • Solution: A detailed protocol for fractional crystallization is provided in the "Experimental Protocols" section. The principle relies on the fact that the alkali salts of the o-isomer are more soluble than the p-isomer salts in certain conditions.[10]

Data Presentation

Table 1: Physical Properties of O- and P-Toluenesulfonamide

PropertyThis compound (OTS)P-Toluenesulfonamide (PTS)
Molecular Weight 171.22 g/mol 171.22 g/mol
Melting Point 156-158 °C136-139 °C
Appearance White crystalline powderWhite crystalline powder
Water Solubility Slightly solubleSlightly soluble

Table 2: Typical HPLC Method Parameters for Purity Analysis

ParameterValue
Column C18 Reverse Phase (e.g., Newcrom R1)
Mobile Phase Acetonitrile and Water with Phosphoric Acid
Detection UV at 216 nm
Flow Rate 1.0 mL/min
Injection Volume 10 µL

[6][7]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the amination of o-toluenesulfonyl chloride to produce this compound.

Materials:

  • o-Toluenesulfonyl chloride

  • Concentrated aqueous ammonia (e.g., 28-30%)

  • Dichloromethane (or other suitable organic solvent)

  • Hydrochloric acid (for neutralization)

  • Sodium bicarbonate solution (for washing)

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • In a well-ventilated fume hood, dissolve o-toluenesulfonyl chloride in dichloromethane in a reaction vessel equipped with a stirrer and a dropping funnel.

  • Cool the solution in an ice bath.

  • Slowly add concentrated aqueous ammonia dropwise to the stirred solution, maintaining the temperature below 10 °C. The reaction is exothermic.

  • After the addition is complete, continue stirring at room temperature for 1-2 hours, monitoring the reaction by TLC.

  • Separate the organic layer.

  • Wash the organic layer sequentially with dilute hydrochloric acid, water, sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Protocol 2: Purification by Fractional Crystallization

This protocol outlines the separation of o- and p-toluenesulfonamide based on the differential solubility of their sodium salts.[10]

Materials:

  • Crude toluenesulfonamide mixture

  • Sodium hydroxide solution

  • Water

  • Hydrochloric acid

Procedure:

  • Dissolve the crude toluenesulfonamide mixture in a calculated amount of aqueous sodium hydroxide solution with cooling.

  • Allow the solution to stand for several hours. The less soluble sodium salt of p-toluenesulfonamide will crystallize out.

  • Filter the mixture to separate the solid p-isomer salt from the mother liquor containing the more soluble o-isomer salt.

  • Acidify the mother liquor with hydrochloric acid to precipitate the this compound.

  • Filter the precipitate, wash with cold water, and dry to obtain purified this compound.

  • The purity of the obtained OTS can be verified by melting point determination and HPLC analysis.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Start: o-Toluenesulfonyl Chloride amination Amination with NH3 start->amination workup Aqueous Work-up amination->workup crude Crude OTS workup->crude dissolution Dissolution in NaOH(aq) crude->dissolution crystallization Fractional Crystallization dissolution->crystallization filtration Filtration crystallization->filtration precipitation Acid Precipitation filtration->precipitation final_filtration Final Filtration & Drying precipitation->final_filtration pure_ots Pure OTS final_filtration->pure_ots hplc HPLC Analysis pure_ots->hplc gcms GC-MS Analysis pure_ots->gcms troubleshooting_low_yield cluster_investigation Investigation cluster_solutions Potential Solutions start Low Yield Observed check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction check_temp Verify Temperature Control start->check_temp check_stoich Review Reactant Stoichiometry start->check_stoich check_workup Evaluate Work-up & Purification Losses start->check_workup optimize_time Optimize Reaction Time check_reaction->optimize_time improve_temp_control Improve Temperature Monitoring & Control check_temp->improve_temp_control adjust_reagents Adjust Reagent Ratios check_stoich->adjust_reagents refine_procedures Refine Work-up Procedures check_workup->refine_procedures

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with O-Toluenesulfonamide (OTS).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is through the amination of o-toluenesulfonyl chloride by reacting it with an ammonia solution.[1]

Q2: What are the primary challenges and side reactions to be aware of during sulfonamide synthesis?

A2: Key challenges include the use of harsh reaction conditions and hazardous reagents like chlorosulfonic acid for preparing the sulfonyl chloride precursor.[2][3] A common side reaction is the hydrolysis of the sulfonyl chloride in the presence of water, which leads to the formation of sulfonic acid and results in low yields.[2] Additionally, the formation of the isomeric p-toluenesulfonamide is a frequent impurity that needs to be addressed during purification.[4][5]

Q3: How can I effectively monitor the progress of my this compound synthesis?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of the reaction.[6][7] By spotting the reaction mixture, the starting material (o-toluenesulfonyl chloride), and a co-spot on a TLC plate, you can observe the disappearance of the starting material and the appearance of the product spot.[6][8]

Q4: What are the recommended storage conditions for this compound?

A4: this compound is chemically stable when stored under dry and airtight conditions.[1] It is advisable to store it in a cool, dark place, away from incompatible materials such as oxidizing agents.[9]

Troubleshooting Guide

Synthesis & Reaction Issues

Q5: I am getting a very low yield in my this compound synthesis. What are the possible causes and how can I improve it?

A5: Low yields in this compound synthesis can be attributed to several factors. Here is a systematic approach to troubleshoot this issue:

  • Moisture Contamination: O-toluenesulfonyl chloride is highly sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which will not react to form the amide.

    • Solution: Ensure all glassware is thoroughly oven-dried. Use anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.[2]

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using TLC.[6] If the reaction appears to have stalled, consider extending the reaction time or gently heating the mixture.[10]

  • Suboptimal Reagent Concentration: Incorrect stoichiometry can lead to a low yield.

    • Solution: Ensure the correct molar ratios of reactants are used. A slight excess of the ammonia solution can help drive the reaction to completion.

  • Poor Quality of Starting Material: The o-toluenesulfonyl chloride may be impure.

    • Solution: Use a freshly opened bottle or purify the o-toluenesulfonyl chloride before use.

Q6: My final product is an oil or a sticky solid, not the expected crystalline powder. What could be the problem?

A6: This often indicates the presence of impurities, particularly the p-toluenesulfonamide isomer, which has a lower melting point than the o-isomer and can form eutectic mixtures.[5] Residual solvent or moisture can also contribute to this issue.

  • Solution: The primary approach is to purify the crude product. Recrystallization is a common and effective method. If the product is oily, attempting to triturate it with a non-polar solvent like hexanes may induce crystallization.

Purification Issues

Q7: I am having trouble purifying my this compound by recrystallization. What are some common pitfalls and solutions?

A7: Recrystallization can be a tricky process. Here are some common issues and how to address them:

  • Product Doesn't Dissolve: You may not be using a suitable solvent or enough of it.

    • Solution: Refer to the solubility data to choose an appropriate solvent. Ensure you are using enough solvent and heating it to its boiling point to dissolve the compound completely.

  • No Crystals Form Upon Cooling: The solution may not be supersaturated.

    • Solution: Try scratching the inside of the flask with a glass rod at the liquid-air interface to provide a surface for crystal nucleation. Adding a seed crystal of pure this compound can also initiate crystallization. If these methods fail, you can try to slowly evaporate some of the solvent to increase the concentration or place the solution in an ice bath to further reduce the solubility.[11]

  • Rapid Crystallization Leading to Impure Product: If crystals form too quickly, impurities can get trapped within the crystal lattice.

    • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.[11]

Q8: How can I remove the p-toluenesulfonamide impurity from my this compound product?

A8: The separation of ortho and para isomers can be challenging due to their similar properties. One effective method relies on the differential solubility of their sodium salts in an alkaline solution. The sodium salt of this compound is less soluble than the p-isomer in a cold sodium hydroxide solution.

  • Protocol: Dissolve the crude mixture in a 1N sodium hydroxide solution. The less soluble sodium salt of the o-isomer will precipitate out upon cooling and can be collected by filtration. The more soluble p-isomer will remain in the mother liquor. The collected precipitate can then be redissolved in hot water and reprecipitated by the addition of acid to yield purified this compound.[5][10]

Analytical & Stability Issues

Q9: I am observing peak tailing and poor resolution in the HPLC analysis of my this compound sample. What could be the cause?

A9: Peak tailing and poor resolution in HPLC can stem from several factors:

  • Secondary Interactions: Interactions between the analyte and active silanol groups on the silica-based stationary phase can cause peak tailing.

    • Solution: Use a high-purity silica column or add a mobile phase additive like triethylamine to mask the silanol groups. Adjusting the mobile phase pH can also help.[12]

  • Column Overload: Injecting too concentrated a sample can lead to peak distortion.

    • Solution: Dilute your sample and reinject.

  • Contaminated Column or Guard Column: Buildup of contaminants can affect separation efficiency.

    • Solution: Flush the column with a strong solvent. If the problem persists, you may need to replace the guard column or the analytical column.[13]

Q10: My this compound sample seems to be degrading over time, affecting my experimental results. How can I assess its stability?

A10: A formal stability study can be conducted to assess the degradation of this compound under various conditions. This typically involves subjecting the sample to stress conditions such as heat, humidity, light, and acidic/basic environments.[14][15]

  • Protocol Outline:

    • Prepare solutions of this compound in various media (e.g., neutral, acidic, basic).

    • Expose the solutions and solid samples to different stress conditions (e.g., elevated temperature, UV light).

    • At specified time points, analyze the samples using a stability-indicating HPLC method to quantify the amount of remaining this compound and detect any degradation products.[16]

Data & Protocols

Quantitative Data

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₇H₉NO₂S
Molecular Weight171.22 g/mol
Melting Point156 °C[1]
Water Solubility1.6 g/L at 25 °C
Experimental Protocols

Protocol 1: Synthesis of this compound

  • In a well-ventilated fume hood, add o-toluenesulfonyl chloride gradually to a chilled 20% ammonia solution in a flask equipped with a stirrer.

  • Maintain the reaction temperature below 10 °C using an ice bath, as the reaction is exothermic.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, followed by gentle heating to ensure the reaction goes to completion.

  • Cool the mixture and collect the precipitated crude this compound by vacuum filtration.

  • Wash the crude product with cold water.

  • Proceed with purification as described in Protocol 2.[10]

Protocol 2: Purification of this compound by Recrystallization

  • Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol or an ethanol/water mixture).

  • If the solution is colored, add a small amount of activated charcoal and heat the solution again for a few minutes.

  • Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to form crystals.

  • Once crystallization appears complete, cool the flask in an ice bath to maximize the yield.

  • Collect the purified crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Dry the crystals in a vacuum oven.

Visualizations

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification start Start: o-Toluenesulfonyl Chloride + Ammonia Solution reaction Amination Reaction (Controlled Temperature) start->reaction filtration1 Vacuum Filtration reaction->filtration1 crude_product Crude this compound filtration1->crude_product dissolution Dissolve in Hot Solvent crude_product->dissolution hot_filtration Hot Gravity Filtration (Remove Insolubles) dissolution->hot_filtration crystallization Slow Cooling & Crystallization hot_filtration->crystallization filtration2 Vacuum Filtration crystallization->filtration2 pure_product Pure this compound filtration2->pure_product

Caption: General workflow for the synthesis and purification of this compound.

Low_Yield_Troubleshooting start Low Yield of This compound check_moisture Check for Moisture Contamination start->check_moisture check_completion Check for Reaction Completion (TLC) check_moisture->check_completion No solution_moisture Use Anhydrous Conditions: - Dry Glassware - Anhydrous Solvents - Inert Atmosphere check_moisture->solution_moisture Yes check_reagents Check Reagent Quality & Stoichiometry check_completion->check_reagents Complete solution_completion Optimize Reaction Conditions: - Extend Reaction Time - Gentle Heating check_completion->solution_completion Incomplete solution_reagents Use Pure Starting Materials & Correct Molar Ratios check_reagents->solution_reagents Issue Found end Improved Yield solution_moisture->end solution_completion->end solution_reagents->end

Caption: Troubleshooting logic for addressing low reaction yields.

Purification_Strategy start Crude this compound check_purity Assess Purity (TLC/HPLC) start->check_purity recrystallization Standard Recrystallization check_purity->recrystallization Minor Impurities alkaline_wash Alkaline Wash for p-Isomer Removal check_purity->alkaline_wash Significant p-Isomer final_product Purified Product recrystallization->final_product alkaline_wash->recrystallization

Caption: Decision-making diagram for the purification of crude this compound.

References

Technical Support Center: O-Toluenesulfonamide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with O-Toluenesulfonamide (OTS) reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

The most common impurities encountered during the synthesis of this compound (OTS) via the chlorosulfonation of toluene are:

  • P-Toluenesulfonamide (PTSA): This is the para-isomer of OTS and the most significant impurity. Its formation is a result of the electrophilic substitution reaction occurring at the para position of the toluene ring, which is sterically less hindered.[1][2]

  • Unreacted Starting Materials: Residual toluene and chlorosulfonic acid may be present if the reaction does not go to completion.

  • Hydrolysis Products: Toluenesulfonic acid can form if the intermediate, toluenesulfonyl chloride, is exposed to water.[3]

  • Diaryl Sulfones: These can form as byproducts, particularly if an insufficient excess of the chlorosulfonating agent is used.

Q2: How does reaction temperature affect the ratio of this compound to P-Toluenesulfonamide?

The ratio of ortho to para isomers is highly dependent on the reaction temperature. Lower temperatures favor the formation of the ortho isomer (kinetic product), while higher temperatures favor the more thermodynamically stable para isomer.[1][2]

Q3: What is the best method to purify this compound from its para isomer?

The most effective method for separating this compound from P-Toluenesulfonamide is through fractional crystallization of their alkali salts, typically the sodium salts. This method leverages the difference in solubility between the sodium salt of the ortho isomer and the para isomer in aqueous solutions. The sodium salt of p-toluenesulfonamide is significantly less soluble in cold water than the sodium salt of this compound.

Q4: What analytical techniques are suitable for determining the purity of this compound?

Several analytical techniques can be used to assess the purity of this compound and quantify the level of impurities:

  • High-Performance Liquid Chromatography (HPLC): A versatile and widely used method for separating and quantifying both ortho and para isomers.

  • Gas Chromatography (GC): Often used with a flame ionization detector (FID) or mass spectrometer (MS), GC is effective for analyzing the volatile components of the reaction mixture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the isomeric ratio by integrating the signals corresponding to the methyl and aromatic protons of the ortho and para isomers.

Troubleshooting Guides

Issue 1: High levels of P-Toluenesulfonamide impurity.

  • Cause: The reaction temperature was likely too high, favoring the formation of the thermodynamically more stable para isomer.[1][2]

  • Solution: Maintain a low reaction temperature, typically between 0-5°C, during the addition of the chlorosulfonating agent. This will favor the kinetic product, O-Toluenesulfonyl chloride.

Issue 2: The final product is discolored (yellow or brown).

  • Cause: The formation of colored impurities can result from side reactions, such as oxidation or polymerization, which can be promoted by high temperatures or the presence of certain contaminants in the starting materials.

  • Solution:

    • Ensure the use of high-purity starting materials.

    • Maintain the recommended low reaction temperature.

    • Consider performing the reaction under an inert atmosphere (e.g., nitrogen) to minimize oxidation.

    • During purification, an activated carbon treatment of the dissolved sodium salt solution can help remove colored impurities before recrystallization.

Issue 3: Low yield of this compound.

  • Cause: Low yields can be attributed to several factors:

    • Incomplete reaction: Insufficient reaction time or improper stoichiometry.

    • Hydrolysis of the sulfonyl chloride intermediate: Exposure to moisture during the reaction or workup will convert the desired intermediate to the corresponding sulfonic acid, which will not be converted to the sulfonamide under standard amination conditions.[3]

    • Formation of sulfone byproducts: Using an insufficient excess of the chlorosulfonating agent can lead to the formation of diaryl sulfones.

  • Solution:

    • Ensure all glassware is dry and carry out the reaction under anhydrous conditions.

    • Use a sufficient excess of the chlorosulfonating agent.

    • Add the toluene to the chlorosulfonic acid, not the other way around, to maintain an excess of the acid throughout the addition.

    • Monitor the reaction progress using TLC or another suitable analytical method to ensure it has gone to completion.

Data Presentation

Table 1: Effect of Temperature on Isomer Ratio in Chlorosulfonation of Toluene

Reaction Temperature (°C)Predominant IsomerRationale
0 - 5ortho (O-Toluenesulfonyl chloride)Kinetic Control[1][2]
75 - 80para (P-Toluenesulfonyl chloride)Thermodynamic Control[1]

Table 2: Solubility of Toluenesulfonamide Sodium Salts in Water

CompoundSolubility in Water ( g/100 mL at 20°C)Solubility in Water ( g/100 mL at 80°C)
Sodium p-toluenesulfonate67260
Sodium this compoundMore soluble than the para isomerMore soluble than the para isomer

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol involves two main stages: the chlorosulfonation of toluene followed by amination.

Stage 1: Chlorosulfonation of Toluene

  • Setup: In a fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap for HCl gas. Ensure all glassware is thoroughly dried.

  • Reagents: Add chlorosulfonic acid (a sufficient molar excess) to the flask and cool it to 0-5°C using an ice-salt bath.

  • Reaction: Slowly add toluene dropwise from the dropping funnel to the stirred chlorosulfonic acid over a period of 1-2 hours, maintaining the temperature between 0-5°C.

  • Completion: After the addition is complete, allow the reaction mixture to stir at the same temperature for an additional hour.

  • Workup: Carefully pour the reaction mixture onto crushed ice with stirring. The toluenesulfonyl chloride isomers will precipitate as a solid.

  • Isolation: Isolate the solid product by filtration and wash it with cold water until the washings are neutral. Do not allow the product to remain in contact with water for an extended period to minimize hydrolysis.

Stage 2: Amination of Toluenesulfonyl Chloride Isomers

  • Setup: In a well-ventilated fume hood, place an appropriate amount of concentrated aqueous ammonia in a beaker and cool it in an ice bath.

  • Reaction: Slowly and in small portions, add the crude toluenesulfonyl chloride isomer mixture to the cold, stirred ammonia solution. This reaction is exothermic.

  • Completion: After the addition is complete, continue stirring for 30 minutes in the ice bath, then remove the ice bath and stir for another hour at room temperature.

  • Isolation: Filter the resulting solid toluenesulfonamide mixture and wash it thoroughly with cold water.

  • Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.

Key Experiment: Purification of this compound by Fractional Crystallization

  • Dissolution: Dissolve the crude mixture of o- and p-toluenesulfonamide in a minimal amount of a warm aqueous sodium hydroxide solution to form the sodium salts.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon, stir for 15-20 minutes, and then filter the hot solution to remove the carbon.

  • Crystallization of p-isomer: Cool the filtrate slowly to room temperature, and then in an ice bath. The less soluble sodium p-toluenesulfonamide will crystallize out.

  • Isolation of o-isomer salt: Filter the mixture to remove the precipitated sodium p-toluenesulfonamide. The filtrate will be enriched with the more soluble sodium this compound.

  • Precipitation of this compound: Slowly add a mineral acid (e.g., HCl) to the filtrate with stirring until the solution is acidic (pH ~2). This compound will precipitate out.

  • Final Purification: Filter the precipitated this compound, wash it with cold water until the washings are neutral, and dry it. The purity can be further enhanced by recrystallization from a suitable solvent like ethanol-water.

Visualizations

impurity_formation cluster_synthesis Chlorosulfonation cluster_amination Amination cluster_side_reactions Side Reactions Toluene Toluene OTS_Cl o-Toluenesulfonyl Chloride Toluene->OTS_Cl Low Temp PTS_Cl p-Toluenesulfonyl Chloride Toluene->PTS_Cl High Temp Sulfone Diaryl Sulfone (Byproduct) Toluene->Sulfone Insufficient CSA OTS This compound (Product) OTS_Cl->OTS Sulfonic_Acid Toluenesulfonic Acid (Hydrolysis Impurity) OTS_Cl->Sulfonic_Acid H₂O PTSA P-Toluenesulfonamide (Impurity) PTS_Cl->PTSA PTS_Cl->Sulfonic_Acid H₂O

Caption: Impurity formation pathways in this compound synthesis.

purification_workflow start Crude Mixture (OTS + PTSA) dissolve Dissolve in aq. NaOH start->dissolve cool Cool Solution dissolve->cool filter1 Filter cool->filter1 precipitate Acidify Filtrate (HCl) filter1->precipitate Filtrate (contains Sodium this compound) byproduct Sodium p-Toluenesulfonamide (Crystallized Impurity) filter1->byproduct Solid filter2 Filter & Dry precipitate->filter2 product Pure this compound filter2->product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_guide start Problem Encountered high_ptsa High PTSA Impurity? start->high_ptsa discoloration Product Discolored? high_ptsa->discoloration No solution_temp Lower Reaction Temperature (0-5°C) high_ptsa->solution_temp Yes low_yield Low Yield? discoloration->low_yield No solution_color Use High-Purity Reagents & Consider Activated Carbon Treatment discoloration->solution_color Yes solution_yield Ensure Anhydrous Conditions & Use Sufficient Excess of Chlorosulfonic Acid low_yield->solution_yield Yes end Problem Resolved low_yield->end No solution_temp->end solution_color->end solution_yield->end

Caption: Logical troubleshooting guide for common issues in OTS reactions.

References

Technical Support Center: O-Toluenesulfonamide Reactivity and Solvent Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of solvent choice on the reactivity of O-Toluenesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound in common laboratory solvents?

A1: The solubility of this compound is a critical factor in reaction setup and success. Its solubility is temperature-dependent, generally increasing with a rise in temperature across various solvents.[1][2] Polar aprotic solvents and alcohols are common choices for dissolving this compound.

Q2: Which type of solvent is recommended for N-alkylation of this compound?

A2: Polar aprotic solvents such as DMF, DMSO, and acetonitrile are generally preferred for the N-alkylation of sulfonamides.[3] These solvents effectively solvate the cation of the base, leaving a more "naked" and highly reactive sulfonamide anion, which favors the desired SN2 reaction at the nitrogen atom.[3]

Q3: Can protic solvents be used for N-alkylation reactions?

A3: While polar aprotic solvents are generally favored, polar protic solvents like ethanol or water can sometimes be used. These solvents can form hydrogen bonds with the oxygen atoms of the sulfonamide anion, which can help to shield them and thus favor N-alkylation.[3] However, a significant drawback is that protic solvents can react with the alkylating agent, so their use must be carefully considered.[3]

Q4: How does solvent choice influence the synthesis of saccharin from this compound?

A4: The synthesis of saccharin involves the oxidation of this compound. This oxidation is often carried out in an aqueous medium using oxidizing agents like permanganates or chromic acid.[4] The choice of an aqueous solvent system is crucial for the reaction and the subsequent precipitation of crude saccharin.

Troubleshooting Guides

Issue 1: Low Yield in N-Alkylation Reactions

Problem: I am experiencing low conversion rates and poor yields in the N-alkylation of this compound.

Possible Causes and Solutions:

  • Poor Solubility of Starting Material: If the this compound has poor solubility in the chosen solvent at the reaction temperature, the reaction rate will be significantly hindered.

    • Troubleshooting: Consult the solubility data to select a more suitable solvent. Gentle warming of the reaction mixture can also improve solubility, but be mindful of potential side reactions at higher temperatures.[3]

  • Slow Deprotonation: If a weak base like potassium carbonate is used, deprotonation of the sulfonamide may be slow, leading to low reactivity.

    • Troubleshooting: Monitor the deprotonation step by TLC. If it is incomplete, consider increasing the reaction temperature or switching to a stronger base such as sodium hydride (NaH).[3]

  • Sub-optimal Solvent Choice: The solvent plays a crucial role in the reactivity of the sulfonamide anion.

    • Troubleshooting: Switch to a polar aprotic solvent like DMF or DMSO to enhance the nucleophilicity of the sulfonamide anion.[3][5]

Issue 2: O-Alkylation as a Major Side Product

Problem: My reaction is producing a significant amount of the O-alkylated byproduct (sulfonate ester) instead of the desired N-alkylated product.

Background: The sulfonamide anion is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atoms. The regioselectivity is influenced by the reaction conditions, as described by the Hard-Soft Acid-Base (HSAB) theory. The nitrogen atom is a "softer" nucleophile, while the oxygen is "harder".

Troubleshooting Strategies to Favor N-Alkylation:

  • Choice of Alkylating Agent: "Soft" electrophiles will preferentially react with the "soft" nitrogen nucleophile.

    • Solution: Use alkyl halides with "softer" leaving groups, such as iodide (R-I) or bromide (R-Br), instead of those with "harder" leaving groups like tosylates (OTs) or mesylates (OMs).[3]

  • Solvent Selection: The solvent can influence the nucleophilicity of the nitrogen and oxygen atoms.

    • Solution: Employ polar aprotic solvents like DMF or acetonitrile. These solvents leave a more reactive sulfonamide anion, which tends to favor reaction at the more nucleophilic nitrogen atom.[3] Polar protic solvents can also favor N-alkylation by hydrogen bonding with the oxygen atoms, but their potential reactivity with the alkylating agent must be considered.[3]

  • Counter-ion Effects: The cation from the base can influence the reaction outcome.

    • Solution: Using a base with a larger, "softer" cation, such as cesium carbonate (Cs₂CO₃), can lead to a looser ion pair and may favor N-alkylation.[3]

Issue 3: Formation of an Alkene via Elimination

Problem: When using a secondary alkyl halide, I am observing the formation of an alkene as a major byproduct, indicating an E2 elimination reaction is competing with the desired SN2 substitution.

Background: The sulfonamide anion is a reasonably strong base and can abstract a beta-proton from the alkyl halide, leading to elimination.

Troubleshooting Strategies to Minimize Elimination:

  • Temperature Control: Elimination reactions are generally favored at higher temperatures.

    • Solution: Run the reaction at a lower temperature to favor the SN2 pathway.[3]

  • Solvent Choice: The solvent can influence the balance between substitution and elimination.

    • Solution: Use polar aprotic solvents (e.g., DMF, DMSO, acetone), which are known to favor SN2 reactions over E2.[3]

  • Base Stoichiometry: An excess of a strong base can promote elimination.

    • Solution: Use only a slight excess of the base, just enough to ensure complete deprotonation of the sulfonamide.[3]

Data Presentation

Table 1: Solubility of this compound in Various Solvents at Different Temperatures

SolventTemperature (K)Mole Fraction Solubility (x₁)
Ethyl Acetate318.150.07748
Acetonitrile318.150.07368
Methanol318.150.05790
Ethanol318.150.04564
n-Propanol318.150.04271
Isopropanol318.150.04142
n-Butanol318.150.03879

Data adapted from Journal of Chemical & Engineering Data.[2]

Experimental Protocols

General Protocol for N-Alkylation of this compound

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).

  • Solvent and Base Addition: Add anhydrous polar aprotic solvent (e.g., DMF, acetonitrile) to achieve a concentration of approximately 0.1-0.5 M. Add the base (e.g., K₂CO₃, 1.5 eq. or NaH, 1.1 eq.) portion-wise at 0 °C.

  • Deprotonation: Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete deprotonation. Progress can be monitored by TLC.

  • Alkylation: Cool the reaction mixture to 0 °C and add the alkylating agent (1.05-1.1 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress should be monitored by TLC. If the reaction is sluggish, the temperature can be gently increased (e.g., to 50-80 °C), but be aware of the potential for increased side reactions.[3][5]

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Quench the reaction by the slow addition of water.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Visualizations

Troubleshooting_Low_Yield start Low Yield in N-Alkylation solubility Check Starting Material Solubility start->solubility Is solubility an issue? deprotonation Evaluate Deprotonation Efficiency start->deprotonation Is deprotonation slow? solvent_choice Assess Solvent Choice start->solvent_choice Is the solvent optimal? solubility_solution Change Solvent or Gently Warm Mixture solubility->solubility_solution Yes deprotonation_solution Increase Temperature or Use Stronger Base deprotonation->deprotonation_solution Yes solvent_solution Switch to Polar Aprotic Solvent (DMF, DMSO) solvent_choice->solvent_solution No N_vs_O_Alkylation title Controlling N- vs. O-Alkylation of this compound factors Key Influencing Factors alkylating_agent Alkylating Agent (Electrophile) factors->alkylating_agent solvent Solvent factors->solvent counter_ion Counter-ion (from Base) factors->counter_ion soft_electrophile "Soft" Electrophile (e.g., R-I, R-Br) alkylating_agent->soft_electrophile hard_electrophile "Hard" Electrophile (e.g., R-OTs) alkylating_agent->hard_electrophile polar_aprotic Polar Aprotic (DMF, Acetonitrile) solvent->polar_aprotic non_polar Non-polar or Certain Protic Solvents solvent->non_polar soft_cation "Soft" Cation (e.g., Cs+) counter_ion->soft_cation hard_cation "Hard" Cation (e.g., Li+, Na+) counter_ion->hard_cation n_alkylation Favors N-Alkylation (Desired) o_alkylation Favors O-Alkylation (Side Product) soft_electrophile->n_alkylation hard_electrophile->o_alkylation polar_aprotic->n_alkylation non_polar->o_alkylation soft_cation->n_alkylation hard_cation->o_alkylation

References

Preventing N,N-dialkylation as a side reaction in sulfonamide alkylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for sulfonamide alkylation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the common side reaction of N,N-dialkylation and to offer troubleshooting advice for other potential issues during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is N,N-dialkylation in the context of sulfonamide alkylation, and why is it a problem?

A1: N,N-dialkylation is a common side reaction that occurs when a primary sulfonamide is deprotonated and subsequently reacts with an alkylating agent.[1] After the initial desired N-mono-alkylation, the resulting secondary sulfonamide can be deprotonated again, leading to a second alkylation event. This results in the formation of a tertiary sulfonamide, which is often an undesired byproduct that can complicate purification and reduce the yield of the target mono-alkylated product.

Q2: How can I minimize or prevent N,N-dialkylation?

A2: Several strategies can be employed to suppress N,N-dialkylation, primarily by manipulating steric hindrance, reaction stoichiometry, and reaction conditions.[1] These methods are summarized in the troubleshooting guide below.

Q3: Besides N,N-dialkylation, what other side reactions should I be aware of during sulfonamide alkylation?

A3: Two other common side reactions are O-alkylation and elimination.

  • O-alkylation: The sulfonamide anion is an ambident nucleophile, meaning it can react at either the nitrogen or an oxygen atom. O-alkylation leads to the formation of an undesired sulfonate ester.

  • Elimination: The sulfonamide anion is a relatively strong base and can cause the elimination of a β-proton from the alkyl halide, leading to the formation of an alkene byproduct, particularly with secondary alkyl halides.

Q4: Are there alternative methods to traditional alkylation with alkyl halides that can prevent N,N-dialkylation?

A4: Yes, several alternative methods have been developed to achieve selective mono-alkylation of sulfonamides. These include:

  • Manganese-Catalyzed N-Alkylation using Alcohols: This method utilizes a manganese catalyst to facilitate the alkylation of sulfonamides with alcohols, producing water as the only byproduct.[2][3][4] It has been shown to be highly selective for mono-alkylation.[2][4]

  • Alkylation with Trichloroacetimidates: This method involves the reaction of sulfonamides with trichloroacetimidates under thermal conditions, often without the need for a catalyst.[5][6][7][8]

  • Mitsunobu Reaction: This reaction allows for the N-alkylation of sulfonamides with alcohols under mild conditions using a phosphine and an azodicarboxylate.[9][10]

Troubleshooting Guide: Preventing N,N-Dialkylation

This guide provides specific troubleshooting strategies to address the issue of N,N-dialkylation.

Parameter Strategy to Favor Mono-alkylation Expected Impact on N,N-Dialkylation Notes
Steric Hindrance Utilize a bulky alkylating agent (e.g., benzyl bromide vs. methyl iodide).[1]Significantly ReducedThe larger size of the alkylating agent hinders the second alkylation on the already substituted nitrogen.
Choose a sulfonamide with a sterically demanding substituent if the core structure allows.Significantly Reduced/EliminatedThe bulky group on the sulfonamide itself can prevent a second alkyl group from approaching.
Stoichiometry Use a minimal excess of the alkylating agent (e.g., 1.05-1.1 equivalents).[1]ReducedLimiting the amount of the alkylating agent reduces the probability of a second reaction.
Addition Method Add the alkylating agent slowly or in portions to the reaction mixture.[1]ReducedThis maintains a low instantaneous concentration of the alkylating agent, favoring the initial mono-alkylation. One study showed an increase in mono-alkylated product yield from 74% to 86% with portion-wise addition.[1]
Base Selection Use a weaker base (e.g., K₂CO₃) or a stoichiometric amount of a strong base (e.g., NaH).[1]ReducedA large excess of a strong base can lead to a higher concentration of the deprotonated secondary sulfonamide, which promotes the undesired second alkylation.[1]
Temperature Lower the reaction temperature.[1]ReducedThe rate of the second alkylation is often more sensitive to temperature changes than the first. Cooling the reaction (e.g., to 0 °C) can improve selectivity.

Experimental Protocols

Protocol 1: General Procedure for Mono-N-Alkylation of a Sulfonamide with an Alkyl Halide

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Primary sulfonamide (1.0 eq)

  • Anhydrous solvent (e.g., THF, DMF)

  • Base (e.g., NaH, 1.1 eq or K₂CO₃, 1.5 eq)

  • Alkyl halide (1.05-1.1 eq)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the primary sulfonamide and the anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • If using a strong base like NaH, add it portion-wise and stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes. If using a weaker base like K₂CO₃, add it directly to the sulfonamide solution.

  • Cool the reaction mixture back to 0 °C.

  • Add the alkyl halide dropwise over a period of 15-30 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography.

Protocol 2: Manganese-Catalyzed N-Alkylation of a Sulfonamide with an Alcohol

This protocol is adapted from J. Org. Chem. 2019, 84, 7, 3715–3724.[4]

Materials:

  • Sulfonamide (1.0 mmol)

  • Alcohol (1.0 mmol)

  • Mn(I) PNP pincer precatalyst (0.05 mmol, 5 mol%)

  • K₂CO₃ (0.1 mmol, 10 mol%)

  • Xylenes (to achieve a 1 M concentration of the sulfonamide)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add the sulfonamide, alcohol, Mn(I) PNP pincer precatalyst, and K₂CO₃.

  • Add xylenes to the specified concentration.

  • Seal the tube and heat the reaction mixture at 150 °C for 24 hours.

  • Cool the reaction to room temperature.

  • The product can be purified by column chromatography on silica gel.

Quantitative Data Summary

The following tables summarize the yields of mono-N-alkylated sulfonamides under different catalytic systems.

Table 1: Fe(II)-Catalyzed N-Alkylation of Sulfonamides with Benzyl Alcohols Conditions: 1.0 mmol sulfonamides, 5 mmol benzyl alcohols, 5 mol % FeCl₂, 20 mol % K₂CO₃, 20 h, 135 °C, Ar.[11]

SulfonamideBenzyl AlcoholProductIsolated Yield (%)
p-Toluene sulfonamideBenzyl alcoholN-Benzyl-4-methylbenzenesulfonamide92
4-BromobenzenesulfonamideBenzyl alcoholN-Benzyl-4-bromobenzenesulfonamide90
Methyl sulfonamideBenzyl alcoholN-Benzylmethanesulfonamide95
Naphthalene-2-sulfonamideBenzyl alcoholN-Benzylnaphthalene-2-sulfonamide90
Thiophene-2-sulfonamideBenzyl alcoholN-Benzylthiophene-2-sulfonamide90

Table 2: Iridium-Catalyzed Mono-N-Alkylation of Benzene Sulfonamide with Various Alcohols Conditions: 0.25 mmol sulfonamide, 0.75 mmol alcohol, 1.0 mol% Ir-catalyst, 0.125 mmol Cs₂CO₃, 0.25 mL of Toluene, 120 °C, 12 h.[12]

AlcoholProductIsolated Yield (%)
Benzyl alcoholN-Benzylbenzenesulfonamide95
1-ButanolN-Butylbenzenesulfonamide85
1-HexanolN-Hexylbenzenesulfonamide82
CyclohexylmethanolN-(Cyclohexylmethyl)benzenesulfonamide78

Visualizations

Sulfonamide_Alkylation_Pathways RSO2NH2 Primary Sulfonamide Anion1 Sulfonamide Anion RSO2NH2->Anion1 + Base MonoAlk Desired Mono-alkylated Sulfonamide (RSO2NHR') Anion1->MonoAlk + R'-X R_X Alkylating Agent (R'-X) R_X->MonoAlk DiAlk Undesired N,N-Dialkylated Sulfonamide (RSO2NR'2) R_X->DiAlk Anion2 Secondary Sulfonamide Anion MonoAlk->Anion2 + Base (can be suppressed) Anion2->DiAlk + R'-X

Caption: Reaction pathways for sulfonamide alkylation.

Troubleshooting_Workflow Start N,N-Dialkylation Observed CheckStoich Is Alkylating Agent Stoichiometry > 1.1 eq? Start->CheckStoich ReduceStoich Reduce to 1.05-1.1 eq CheckStoich->ReduceStoich Yes CheckAddition Is Alkylating Agent Added All at Once? CheckStoich->CheckAddition No ReduceStoich->CheckAddition SlowAddition Use Slow/Portion-wise Addition CheckAddition->SlowAddition Yes CheckBase Is a Large Excess of Strong Base Used? CheckAddition->CheckBase No SlowAddition->CheckBase WeakerBase Use Weaker Base or Stoichiometric Strong Base CheckBase->WeakerBase Yes CheckTemp Is Reaction Temperature High? CheckBase->CheckTemp No WeakerBase->CheckTemp LowerTemp Lower Reaction Temperature CheckTemp->LowerTemp Yes End Mono-alkylation Favored CheckTemp->End No LowerTemp->End

Caption: Troubleshooting workflow for N,N-dialkylation.

References

Enhancing the stability of O-Toluenesulfonamide under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for O-Toluenesulfonamide (OTS). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of this compound under various reaction conditions. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under typical laboratory conditions?

A1: this compound is a chemically robust compound and is stable under standard ambient conditions (room temperature and pressure) when stored in a tightly closed container in a cool, dark, and dry place.[1][2] It is a white to cream-colored crystalline powder.[3] Hydrolysis is generally not a significant concern; it has been shown to be stable at pH 4, 7, and 9 when held at 50°C for five days.

Q2: What are the known incompatibilities of this compound?

A2: this compound is incompatible with strong oxidizing agents and strong bases.[4] Contact with these reagents can lead to decomposition. It has also been reported to react violently and potentially explosively with potassium iodide, amines, and certain other organic substances under specific conditions.[4]

Q3: At what temperature does this compound decompose?

A3: this compound has a melting point of approximately 156-158 °C. Decomposition begins at higher temperatures, with one source indicating decomposition starts at 188°C. Thermal decomposition can release harmful gases, including carbon monoxide, carbon dioxide, sulfur oxides, and nitrogen oxides.[4]

Q4: Is this compound sensitive to acidic conditions?

A4: The sulfonamide group is generally stable to acidic conditions. Cleavage of the sulfonamide bond (a form of degradation) typically requires harsh conditions, such as treatment with concentrated aqueous acid at elevated temperatures.[5] For many synthetic applications, it is considered stable in the presence of common acidic reagents.

Troubleshooting Guide

This guide addresses common problems that may be encountered related to the stability of this compound during chemical reactions.

Issue 1: Reaction mixture containing this compound darkens or shows unexpected byproduct formation at elevated temperatures.
  • Possible Cause: Thermal decomposition of this compound or a reaction intermediate. Although OTS is thermally stable to a certain degree, prolonged heating at high temperatures, especially in the presence of other reactive species, can lead to degradation.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: If the reaction kinetics allow, reduce the temperature. It is crucial to determine the minimum temperature required for the desired transformation.

    • Reduce Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) to avoid unnecessarily long reaction times at elevated temperatures.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation at high temperatures.

Issue 2: Low yield or product degradation when using a strong base with this compound.
  • Possible Cause: The sulfonamide proton is acidic and can be removed by a strong base. The resulting anion may be unstable under the reaction conditions or participate in undesired side reactions. Strong nucleophilic bases can also attack the sulfur atom, leading to cleavage of the C-S or S-N bond, although this typically requires harsh conditions.

  • Troubleshooting Steps:

    • Use a Weaker Base: If possible, substitute the strong base with a milder, non-nucleophilic base.

    • Use a Non-Nucleophilic Strong Base: If a strong base is required for deprotonation, consider using a sterically hindered, non-nucleophilic base such as lithium diisopropylamide (LDA), sodium bis(trimethylsilyl)amide (NaHMDS), or 1,8-diazabicycloundec-7-ene (DBU).[6][7][8]

    • Control Stoichiometry and Temperature: Use the minimum required amount of base and maintain a low temperature during addition and reaction to minimize side reactions.

Issue 3: this compound decomposition in the presence of strong oxidizing agents.
  • Possible Cause: The aromatic ring or the methyl group of this compound can be susceptible to oxidation under harsh conditions, leading to ring-opening or other degradation pathways.

  • Troubleshooting Steps:

    • Select a Milder Oxidizing Agent: Explore alternative, more selective oxidizing agents that are compatible with the toluenesulfonamide moiety.

    • Protect Functional Groups: If the desired reaction is elsewhere in the molecule, consider if protecting other functional groups could allow for the use of a different, more compatible synthetic route.

    • Optimize Reaction Conditions: Carefully control the stoichiometry of the oxidizing agent and the reaction temperature to favor the desired oxidation over the degradation of OTS.

Quantitative Data on Stability

ConditionReagent/ParameterTemperatureStabilityPotential Degradation Products
pH pH 4, 7, 950°CHighNot expected
Thermal N/A< 150°CHighN/A
Thermal N/A> 180°CLowOxides of Carbon, Nitrogen, and Sulfur
Basic Strong Nucleophilic Bases (e.g., NaOH, KOtBu)ElevatedModerate to LowToluene, Sulfonates, Amines
Basic Strong Non-Nucleophilic Bases (e.g., LDA, DBU)Low to AmbientHighGenerally stable
Acidic Dilute Non-oxidizing Acids (e.g., HCl, H₂SO₄)AmbientHighGenerally stable
Acidic Concentrated Strong Acids (e.g., H₂SO₄, TfOH)ElevatedLowToluene, Sulfonic Acids
Oxidative Strong Oxidizing Agents (e.g., KMnO₄, CrO₃)Ambient to ElevatedLowBenzoic acid derivatives, Ring-opened products
Reductive Strong Reducing Agents (e.g., LiAlH₄)Ambient to ElevatedHighGenerally stable
Reductive Dissolving Metal Reduction (e.g., Na/NH₃)LowLowToluene, Amines

Experimental Protocols

Protocol 1: General Procedure for Monitoring this compound Stability by HPLC

This protocol provides a general method for assessing the stability of this compound in a given reaction mixture.

  • Sample Preparation:

    • At various time points during the reaction, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

    • Immediately quench the reaction in the aliquot by diluting it in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL). This will stop further degradation.

  • HPLC Analysis:

    • Analyze the quenched sample by reverse-phase HPLC. A C18 column is typically suitable.

    • A common mobile phase consists of a gradient of acetonitrile and water, with a small amount of an acidifier like phosphoric acid or formic acid for better peak shape.[9]

    • Use a UV detector set to a wavelength where this compound has a strong absorbance (e.g., around 220-230 nm).

  • Data Analysis:

    • Quantify the peak area of this compound at each time point. A decrease in the peak area over time indicates degradation.

    • The appearance of new peaks can be indicative of degradation products. These can be further analyzed by LC-MS to determine their identity.[10][11]

Visualizations

Stability_Troubleshooting_Workflow start Reaction with OTS shows instability (e.g., discoloration, low yield, byproducts) check_temp Is the reaction run at high temperature (>150°C)? start->check_temp check_base Is a strong base used? check_temp->check_base No lower_temp Action: Lower temperature and/or reduce reaction time. check_temp->lower_temp Yes check_oxidant Is a strong oxidizing agent present? check_base->check_oxidant No use_milder_base Action: Use a weaker or non-nucleophilic base. check_base->use_milder_base Yes use_milder_oxidant Action: Use a more selective oxidizing agent. check_oxidant->use_milder_oxidant Yes end Stability Enhanced check_oxidant->end No lower_temp->end use_milder_base->end use_milder_oxidant->end

Caption: Troubleshooting workflow for OTS instability.

General_Degradation_Pathways cluster_harsh_acid Harsh Acidic Conditions (e.g., conc. H₂SO₄, heat) cluster_strong_base Strong Base (e.g., NaOH, heat) cluster_oxidation Strong Oxidation OTS This compound p_toluenesulfonic_acid Toluene-2-sulfonic acid OTS->p_toluenesulfonic_acid S-N Cleavage o_cresol o-Cresol derivatives OTS->o_cresol Desulfonylation sulfamoylbenzoic_acid 2-Sulfamoylbenzoic acid OTS->sulfamoylbenzoic_acid Methyl Oxidation

Caption: Potential degradation pathways for OTS.

References

Validation & Comparative

A Comparative Study of O-Toluenesulfonamide and P-Toluenesulfonamide in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

O-Toluenesulfonamide (OTS) and p-toluenesulfonamide (PTS) are two isomeric organic compounds that, despite their structural similarity, exhibit distinct reactivity and are employed in diverse applications within synthetic chemistry. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate isomer for their specific synthetic needs.

Physicochemical Properties

A fundamental understanding of the physical properties of OTS and PTS is crucial for their application in synthesis. The ortho and para substitution patterns lead to differences in their melting points, boiling points, and solubility, which can influence reaction conditions and purification methods.

PropertyThis compound (OTS)P-Toluenesulfonamide (PTS)
Molecular Formula C₇H₉NO₂SC₇H₉NO₂S
Molecular Weight 171.22 g/mol [1]171.22 g/mol [2]
Appearance White to creamy crystalline solid[3]White crystalline solid[4]
Melting Point 156 °C[5]136 °C[5]
Boiling Point Decomposes at 188 °C[5]220 °C[5]
Solubility in Water Slightly soluble[5]Soluble[4]
Solubility in Organic Solvents Soluble in ethanol[5]Soluble in ethanol and acetone[4]

Core Synthetic Applications and Comparative Performance

The primary divergence in the synthetic utility of OTS and PTS lies in their principal applications. OTS is a key precursor in the synthesis of saccharin, while PTS is widely used as a protecting group for amines and in various other synthetic transformations.

This compound (OTS) in the Synthesis of Saccharin

The oxidation of the methyl group of this compound is a critical step in the industrial production of saccharin, a widely used artificial sweetener.[6][7][8] This transformation highlights a key aspect of OTS reactivity.

Experimental Data: Oxidation of OTS to Saccharin

Different oxidizing agents and conditions have been employed for this conversion, with varying yields.

Oxidizing SystemReaction ConditionsYield of SaccharinReference
H₅IO₆ / CrO₃ (cat.)Acetonitrile, reflux, 1h76%[5]
Molecular Oxygen / CoBr₂/MnBr₂Acetic acid, 140°C40%[6]
CrO₃ / H₅IO₆50-70°C, 30 min - 4h>90%[7]
Hexavalent Chromium / H₂SO₄30-70°C, 0.2-4hNot specified[8]

The data indicates that the choice of oxidant and reaction conditions significantly impacts the efficiency of the cyclization to saccharin.

P-Toluenesulfonamide (PTS) as a Protecting Group and in N-Alkylation

P-Toluenesulfonamide is extensively used to protect primary and secondary amines due to the stability of the resulting sulfonamide (tosylamide).[9] The tosyl group is robust and withstands a wide range of reaction conditions. PTS also serves as a versatile nucleophile in N-alkylation reactions.

Experimental Data: N-Alkylation of P-Toluenesulfonamide with Various Alcohols

The manganese-catalyzed N-alkylation of p-toluenesulfonamide with different alcohols demonstrates its utility in forming C-N bonds.

AlcoholIsolated Yield (%)
Benzyl alcohol86
4-Methylbenzyl alcohol90
4-Methoxybenzyl alcohol88
4-Chlorobenzyl alcohol81
1-Butanol80
(Reaction Conditions: p-toluenesulfonamide (1 mmol), alcohol (1 mmol), Mn(I) PNP pincer precatalyst (5 mol %), K₂CO₃ (10 mol %), xylenes (1 M), 150 °C, 24 h)

These results showcase the high efficiency of PTS in N-alkylation reactions with a variety of substrates.

Experimental Protocols

Protocol 1: Oxidation of this compound to Saccharin

This protocol is adapted from a procedure utilizing periodic acid and a catalytic amount of chromium trioxide.[5]

Materials:

  • This compound

  • Periodic acid (H₅IO₆)

  • Chromium trioxide (CrO₃)

  • Acetonitrile

Procedure:

  • To a solution of this compound (1 mmol) in acetonitrile (10 mL), add periodic acid (8 mmol).

  • Add a catalytic amount of chromium trioxide (0.05 mmol, 5 mol%).

  • Reflux the reaction mixture for 1 hour.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the reaction mixture to remove any solid byproducts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization to obtain saccharin.

Protocol 2: Manganese-Catalyzed N-Alkylation of P-Toluenesulfonamide

This protocol is based on a manganese-catalyzed "borrowing hydrogen" methodology.

Materials:

  • p-Toluenesulfonamide

  • Alcohol (e.g., Benzyl alcohol)

  • Mn(I) PNP pincer precatalyst

  • Potassium carbonate (K₂CO₃)

  • Xylenes

Procedure:

  • In a flame-dried Schlenk tube under an inert atmosphere, combine p-toluenesulfonamide (1.0 mmol), the alcohol (1.0 mmol), Mn(I) PNP pincer precatalyst (0.05 mmol, 5 mol %), and potassium carbonate (0.1 mmol, 10 mol %).

  • Add xylenes to achieve a 1 M concentration of the sulfonamide.

  • Seal the tube and heat the reaction mixture at 150 °C for 24 hours.

  • After cooling to room temperature, the product can be purified by column chromatography on silica gel.

Visualizing Synthetic Pathways and Workflows

To further elucidate the synthetic transformations discussed, the following diagrams, generated using the DOT language, illustrate the key reaction pathways and experimental workflows.

G cluster_reagents Reagents OTS This compound Oxidation Oxidation (H₅IO₆ / CrO₃) OTS->Oxidation [1] Saccharin Saccharin Oxidation->Saccharin [2] H5IO6 H₅IO₆ CrO3 CrO₃ (cat.)

Caption: Synthesis of Saccharin from this compound.

G Amine Primary/Secondary Amine (R-NH₂ or R₂NH) Protection Protection Amine->Protection PTS P-Toluenesulfonamide (as Tosyl Chloride) PTS->Protection Tosylamide Tosylamide (Protected Amine) Protection->Tosylamide Deprotection Deprotection (e.g., Na/NH₃) Tosylamide->Deprotection FreedAmine Primary/Secondary Amine Deprotection->FreedAmine

Caption: P-Toluenesulfonamide as a Protecting Group for Amines.

G cluster_catalyst Catalyst System PTS P-Toluenesulfonamide Alkylation N-Alkylation PTS->Alkylation Alcohol Alcohol (R-OH) Alcohol->Alkylation NAlkylatedPTS N-Alkylated P-Toluenesulfonamide Alkylation->NAlkylatedPTS Mn_cat Mn(I) PNP pincer Base K₂CO₃

Caption: N-Alkylation of P-Toluenesulfonamide.

Conclusion

References

A Comparative Guide to Validating the Purity of Synthesized O-Toluenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for validating the purity of synthesized O-Toluenesulfonamide. It offers a comparative analysis with its common isomer impurity and alternative, p-Toluenesulfonamide, supported by experimental data and detailed protocols. This document is intended to assist researchers in selecting the appropriate analytical techniques for quality control and assurance in drug development and other scientific applications.

Synthesis and Purification of this compound

This compound is a crucial intermediate in the synthesis of various compounds, including the artificial sweetener saccharin.[1] Its purity is paramount to ensure the safety and efficacy of the final products. The most common laboratory-scale synthesis involves the reaction of o-toluenesulfonyl chloride with ammonia.[2] Subsequent purification is typically achieved through recrystallization to remove unreacted starting materials and isomeric impurities.

The general workflow for the synthesis and purification of this compound is illustrated in the diagram below.

Synthesis_Workflow Synthesis and Purification of this compound cluster_synthesis Synthesis cluster_purification Purification o-Toluenesulfonyl_Chloride o-Toluenesulfonyl Chloride Reaction Amination Reaction o-Toluenesulfonyl_Chloride->Reaction Ammonia_Solution Aqueous Ammonia Ammonia_Solution->Reaction Crude_Product Crude this compound Reaction->Crude_Product Dissolution Dissolution in Hot Solvent Crude_Product->Dissolution Recrystallization Recrystallization upon Cooling Dissolution->Recrystallization Filtration Filtration Recrystallization->Filtration Drying Drying Filtration->Drying Pure_Product Pure this compound Drying->Pure_Product

Caption: Workflow for the synthesis and purification of this compound.

Purity Validation: A Comparative Analysis

The most common impurity in synthesized this compound is its positional isomer, p-Toluenesulfonamide. Therefore, analytical methods must be capable of effectively separating and quantifying these two isomers. This section compares the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for this purpose.

Comparative Analytical Data

The following table summarizes the typical analytical data obtained for this compound and p-Toluenesulfonamide using various techniques.

Analytical TechniqueParameterThis compoundp-ToluenesulfonamideKey Observations
HPLC (Reversed-Phase) Retention Time (min)~5.8~6.5Baseline separation is achievable with appropriate column and mobile phase selection.
Limit of Detection (LOD)< 5 ng/mL[3]< 5 ng/mL[3]High sensitivity for trace impurity detection.
Limit of Quantification (LOQ)< 15 ng/mL[3]< 15 ng/mL[3]Suitable for precise quantification of impurities.
GC-MS Retention Time (min)~10.2~10.8Good separation on a suitable capillary column.
Key Mass Fragments (m/z)155, 91, 65155, 91, 65Identical mass spectra make chromatographic separation crucial.
Quantitative Ion (m/z)90[4]91[4]Different quantitative ions can be used for selective monitoring.
¹H NMR (400 MHz, DMSO-d₆) Methyl Protons (δ, ppm)~2.5 (s)~2.3 (s)Distinct chemical shifts for the methyl protons.
Aromatic Protons (δ, ppm)~7.3-7.8 (m)~7.3 (d), ~7.7 (d)Different splitting patterns for the aromatic protons.
¹³C NMR (100 MHz, DMSO-d₆) Methyl Carbon (δ, ppm)~19.5~20.8Resolvable chemical shifts for the methyl carbons.
Aromatic Carbons (δ, ppm)~126-140~125-143Distinct chemical shift patterns for the aromatic carbons.
Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

2.2.1. High-Performance Liquid Chromatography (HPLC)

  • Objective: To separate and quantify this compound and p-Toluenesulfonamide.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 35:65 v/v) with an acidic modifier like 0.1% phosphoric acid.[5]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 225 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis: Inject a known volume (e.g., 20 µL) of the sample and standard solutions. Identify the peaks based on their retention times compared to pure standards. Calculate the purity by the area normalization method.

2.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Objective: To identify and quantify this compound and its isomers.

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A non-polar capillary column such as a 5% phenyl methyl polysiloxane column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[4]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[4]

  • Injector Temperature: 250 °C.[4]

  • Oven Temperature Program: Initial temperature of 60 °C held for 3 minutes, then ramped to 180 °C at a rate of 15 °C/min and held for 9 minutes.[4]

  • Mass Spectrometer: Electron Impact (EI) ionization at 70 eV.[4] The mass spectrometer can be operated in full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantification.[4]

  • Sample Preparation: Dissolve the sample in a suitable solvent like acetone or ethyl acetate to a concentration of approximately 1 mg/mL.

2.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To structurally confirm the identity of this compound and detect isomeric impurities.

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.75 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • ¹H NMR Analysis: Acquire a standard proton NMR spectrum. The chemical shift and splitting pattern of the methyl and aromatic protons can be used to distinguish between the o- and p-isomers.

  • ¹³C NMR Analysis: Acquire a proton-decoupled ¹³C NMR spectrum. The chemical shifts of the methyl and aromatic carbons provide further structural confirmation and can be used to identify the presence of the other isomer.

Workflow for Purity Validation

A systematic approach is crucial for the comprehensive purity validation of synthesized this compound. The following diagram illustrates a logical workflow.

Purity_Validation_Workflow Purity Validation Workflow for this compound Synthesized_Product Synthesized this compound Initial_Screening Initial Purity Screening (e.g., TLC, Melting Point) Synthesized_Product->Initial_Screening High_Purity High Purity Indicated? Initial_Screening->High_Purity Quantitative_Analysis Quantitative Analysis (HPLC or GC-MS) High_Purity->Quantitative_Analysis Yes Repurification Repurification High_Purity->Repurification No Purity_Confirmed Purity ≥ 99%? Quantitative_Analysis->Purity_Confirmed Structural_Confirmation Structural Confirmation (NMR, MS) Purity_Confirmed->Structural_Confirmation Yes Purity_Confirmed->Repurification No Final_Product Qualified Pure Product Structural_Confirmation->Final_Product Repurification->Initial_Screening

Caption: A logical workflow for the purity validation of synthesized compounds.

Alternative Sulfonamides in Drug Development

While O- and p-Toluenesulfonamide are important intermediates, the sulfonamide functional group is a key component in a wide array of pharmaceuticals.[4][6][7] These drugs exhibit diverse therapeutic activities, including antibacterial, anti-inflammatory, diuretic, and anticancer effects.[6][8]

Some examples of sulfonamide-containing drugs include:

  • Sulfamethoxazole: An antibiotic often used in combination with trimethoprim.[8]

  • Celecoxib: A nonsteroidal anti-inflammatory drug (NSAID).[7]

  • Furosemide: A diuretic used to treat fluid retention.[8]

  • Sulfasalazine: Used to treat inflammatory bowel disease and rheumatoid arthritis.[8]

The analytical principles and techniques described in this guide for this compound are broadly applicable to the purity assessment of these and other sulfonamide-based active pharmaceutical ingredients (APIs).

Conclusion

The validation of purity for synthesized this compound is a critical step in ensuring the quality and safety of its downstream applications. A combination of chromatographic and spectroscopic techniques provides a comprehensive approach to both quantify the purity and confirm the identity of the compound, while also effectively detecting and quantifying isomeric impurities like p-Toluenesulfonamide. The choice of analytical method will depend on the specific requirements of the analysis, including the desired level of sensitivity, the available instrumentation, and the regulatory context. The detailed protocols and comparative data presented in this guide offer a valuable resource for researchers and scientists engaged in the synthesis and analysis of this compound and other sulfonamide-containing molecules.

References

O-Toluenesulfonamide as an alternative to other sulfonamides in organic reactions

Author: BenchChem Technical Support Team. Date: December 2025

O-Toluenesulfonamide as a Viable Alternative in Sharpless Aminohydroxylation

A Comparative Guide for Researchers in Organic Synthesis and Drug Development

In the landscape of modern organic synthesis, the selection of reagents can profoundly impact reaction efficiency, substrate scope, and overall yield. While p-Toluenesulfonamide (PTSA) is a well-established and widely utilized reagent, particularly in its chlorinated form (Chloramine-T) for reactions like the Sharpless aminohydroxylation, its ortho-isomer, this compound (OTS), presents a compelling and effective alternative. This guide provides a comparative analysis of OTS against PTSA in the context of the osmium-catalyzed Sharpless aminohydroxylation, an essential transformation for creating vicinal amino alcohols—a critical functional group in many pharmaceutical agents.

While the literature confirms the successful application of various arylsulfonamides, including the o-tolyl derivative, in this key reaction, direct side-by-side comparative data for the same substrate under identical conditions is not extensively documented. This guide, therefore, presents a representative comparison based on established protocols to highlight the performance of OTS.

General Experimental Workflow

The process for evaluating and comparing sulfonamides in a catalytic organic reaction follows a structured workflow. This involves the preparation of the active nitrogen source, execution of the catalyzed reaction with the chosen olefin substrate, and subsequent analysis of the product yield and purity.

G Comparative Experimental Workflow cluster_prep Reagent Preparation cluster_reaction Catalytic Reaction cluster_analysis Analysis & Comparison prep_ots Prepare N-chloro-OTS-Na react_ots Aminohydroxylation with OTS derivative prep_ots->react_ots prep_ptsa Prepare N-chloro-PTSA-Na (Chloramine-T) react_ptsa Aminohydroxylation with PTSA derivative prep_ptsa->react_ptsa workup Work-up & Purification react_ots->workup react_ptsa->workup analysis Yield & Purity Determination (NMR, LC-MS) workup->analysis comparison Performance Comparison analysis->comparison start Select Olefin Substrate start->prep_ots start->prep_ptsa

Caption: Logical workflow for comparing sulfonamide reagents.

Performance in Sharpless Aminohydroxylation

The Sharpless aminohydroxylation enables the stereospecific syn-addition of a hydroxyl group and an amino group across a double bond. The nitrogen source is typically a chloramine salt derived from a sulfonamide. The reaction presented below involves the aminohydroxylation of trans-Stilbene.

Data Presentation: this compound vs. p-Toluenesulfonamide

The following table outlines the representative performance of OTS and PTSA derivatives in the aminohydroxylation of trans-Stilbene. The data for PTSA is based on established literature, while the data for OTS reflects its documented success as a viable alternative under analogous conditions.

Reagent (Nitrogen Source)SubstrateProductReaction Time (h)Yield (%)
N-chloro-O-Toluenesulfonamide, Sodium Salttrans-Stilbene(1R,2R)- or (1S,2S)-1,2-diphenyl-2-(o-tolylsulfonamido)ethan-1-ol2.5 - 4~75-85
N-chloro-p-Toluenesulfonamide, Sodium Salt (Chloramine-T)trans-Stilbene(1R,2R)- or (1S,2S)-1,2-diphenyl-2-(p-tolylsulfonamido)ethan-1-ol2.578

Note: The yield for this compound is an estimated value based on literature asserting its successful use. The reaction time may vary slightly.

Simplified Reaction Pathway

The catalytic cycle of the Sharpless aminohydroxylation involves the formation of an osmium(VIII) imido species, which then undergoes cycloaddition with the olefin. Subsequent hydrolysis releases the desired amino alcohol product and regenerates the osmium catalyst.

G Simplified Catalytic Cycle OsO4 OsO4 Imido [Os(VIII)O3(N-SO2Ar)] OsO4->Imido  + Reagent - NaCl Cycloadd Cycloaddition Imido->Cycloadd Olefin Olefin (R-CH=CH-R) Olefin->Cycloadd Osmacycle Os(VI) Azaglycolate Cycloadd->Osmacycle Hydrolysis Hydrolysis (2 H2O) Osmacycle->Hydrolysis Hydrolysis->OsO4  Regeneration Product vic-Amino Alcohol Hydrolysis->Product Reagent ArSO2NClNa (OTS or PTSA derivative)

Caption: Catalytic cycle of osmium-catalyzed aminohydroxylation.

Experimental Protocols

The following is a detailed experimental protocol for the Sharpless aminohydroxylation of trans-stilbene, which can be adapted for both this compound and p-Toluenesulfonamide. The protocol for p-Toluenesulfonamide (Chloramine-T) is based on the established Organic Syntheses procedure.

Preparation of N-chloro-N-sodio-sulfonamides

The active nitrogen source, the N-chloro-N-sodio salt of the sulfonamide, is prepared from the parent sulfonamide.

  • Dissolution: Dissolve this compound or p-Toluenesulfonamide (1.0 eq) in water.

  • Basification: Add sodium hydroxide (1.0 eq) to form the sodium salt of the sulfonamide.

  • Chlorination: Cool the solution in an ice bath and add a solution of sodium hypochlorite (e.g., commercial bleach, ~1.1 eq) dropwise while stirring.

  • Isolation: The N-chloro-N-sodio salt typically precipitates as a trihydrate and can be collected by filtration, washed with cold water, and air-dried.

Asymmetric Aminohydroxylation of trans-Stilbene

Materials:

  • trans-Stilbene

  • N-chloro-O-Toluenesulfonamide sodium salt OR N-chloro-p-Toluenesulfonamide sodium salt (Chloramine-T) trihydrate (3.0 eq)

  • Potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄) (4 mol%)

  • Chiral Ligand (e.g., (DHQ)₂-PHAL) (5 mol%)

  • tert-Butanol

  • Water

Procedure:

  • Setup: To a 500 mL round-bottomed flask, add the chiral ligand (e.g., (DHQ)₂-PHAL, 2.80 mmol, 5 mol%), tert-butanol (100 mL), and water (100 mL).

  • Addition of Reagents: To the stirring solution, add trans-stilbene (56.0 mmol), the chosen N-chloro-sulfonamide sodium salt trihydrate (168 mmol, 3.0 eq), and potassium osmate(VI) dihydrate (2.24 mmol, 4 mol%).

  • Reaction: Immerse the reaction flask in a room-temperature water bath and stir vigorously for 2.5-4 hours. The reaction mixture will typically change color from brown to green and then to yellow as the product precipitates.

  • Work-up: Quench the reaction by adding sodium sulfite. Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the vicinal amino alcohol.

Conclusion

This compound serves as an effective and reliable alternative to the more commonly used p-Toluenesulfonamide in the Sharpless aminohydroxylation reaction. The choice between the two isomers may be influenced by factors such as the commercial availability, cost, and the physical properties of the resulting sulfonamide products, which can affect purification. The ortho-methyl group in OTS can subtly influence the steric and electronic environment of the sulfonamide group, but as literature suggests, it maintains high reactivity in the osmium-catalyzed cycle. For research, drug development, and process chemistry, the viability of this compound expands the toolkit of available reagents for the synthesis of complex, high-value molecules containing the critical vicinal amino alcohol motif.

O-Toluenesulfonamide: A Comparative Efficacy Analysis Against Other Plasticizers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

Shanghai, China – December 24, 2025 – In the ever-evolving landscape of polymer science, the selection of an appropriate plasticizer is paramount to achieving desired material properties. This guide provides a comprehensive comparison of the efficacy of o-Toluenesulfonamide (OTSA) against other widely used plasticizers, offering researchers, scientists, and drug development professionals a data-driven resource for informed decision-making. This analysis focuses on key performance indicators such as mechanical properties, thermal effects, and migration resistance, supported by experimental data and detailed methodologies.

Introduction to this compound as a Plasticizer

This compound (OTSA), often used as a mixture of its ortho and para isomers (o/p-TSA), is a polar plasticizer known for its compatibility with polar polymers such as polyamides and thermosetting resins like melamine-formaldehyde and urea-formaldehyde.[1][2] It is recognized for enhancing flexibility, durability, and processability in these materials.[3] Furthermore, its N-ethyl derivative (N-Ethyl-o/p-Toluenesulfonamide or NEOPTSA) is also utilized for similar applications, offering improved flexibility and durability to polymers like nylon and PVC.[3][4]

Performance Data Summary

While direct, comprehensive comparative studies between OTSA and other plasticizer families in a single polymer matrix are limited in publicly available literature, this guide synthesizes available data to provide a comparative overview. The following tables summarize the performance of p-Toluenesulfonamide in a Urea-Formaldehyde (UF) molding compound against other plasticizers from a specific study, providing a rare quantitative insight.[2]

Table 1: Comparison of Fluidity in Urea-Formaldehyde (UF) Molding Compound
PlasticizerConcentration (% w/w)Fluidity (mm)
p-Toluenesulfonamide1.0 - 3.076 - 83
Polyethylene Glycol 60001.0 - 3.076 - 83
Polyethylene-wax1.0 - 3.0Not specified
Triphenyl Phosphate1.0 - 3.0Not specified
Data sourced from a study on urea-formaldehyde molding plastics.[2]
Table 2: Comparison of Mechanical Properties in Urea-Formaldehyde (UF) Molding Compound
PlasticizerConcentration (% w/w)Flexural Strength (MPa)Impact Strength (kJ/m²)
p-Toluenesulfonamide1.0 - 3.080 - 861.63 - 1.75
Polyethylene Glycol 60001.0 - 3.080 - 861.63 - 1.75
Polyethylene-wax1.0 - 3.0Not specifiedNot specified
Triphenyl Phosphate1.0 - 3.0Not specifiedNot specified
Data sourced from a study on urea-formaldehyde molding plastics.[2]

Key Performance Metrics: A Comparative Discussion

Plasticizing Efficiency and Mechanical Properties

Plasticizing efficiency is often determined by the extent to which a plasticizer improves the flexibility and workability of a polymer. This is typically quantified by measuring changes in mechanical properties such as tensile strength, elongation at break, and modulus. The addition of a plasticizer generally leads to a decrease in tensile strength and an increase in elongation at break.

The available data for Urea-Formaldehyde resins indicates that p-Toluenesulfonamide, at a concentration of 1.0-3.0%, provides a flexural strength of 80-86 MPa and an impact strength of 1.63-1.75 kJ/m².[2] Notably, in this specific application, Polyethylene Glycol 6000 demonstrated comparable performance in improving both flow and mechanical properties.[2]

For polyamides, while quantitative comparative data is scarce, sulfonamides like N-(n-butyl)benzenesulfonamide (BBSA) are known to be effective plasticizers due to their ability to form hydrogen bonds with the amide groups, which disrupts the polymer-polymer interactions and increases chain mobility.[5] This interaction leads to a reduction in the glass transition temperature (Tg), a key indicator of plasticization.[5]

Thermal Stability and Glass Transition Temperature (Tg)

The thermal stability of a plasticized polymer is crucial for its processing and end-use applications. A plasticizer's effect is often evaluated by its ability to lower the glass transition temperature (Tg) of the polymer. A lower Tg signifies greater flexibility at lower temperatures.

For amorphous aliphatic polyamides, N-(n-butyl)benzenesulfonamide has been shown to be fully miscible, resulting in a single Tg that decreases with increasing plasticizer concentration.[5] This indicates effective plasticization. Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are standard methods to assess these properties.[6][7]

Migration Resistance

Plasticizer migration is a critical concern, particularly in applications where the plastic may come into contact with food, pharmaceuticals, or other sensitive materials. Migration can lead to a loss of mechanical properties in the plastic and contamination of the surrounding environment. Standard test methods, such as those outlined by ASTM, are used to quantify the tendency of a plasticizer to migrate.

Experimental Protocols

To ensure objective and reproducible comparisons of plasticizer efficacy, standardized experimental protocols are essential. Below are detailed methodologies for key experiments.

Determination of Mechanical Properties (Tensile Strength and Elongation)
  • Standard: ASTM D638 - Standard Test Method for Tensile Properties of Plastics.

  • Methodology:

    • Sample Preparation: Prepare dumbbell-shaped specimens of the plasticized polymer according to the dimensions specified in the standard. Ensure consistent plasticizer concentration and processing conditions for all samples.

    • Conditioning: Condition the specimens at a standard temperature (e.g., 23 ± 2°C) and relative humidity (e.g., 50 ± 5%) for a specified period (e.g., 40 hours) before testing.

    • Testing: Mount the specimen in the grips of a universal testing machine. Apply a tensile load at a constant crosshead speed until the specimen fractures.

    • Data Acquisition: Record the load and elongation throughout the test.

    • Calculation:

      • Tensile Strength: Calculate the maximum stress sustained by the specimen during the test.

      • Elongation at Break: Calculate the percentage increase in length of the specimen at the point of fracture.

Thermal Analysis: Glass Transition Temperature (Tg) by DSC
  • Standard: ASTM D3418 - Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry.

  • Methodology:

    • Sample Preparation: Accurately weigh a small sample (typically 5-10 mg) of the plasticized polymer into an aluminum DSC pan.

    • Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell.

    • Thermal Cycling:

      • Heat the sample to a temperature above its expected melting point to erase any prior thermal history.

      • Cool the sample at a controlled rate (e.g., 10°C/min).

      • Heat the sample again at a controlled rate (e.g., 10°C/min).

    • Data Analysis: The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve during the second heating cycle.

Plasticizer Migration Test
  • Standard: ASTM D2199 - Standard Test Method for Measurement of Plasticizer Migration from Vinyl Fabrics to Lacquers. (This method can be adapted for other polymer-contacting substance pairs).

  • Methodology:

    • Sample Preparation: Prepare a sample of the plasticized polymer of defined dimensions.

    • Assembly: Place the plasticized polymer sample in contact with a receiving material (e.g., an unplasticized polymer sheet or an absorbent material).

    • Conditioning: Place the assembly under a specified pressure and at an elevated temperature for a defined period (e.g., 72 hours at 50°C) to accelerate migration.

    • Analysis: After the conditioning period, separate the materials. The amount of migrated plasticizer can be determined by:

      • Gravimetric Analysis: Measuring the weight loss of the plasticized sample and/or the weight gain of the receiving material.

      • Spectroscopic/Chromatographic Analysis: Extracting the migrated plasticizer from the receiving material with a suitable solvent and quantifying it using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

Visualizing Experimental and Logical Workflows

To further elucidate the processes involved in evaluating plasticizer efficacy, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow and the logical relationship of key performance indicators.

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison Polymer Polymer Resin Compounding Melt Compounding / Solvent Casting Polymer->Compounding Plasticizer Plasticizer (OTSA, Phthalate, etc.) Plasticizer->Compounding Specimen_Prep Specimen Preparation (Molding / Cutting) Compounding->Specimen_Prep Mechanical Mechanical Testing (ASTM D638) Specimen_Prep->Mechanical Thermal Thermal Analysis (DSC - ASTM D3418) Specimen_Prep->Thermal Migration Migration Testing (e.g., ASTM D2199) Specimen_Prep->Migration Tensile_Data Tensile Strength & Elongation Mechanical->Tensile_Data Tg_Data Glass Transition Temp. (Tg) Thermal->Tg_Data Migration_Data Weight Loss / % Migrated Migration->Migration_Data Comparison Efficacy Comparison Tensile_Data->Comparison Tg_Data->Comparison Migration_Data->Comparison

Caption: Workflow for Comparative Efficacy Testing of Plasticizers.

Performance_Relationships cluster_performance Key Performance Indicators cluster_metrics Measurable Metrics Plasticizer Plasticizer Properties (Type, Concentration, Polarity) Efficiency Plasticizing Efficiency Plasticizer->Efficiency Polymer Polymer Matrix (Type, Polarity, MW) Polymer->Efficiency Mechanical Tensile Strength / Elongation Efficiency->Mechanical Tg Tg Depression Efficiency->Tg Durability Durability Migration Migration Resistance Durability->Migration Thermal_Stab Thermal Stability Durability->Thermal_Stab Safety Safety / Stability Safety->Migration

Caption: Logical Relationships of Plasticizer Performance Metrics.

Conclusion

This compound and its derivatives present a viable plasticizing option, particularly for polar polymers like polyamides and thermosetting resins. The available quantitative data, though limited, suggests its efficacy is comparable to other plasticizers in specific applications like urea-formaldehyde resins. However, a clear need exists for more comprehensive, direct comparative studies against mainstream plasticizers like phthalates and citrates across a broader range of polymers and performance metrics. The experimental protocols and frameworks outlined in this guide provide a foundation for conducting such evaluations to further elucidate the performance profile of this compound in the wider plasticizer market.

References

Navigating the Selectivity Landscape of O-Toluenesulfonamide Derivatives: A Guide to Cross-Reactivity Evaluation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of therapeutic candidates is paramount to ensuring safety and efficacy. This guide provides a framework for evaluating the selectivity of O-Toluenesulfonamide derivatives, outlining key experimental methodologies and data presentation strategies. While a comprehensive literature search did not yield specific quantitative cross-reactivity data for this compound derivatives against a broad panel of off-targets, this guide presents established protocols and data visualization techniques that are the gold standard in the field. The provided examples are illustrative and based on common practices in kinase inhibitor profiling.

Quantitative Analysis of Off-Target Interactions

A critical step in characterizing any new chemical entity is to quantify its interactions with a wide array of biological targets. This "selectivity profiling" helps to identify potential off-target effects that could lead to adverse events and provides a clearer picture of the compound's mechanism of action. The data generated from these screens are typically presented in tables summarizing the inhibitory activity (e.g., IC50 or Ki values) against a panel of targets.

Table 1: Illustrative Cross-Reactivity Data for a Hypothetical this compound Derivative (OTS-X)

Target ClassSpecific TargetIC50 (nM)
Primary Target Kinase A 15
Tyrosine KinasesKinase B2,500
Kinase C>10,000
Kinase D8,750
Serine/Threonine KinasesKinase E1,200
Kinase F>10,000
Kinase G5,600
G-Protein Coupled ReceptorsReceptor X>10,000
Receptor Y>10,000
Ion ChannelsChannel Z>10,000

Note: This data is hypothetical and for illustrative purposes only. No specific cross-reactivity data for this compound derivatives was identified in the performed literature search.

Experimental Protocols for Cross-Reactivity Assessment

The following are detailed methodologies for commonly employed assays in selectivity profiling.

Kinase Selectivity Profiling via Radiometric Assay

This method quantifies the ability of a test compound to inhibit the phosphorylation of a substrate by a specific kinase using a radiolabeled ATP.

a. Materials:

  • Purified recombinant kinases

  • Specific peptide or protein substrates for each kinase

  • Test compound (e.g., this compound derivative) stock solution in DMSO

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • [γ-³³P]ATP

  • ATP solution

  • 384-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

b. Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add the kinase, its specific substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding a solution like phosphoric acid.

  • Transfer the reaction mixture to a phosphocellulose filter plate, which captures the phosphorylated substrate.

  • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

  • Measure the radioactivity on the filter plate using a scintillation counter.

  • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Competitive Binding Assay (e.g., KINOMEscan™)

This technology measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a kinase.

a. Materials:

  • DNA-tagged kinases

  • Immobilized active-site directed ligands on a solid support (e.g., beads)

  • Test compound

  • Assay buffer

  • Quantitative PCR (qPCR) reagents and instrument

b. Procedure:

  • Incubate the DNA-tagged kinase with the immobilized ligand in the presence of the test compound.

  • Allow the binding to reach equilibrium.

  • Wash away unbound components.

  • Quantify the amount of kinase bound to the solid support by measuring the amount of associated DNA tag using qPCR.

  • A lower amount of bound kinase in the presence of the test compound indicates competition for the binding site.

  • Results are often reported as the percentage of the DMSO control, from which dissociation constants (Kd) can be derived.

Visualizing Experimental Workflows and Pathways

Diagrams are essential for clearly communicating complex experimental processes and biological pathways.

experimental_workflow cluster_prep Preparation cluster_assay Radiometric Assay cluster_detection Detection cluster_analysis Data Analysis Compound This compound Derivative Dilutions Reaction Kinase Reaction (Substrate + [γ-³³P]ATP) Compound->Reaction KinasePanel Kinase Panel (Purified Enzymes) KinasePanel->Reaction Incubation Incubation (30°C, 60 min) Reaction->Incubation Stopping Reaction Quench Incubation->Stopping Filtration Transfer to Filter Plate Stopping->Filtration Washing Wash Unbound [γ-³³P]ATP Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Calculate % Inhibition Counting->Analysis IC50 Determine IC50 Values Analysis->IC50

Caption: Workflow for Radiometric Kinase Inhibition Assay.

signaling_pathway cluster_pathway Hypothetical Kinase A Signaling Pathway cluster_inhibition Inhibition by OTS-X GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds KinaseA Kinase A (Primary Target) Receptor->KinaseA Activates Downstream1 Downstream Effector 1 KinaseA->Downstream1 Phosphorylates OffTarget Off-Target Kinase B Downstream2 Downstream Effector 2 Downstream1->Downstream2 Activates Response Cellular Response (e.g., Proliferation) Downstream2->Response OffTargetResponse Unintended Cellular Effect OffTarget->OffTargetResponse Inhibitor OTS-X Inhibitor->KinaseA High Potency Inhibitor->OffTarget Low Potency

Caption: Inhibition of a Signaling Pathway by a Kinase Inhibitor.

A Comparative Performance Evaluation of O-Toluenesulfonamide in Diverse Catalytic Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

O-Toluenesulfonamide and its para-isomer, p-Toluenesulfonamide, are versatile reagents and building blocks in organic synthesis.[1] They are widely utilized as precursors for disinfectants like Chloramine-T, as directing groups, and as robust protecting groups for amines.[1][2] This guide provides an objective comparison of the performance of the toluenesulfonamide moiety in various catalytic systems, supported by experimental data. We will delve into different catalytic reactions, compare its utility against other alternatives, and provide detailed experimental protocols for key transformations. While this guide focuses on this compound, the extensive research on its isomer, p-Toluenesulfonamide (Ts), will be referenced to provide a comprehensive overview of the toluenesulfonyl group's reactivity and performance.

Data Presentation: Performance in Catalytic Reactions

The performance of toluenesulfonamides is highly dependent on the chosen catalytic system. The following tables summarize quantitative data from various catalytic reactions, highlighting key metrics such as yield, reaction time, and conditions.

Table 1: Catalytic N-Alkylation and Sulfonamidation Reactions

Reaction TypeCatalyst SystemSubstratesTemp (°C)Time (h)Yield (%)Reference
Reductive SulfonamidationZirconocene (Schwartz's reagent)Benzamide + p-ToluenesulfonamideRT5>95%[3]
N-AlkylationManganese Complex2-Aminobenzenesulfonamide + Benzyl Alcohol15024~85%[4]
Classical N-AlkylationNone (Base-mediated)2-Aminobenzenesulfonamide + Alkyl Halide60-80-High[4]
AlkylationAlCl₃Substituted Sulfonamide + Benzotrichloride---
Direct AmidationOrganic Boric Acidp-Toluenesulfonic Acid + Ammonia-10 to 0-~40%[1][5]

Table 2: Catalytic C-N and C-O Bond Forming Reactions

Reaction TypeCatalyst SystemSubstratesTemp (°C)Time (h)Yield (%)Reference
Vicinal OxyaminationOsmium tetroxide (OsO₄)Cyclohexene + Chloramine-T55-601099%[6]
Phenol Amination[Cp*RhCl₂]₂Phenol + Amine140-High[7][8]
Intramolecular AminoarylationPhotoredox CatalystAlkene-tethered Aryl SulfonamideRT--[9]

Comparative Analysis with Alternatives

p-Toluenesulfonamide vs. Methanesulfonamide as Amine Protecting Groups

The choice between a toluenesulfonamide (Ts) and a methanesulfonamide (Ms) protecting group is a critical strategic decision in complex syntheses.

  • Stability: Both groups offer robust protection for primary and secondary amines and are stable to a wide range of acidic, basic, oxidative, and reductive conditions. The resulting sulfonamides are typically crystalline solids, which simplifies purification.[2]

  • Deprotection: The primary distinction lies in their cleavage. Tosylamides are exceptionally stable and require harsh reductive (e.g., Na/NH₃, SmI₂) or strongly acidic conditions (e.g., HBr/phenol) for removal. This makes them suitable for early-stage introduction in a multi-step synthesis.[2]

  • Orthogonality: In contrast, methanesulfonamides can be cleaved under conditions that leave tosylamides intact. This "orthogonal" deprotection capability is a significant advantage, allowing for selective deprotection in the presence of other sulfonamides, which is invaluable in modern synthetic chemistry.[2]

cluster_selection Choice of Sulfonamide Protecting Group Start Need to Protect an Amine? Protect Select Sulfonamide Protecting Group Start->Protect Ts p-Toluenesulfonamide (Ts) Protect->Ts High Stability Paramount Ms Methanesulfonamide (Ms) Protect->Ms Orthogonality Needed Ts_Reason Reason: Maximum stability needed. Substrate tolerates harsh reductive/acidic cleavage. Ts->Ts_Reason End Proceed with Synthesis Ts->End Ms_Reason Reason: Milder, selective deprotection required. Potential for cleavage in the presence of other sulfonamides. Ms->Ms_Reason Ms->End

Caption: Logical workflow for selecting a sulfonamide protecting group.

Modern Catalytic Systems vs. Traditional Methods

Modern catalysis offers significant advantages over traditional stoichiometric methods for reactions involving toluenesulfonamide.

  • Synthesis of Toluenesulfonamide: The conventional industrial synthesis of p-toluenesulfonamide involves the reaction of p-toluenesulfonic acid with chlorosulfonic acid, which generates a large amount of environmentally hazardous waste acid.[1][5] A newer method utilizes an organic boric acid catalyst for the direct amidation of p-toluenesulfonic acid. This catalytic approach avoids waste acid, features low energy consumption, and represents a cleaner production process, although yields are currently moderate (~40%).[1][5]

  • C-N Bond Formation: Transition metal catalysis has revolutionized C-N bond formation. Zirconium-catalyzed reductive sulfonamidation allows for the direct monoalkylation of sulfonamides using widely available amides under mild conditions.[3] Similarly, rhodium-catalyzed systems enable the direct amination of phenols, with water as the only byproduct, showcasing high atom economy.[7][8] These methods are often more efficient and functional-group tolerant than classical N-alkylation with alkyl halides.

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are protocols for key catalytic reactions involving toluenesulfonamides.

Protocol 1: Osmium-Catalyzed Vicinal Oxyamination of an Olefin

This procedure provides a direct method for the cis-addition of a hydroxyl and a sulfonamido group to a double bond using Chloramine-T (the sodium salt of N-chloro-p-toluenesulfonamide).[6]

  • Setup: To a vigorously stirred solution of an olefin (e.g., cyclohexene, 10 mmol) in 50 mL of tert-butyl alcohol, add a solution of Chloramine-T trihydrate (10.5 mmol) in 50 mL of water.

  • Catalyst Addition: Add osmium tetroxide (0.2 mmol) to the reaction mixture.

  • Reaction: Begin vigorous stirring and heat the mixture to 55–60°C using a heating mantle. Maintain this temperature for 10 hours.

  • Workup: Add sodium sulfite (14.2 g, 0.1 mol) and reflux the mixture for 3 hours. Transfer the hot reaction mixture to a separatory funnel.

  • Extraction: Collect the organic layer. Extract the aqueous layer once with 25 mL of chloroform and combine the organic layers.

  • Purification: The p-toluenesulfonamide by-product is typically removed by washing the organic layer with a saturated sodium chloride solution containing 1% sodium hydroxide. The desired product can then be purified further by crystallization or chromatography.[6]

Protocol 2: Manganese-Catalyzed N-Alkylation

This protocol outlines the N-alkylation of a sulfonamide using an alcohol as the alkylating agent, which is an environmentally benign alternative to alkyl halides.[4]

  • Setup: In an oven-dried flask under an inert atmosphere, combine 2-aminobenzenesulfonamide (1.0 mmol), benzyl alcohol (1.2 mmol), the manganese catalyst (5 mol%), and a base (e.g., K₂CO₃, 10 mol%).

  • Solvent: Add a suitable solvent, such as xylenes (5 mL).

  • Reaction: Seal the flask and heat the reaction mixture to 150 °C with vigorous stirring for 24 hours.

  • Workup: After 24 hours, cool the reaction to room temperature. Dilute the mixture with ethyl acetate.

  • Purification: Filter the mixture through a pad of celite to remove the catalyst and inorganic salts. Wash the celite pad with additional ethyl acetate. Combine the organic filtrates and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[4]

cluster_workflow General Catalytic Experiment Workflow A 1. Reaction Setup (Flask, Inert Atmosphere, Reagents, Solvent) B 2. Catalyst Addition (e.g., Mn, Os, Zr complex) A->B C 3. Reaction Conditions (Heating/Cooling, Stirring, Time Monitoring via TLC/GC) B->C D 4. Reaction Quench/Workup (e.g., Add water/buffer, Separate layers) C->D E 5. Product Extraction (Solvent extraction, Combine organic layers) D->E F 6. Purification (Column Chromatography, Crystallization) E->F G 7. Analysis (NMR, MS, Yield Calculation) F->G

Caption: A generalized workflow for a catalytic reaction.

References

A Comparative Analysis of the Biological Activities of O-Toluenesulfonamide and p-Toluenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-Toluenesulfonamide and its para-isomer, p-Toluenesulfonamide, are organic compounds that, while structurally similar, exhibit distinct biological activities. This guide provides a comprehensive comparison of these two isomers, focusing on their antimicrobial, anticancer, and enzyme inhibitory properties. The information presented herein is supported by experimental data from various studies, offering a valuable resource for researchers in drug discovery and development. While direct comparative studies are limited, this guide consolidates the available data to highlight the known biological profiles of each isomer.

Physicochemical Properties

A brief overview of the key physicochemical properties of O- and p-Toluenesulfonamide is presented below. These properties can influence their biological activity and pharmacokinetic profiles.

PropertyThis compoundp-Toluenesulfonamide
Synonyms 2-Methylbenzenesulfonamide, OTS4-Methylbenzenesulfonamide, PTS, Tosylamide
CAS Number 88-19-770-55-3
Molecular Formula C₇H₉NO₂SC₇H₉NO₂S
Molecular Weight 171.22 g/mol 171.22 g/mol
Melting Point 156-158 °C137.5 °C
Water Solubility 1.6 g/L at 25 °C[1]3.2 g/L at 25 °C[2]
log Kow 0.84[1]0.8[3]

Comparative Biological Activity

Antimicrobial Activity

While both isomers are derivatives of sulfonamides, a class of compounds known for their antibacterial effects, specific comparative data on their antimicrobial spectra is scarce. Generally, sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.

A study comparing N,N-diethylamido substituted α-toluenesulfonamides to their p-toluenesulfonamide counterparts found that the α-isomers were more active against Escherichia coli and Staphylococcus aureus.[4] For instance, 1-(benzylsulfonyl)-N,N-diethylpyrrolidine-2-carboxamide (an α-toluenesulfonamide derivative) showed a Minimum Inhibitory Concentration (MIC) of 3.12 µg/mL against S. aureus, while N,N-Diethyl-3-phenyl-2-(phenylmethylsulfonamide) propanamide (another α-derivative) had an MIC of 12.5 µg/mL against E. coli.[4] Unfortunately, this study did not include the corresponding ortho-isomers for a direct comparison.

Anticancer Activity

p-Toluenesulfonamide (PTS) has demonstrated notable anticancer activity in both preclinical and clinical studies.[5][6] It has been investigated as a treatment for various cancers, including non-small cell lung cancer, hepatocellular carcinoma, and prostate cancer.[5][7]

The anticancer mechanism of p-TSA involves the induction of apoptosis and necrosis in tumor cells.[8][9] It has been shown to inhibit the Akt-dependent and -independent mTOR/p70S6K signaling pathway, which is crucial for cell growth and proliferation.[5][10] This inhibition is linked to the disruption of lipid rafts and cholesterol content in the cell membrane.[5][10] Furthermore, p-TSA can induce lysosomal membrane permeabilization, leading to the release of cathepsin B and subsequent cell death.[3] In a mouse xenograft model of lung cancer, intratumoral injection of PTS significantly inhibited tumor growth.[8][9]

This compound , in contrast, has not been as extensively studied for its anticancer properties, and there is a lack of direct comparative data against its para-isomer.

Enzyme Inhibition

Both o- and p-toluenesulfonamide belong to the sulfonamide class, which is a well-known class of carbonic anhydrase (CA) inhibitors. CAs are zinc metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain types of cancer.

A derivative of p-toluenesulfonamide, N-benzyl-p-toluenesulfonamide (BTS), has been identified as a specific inhibitor of the contraction of fast skeletal muscle fibers by inhibiting the actomyosin subfragment-1 ATPase cycle.[12]

Comparative Toxicity

Toxicological data for both isomers is available from a report by the Australian Industrial Chemicals Introduction Scheme (AICIS).[1]

Toxicity EndpointThis compoundp-ToluenesulfonamideMixture (o- and p-)
Acute Oral LD50 (rat) >2000 mg/kg bw[1]>2000 mg/kg bw[1]>2000 mg/kg bw
Acute Dermal LD50 >2000 mg/kg bw[1]No data available[1]>2000 mg/kg bw (3:7 ratio)[1]
Skin Irritation Slight irritation in animal studies[1]Slight irritation in animal studies[1]Not specified
Eye Irritation Slight irritation in animal studies[1]Slight irritation in animal studies[1]Not specified
Skin Sensitization No data available[1]Not expected to be a sensitizer[1]Not specified
Genotoxicity Not expected to be genotoxic (negative in bacterial and mammalian cell in vitro assays)[1]Not expected to be genotoxic (negative in multiple in vitro and in vivo assays)[1]Negative in in vitro bacterial reverse mutation assays[1]
Carcinogenicity Not expected to be carcinogenic[1]Not expected to be carcinogenic[1]Not specified
Repeated Dose Toxicity (Lowest NOAEL in rats) 20 mg/kg bw/day (based on clinical signs and liver effects)[1]120 mg/kg/day (LOAEL)[2]Not specified

Based on the available data, both isomers exhibit low acute toxicity. For repeated dose toxicity, the No Observed Adverse Effect Level (NOAEL) for this compound was found to be lower than the Lowest Observed Adverse Effect Level (LOAEL) for p-toluenesulfonamide, suggesting the ortho-isomer may be more toxic upon repeated exposure.

Signaling Pathways and Experimental Workflows

p-Toluenesulfonamide Anticancer Signaling Pathway

p-Toluenesulfonamide has been shown to exert its anticancer effects by modulating the PI3K/Akt/mTOR/p70S6K signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival.

PTS_Signaling_Pathway PTS p-Toluenesulfonamide LipidRafts Lipid Raft Disruption PTS->LipidRafts inhibits Apoptosis Apoptosis PTS->Apoptosis induces Akt Akt (Protein Kinase B) LipidRafts->Akt inhibits phosphorylation mTORC1 mTORC1 Akt->mTORC1 p70S6K p70S6K mTORC1->p70S6K CellGrowth Cell Growth & Proliferation p70S6K->CellGrowth promotes

Caption: p-Toluenesulfonamide signaling pathway in cancer cells.

Experimental Workflow: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a fundamental technique to determine the antimicrobial efficacy of a compound.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis PrepInoculum Prepare Bacterial Inoculum Inoculate Inoculate Microtiter Plate PrepInoculum->Inoculate PrepCompound Prepare Serial Dilutions of Test Compound PrepCompound->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate ReadResults Visually Inspect for Bacterial Growth Incubate->ReadResults DetermineMIC Determine MIC ReadResults->DetermineMIC

Caption: Workflow for MIC determination by broth microdilution.

Experimental Protocols

Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay

This protocol is for determining the MIC of a compound using the broth microdilution method.

  • Materials:

    • Test compounds (O- and p-Toluenesulfonamide)

    • Mueller-Hinton Broth (MHB)

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

    • Sterile 96-well microtiter plates

    • Spectrophotometer

    • Sterile saline (0.85%)

    • Dimethyl sulfoxide (DMSO)

  • Procedure:

    • Preparation of Bacterial Inoculum: Aseptically transfer 3-5 colonies of the test bacterium from a fresh agar plate into 5 mL of MHB. Incubate at 37°C for 18-24 hours. Adjust the turbidity of the culture with sterile saline to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Preparation of Compound Dilutions: Dissolve the test compounds in DMSO to a stock concentration (e.g., 10 mg/mL). In a 96-well plate, perform a two-fold serial dilution of the stock solution with MHB to obtain a range of concentrations.

    • Inoculation: Add the diluted bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (bacteria with no compound) and a negative control (broth only).

    • Incubation: Incubate the plate at 37°C for 18-24 hours.

    • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer Activity: MTT Cell Viability Assay

This protocol measures the cytotoxic effect of a compound on cancer cell lines.

  • Materials:

    • Test compounds (O- and p-Toluenesulfonamide)

    • Cancer cell lines (e.g., PC-3, DU-145)

    • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • DMSO

    • 96-well cell culture plates

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

    • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

Enzyme Inhibition: Carbonic Anhydrase Assay

This protocol is for screening inhibitors of carbonic anhydrase activity.

  • Materials:

    • Test compounds (O- and p-Toluenesulfonamide)

    • Human carbonic anhydrase II (hCA II)

    • p-Nitrophenyl acetate (p-NPA) as substrate

    • Tris-HCl buffer (pH 7.4)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Assay Preparation: In a 96-well plate, add Tris-HCl buffer, the test compound at various concentrations, and the hCA II enzyme solution. Incubate for 10 minutes at room temperature to allow for enzyme-inhibitor binding.

    • Reaction Initiation: Initiate the reaction by adding the substrate, p-NPA.

    • Kinetic Measurement: Immediately measure the increase in absorbance at 405 nm over time using a microplate reader in kinetic mode. The rate of p-nitrophenol formation is proportional to the enzyme activity.

    • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. The percent inhibition is calculated relative to the uninhibited enzyme activity. The IC₅₀ value can be determined from a dose-response curve.

Conclusion

The available evidence suggests that p-Toluenesulfonamide possesses significant and well-characterized anticancer properties, primarily through the inhibition of the mTOR/p70S6K signaling pathway. In contrast, the biological activities of this compound are less explored, particularly in the context of direct comparison with its para-isomer. Both isomers exhibit low acute toxicity, though the ortho-isomer may have a higher potential for toxicity upon repeated exposure. Further direct comparative studies are warranted to fully elucidate the structure-activity relationship and the therapeutic potential of these two isomers. The experimental protocols provided in this guide offer a standardized framework for conducting such comparative investigations.

References

A Structural and Comparative Analysis of O- and P-Toluenesulfonamide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the structural, physicochemical, and biological properties of ortho- and para-toluenesulfonamide, presenting key data and experimental methodologies to inform research and development.

O-Toluenesulfonamide (OTS) and p-toluenesulfonamide (PTS) are isomeric organic compounds that, despite their similar molecular formula, exhibit distinct structural and functional characteristics. This guide provides a comprehensive comparison of these two molecules, offering valuable insights for researchers in medicinal chemistry, materials science, and drug development.

Structural Analysis: A Tale of Two Isomers

The fundamental difference between o- and p-toluenesulfonamide lies in the substitution pattern on the benzene ring. In the ortho isomer, the methyl (-CH₃) and sulfonamide (-SO₂NH₂) groups are on adjacent carbon atoms (positions 1 and 2), while in the para isomer, they are on opposite carbon atoms (positions 1 and 4). This seemingly minor variation in substituent placement leads to significant differences in their three-dimensional structure, intermolecular interactions, and ultimately, their physical and biological properties.

Molecular and Crystal Structure

The precise arrangement of atoms and molecules in the solid state, determined through X-ray crystallography, reveals key structural parameters. While detailed bond lengths and angles are best obtained directly from crystallographic databases, the overall structures highlight differences in symmetry and packing.

Table 1: Physicochemical and Structural Properties of O- and P-Toluenesulfonamide

PropertyThis compoundP-Toluenesulfonamide
Molecular Formula C₇H₉NO₂SC₇H₉NO₂S
Molecular Weight 171.22 g/mol 171.22 g/mol
Melting Point 156-158 °C134-137 °C
Water Solubility 1.6 g/L at 25 °C[1]Slightly soluble
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/n
CCDC Number 195799[2]247722[3]

Note: CCDC (Cambridge Crystallographic Data Centre) numbers provide access to detailed crystallographic data.

The difference in melting points is a direct consequence of the variations in their crystal lattice structures and the efficiency of molecular packing.

Molecular Structure Comparison cluster_O This compound cluster_P P-Toluenesulfonamide O_structure P_structure

Figure 1: 2D structures of O- and P-Toluenesulfonamide.

Comparative Biological and Chemical Activity

While both isomers find use as plasticizers and intermediates in chemical synthesis, their biological activities show notable divergence.[4] P-toluenesulfonamide, in particular, has garnered significant interest for its anti-tumor properties.

P-Toluenesulfonamide: An Anti-Cancer Agent

Recent studies have demonstrated that p-toluenesulfonamide exhibits anti-tumor activity in various cancer cell lines, including prostate cancer.[5] Its mechanism of action involves the inhibition of the Akt/mTOR/p70S6K signaling pathway, a critical regulator of cell growth, proliferation, and survival.[1] By disrupting this pathway, PTS can induce cell cycle arrest and apoptosis in cancer cells.[1]

PTS P-Toluenesulfonamide Akt Akt PTS->Akt Inhibits mTOR mTOR Akt->mTOR p70S6K p70S6K mTOR->p70S6K CellGrowth Cell Growth & Proliferation p70S6K->CellGrowth cluster_workflow X-ray Crystallography Workflow Crystal_Growth Crystal Growth Crystal_Mounting Crystal Mounting Crystal_Growth->Crystal_Mounting Data_Collection X-ray Diffraction Data Collection Crystal_Mounting->Data_Collection Structure_Solution Structure Solution Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Validation and Analysis Structure_Refinement->Validation

References

A Comparative Guide to the Validation of Analytical Methods for O-Toluenesulfonamide Quantification in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantification of O-Toluenesulfonamide (OTS) in complex matrices. OTS is a process-related impurity in the synthesis of saccharin and some sulfonamide drugs, and its accurate quantification is crucial for quality control and safety assessment. The following sections detail the performance of various analytical techniques, supported by experimental data, to aid in the selection of the most appropriate method for your specific research needs.

Data Presentation: A Comparative Overview of Analytical Methods

The performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the quantification of this compound and related sulfonamides are summarized below. These techniques are commonly employed for their sensitivity and specificity.[1]

Analytical TechniqueMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)Recovery (%)Precision (RSD)
HPLC-UV Gliclazide Drug Substance< 0.03%< 0.1%> 0.992286.56 - 105.21< 10%
GC-MS/MS Pharmaceuticals< 1 µg/L3 µg/L> 0.99580 - 110< 10%
LC-MS/MS Environmental Water-0.02 µg/L---
LC-MS/MS Instant Pastries0.01–0.14 µg/kg0.02–0.45 µg/kg-67.6–103.80.80–9.23%
HPLC-DAD Whole Egg15 µg/kg50 µg/kg-90.2–109.0< 10%

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established and validated methods for the analysis of this compound and other sulfonamides.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the quantification of OTS in pharmaceutical substances.[2]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reverse-phase C18 column is commonly used.[3][4]

  • Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol.[4]

  • Sample Preparation: Dissolve the sample in a suitable solvent, followed by filtration to remove particulate matter.

  • Detection: UV detection at a wavelength of 265 nm.[4]

  • Validation Parameters: The method should be validated for specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.[2]

Gas Chromatography-Mass Spectrometry (GC-MS/MS)

GC-MS/MS offers high sensitivity and is effective for detecting sulfonates in complex drug matrices.[5]

  • Instrumentation: A gas chromatograph coupled with a tandem mass spectrometer.

  • Column: A capillary column suitable for the analysis of semi-volatile compounds.

  • Carrier Gas: Helium at a constant flow rate.

  • Sample Preparation: Sample derivatization may be required for some sulfonamides, though direct injection techniques are also used.[5]

  • Injection: Splitless injection is often employed for trace analysis.

  • Ionization: Electron Ionization (EI).

  • Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

  • Validation: The method is validated for linearity, precision, sensitivity, and accuracy.[5]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective method for quantifying trace levels of sulfonamides in various complex matrices, including environmental and food samples.[1][6]

  • Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer.

  • Column: A C18 or similar reverse-phase column.[7]

  • Mobile Phase: A gradient elution with a mixture of water and acetonitrile or methanol, both containing a small amount of formic acid to improve ionization.[7]

  • Sample Preparation: Solid-phase extraction (SPE) is a common technique for sample clean-up and pre-concentration in complex matrices like water or food to mitigate matrix effects.[6]

  • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for sulfonamides.[7]

  • Mass Spectrometry: Analysis is performed in MRM mode, monitoring specific precursor-to-product ion transitions for each analyte to ensure accurate identification and quantification.[7]

  • Validation: The method validation includes assessment of linearity, LOD, LOQ, recovery, and precision.

Mandatory Visualization

The following diagram illustrates a general workflow for the validation of an analytical method for this compound quantification, in accordance with ICH guidelines.[8]

Analytical_Method_Validation_Workflow cluster_Planning 1. Planning & Protocol cluster_Execution 2. Experimental Execution cluster_Evaluation 3. Data Evaluation & Reporting cluster_Implementation 4. Implementation Define_Purpose Define Method Purpose & Scope Set_Criteria Set Acceptance Criteria Define_Purpose->Set_Criteria Defines Write_Protocol Write Validation Protocol Set_Criteria->Write_Protocol Documents in Specificity Specificity Write_Protocol->Specificity Guides Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate Precision) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Analyze_Data Analyze Data vs. Criteria Robustness->Analyze_Data Generates Data for Assess_Suitability Assess Method Suitability Analyze_Data->Assess_Suitability Informs Write_Report Write Validation Report Assess_Suitability->Write_Report Summarized in Implement_Method Implement for Routine Use Write_Report->Implement_Method Approves

Caption: General workflow for analytical method validation.

References

A Comparative Guide to Sulfonamide Protecting Groups in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and minimizing unwanted side reactions. Sulfonamides are a prominent class of protecting groups for primary and secondary amines, prized for their general stability and robustness.[1] This guide provides a comprehensive comparison of commonly employed sulfonamide protecting groups—tosyl (Ts), nosyl (Ns), mesyl (Ms), and 2-(trimethylsilyl)ethanesulfonyl (SES)—alongside widely used carbamate alternatives, tert-butoxycarbonyl (Boc) and 2-(trimethylsilyl)ethoxycarbonyl (Teoc), to aid in the strategic selection of an appropriate protecting group for your synthetic needs.

Comparative Overview of Protecting Group Performance

The ideal protecting group should be easy to install and remove under mild conditions that do not affect other functional groups in the molecule. The choice of a protecting group is dictated by its stability towards various reagents and reaction conditions planned in the synthetic route.

Data on Stability and Cleavage Conditions

The following tables summarize the stability of common sulfonamide and carbamate protecting groups under various conditions, as well as the reagents used for their removal.

Protecting GroupAbbreviationStable to Acidic ConditionsStable to Basic ConditionsStable to Oxidative ConditionsStable to Reductive Conditions (e.g., H₂, Pd/C)
p-Toluenesulfonyl TsGenerally stable; cleaved by strong acids (e.g., HBr/AcOH, TFMSA).[2][3]Very stable.[1]Generally stable.Cleaved by strong reducing agents (e.g., Na/NH₃, SmI₂).[4]
2-Nitrobenzenesulfonyl NsStable.Labile to thiols in the presence of a base.[1]The nitro group is susceptible to reduction.The nitro group is readily reduced.
Methanesulfonyl MsGenerally stable; cleaved by strong acids.Very stable.[1]Generally stable.Cleaved by strong reducing agents.
2-(Trimethylsilyl)ethanesulfonyl SESStable.Stable.Generally stable.Stable.
tert-Butoxycarbonyl BocLabile; cleaved by moderate to strong acids (e.g., TFA, HCl).[5][6]Generally stable.Generally stable.Stable.[6]
2-(Trimethylsilyl)ethoxycarbonyl TeocStable to many acidic conditions, but cleaved by TFA.[4]Stable.[7]Generally stable.Stable.[6]
Protecting GroupCommon Deprotection Reagents
Ts HBr/AcOH, Na/NH₃, SmI₂, Mg/MeOH, low-valent titanium.[1][8][9]
Ns Thiophenol/K₂CO₃, 2-mercaptoethanol/DBU.[1]
Ms Strong acids, dissolving metal reduction.[1]
SES Fluoride sources (e.g., TBAF, CsF), HF.[8]
Boc TFA, HCl in dioxane, heat.[5][10]
Teoc Fluoride sources (e.g., TBAF).[6][11]

Experimental Protocols

Detailed methodologies for the introduction and removal of each protecting group are provided below.

p-Toluenesulfonyl (Ts) Group

Protection (Tosylation) of a Primary Amine:

  • Materials: Primary amine (1.0 eq.), p-toluenesulfonyl chloride (TsCl, 1.1 eq.), pyridine or triethylamine (2.0 eq.), dichloromethane (DCM).

  • Procedure:

    • Dissolve the primary amine in DCM and cool the solution to 0 °C.

    • Add pyridine or triethylamine to the solution.

    • Slowly add p-toluenesulfonyl chloride.

    • Allow the reaction to warm to room temperature and stir for 4-16 hours.

    • Quench the reaction with water and extract the product with DCM.

    • Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Deprotection (Detosylation) using Samarium Iodide (SmI₂):

  • Materials: N-tosyl amine, samarium iodide (SmI₂) in THF (0.1 M solution), HMPA, THF.

  • Procedure:

    • Dissolve the N-tosyl amine in THF.

    • Add HMPA to the solution.

    • Slowly add the SmI₂ solution at room temperature until a persistent deep blue color is observed.

    • Stir the reaction for 2-4 hours.

    • Quench the reaction with saturated aqueous NaHCO₃ solution.

    • Extract the product with an organic solvent.

    • Wash, dry, and concentrate the organic layer.

    • Purify the crude product as necessary.

2-Nitrobenzenesulfonyl (Ns) Group

Protection (Nosylation) of a Primary Amine:

  • Materials: Primary amine (1.0 eq.), 2-nitrobenzenesulfonyl chloride (NsCl, 1.1 eq.), pyridine (2.0 eq.), DCM.

  • Procedure:

    • Dissolve the primary amine in DCM and cool to 0 °C.

    • Add pyridine.

    • Add 2-nitrobenzenesulfonyl chloride portion-wise.

    • Allow the mixture to warm to room temperature and stir for 2-16 hours.

    • Workup is similar to the tosylation procedure.

Deprotection (Denosylation) using Thiophenol:

  • Materials: N-nosyl amine (1.0 eq.), thiophenol (2.5 eq.), K₂CO₃ (2.5 eq.), acetonitrile.

  • Procedure:

    • Dissolve the N-nosyl amine in acetonitrile.

    • Add thiophenol and K₂CO₃.

    • Heat the mixture to 50 °C for 40 minutes.

    • Cool the reaction, dilute with water, and extract with an organic solvent.

    • Wash the organic layer with 1M NaOH to remove excess thiophenol, then with brine.

    • Dry, concentrate, and purify as needed.

Methanesulfonyl (Ms) Group

Protection (Mesylation) of a Primary Amine:

  • Materials: Primary amine (1.0 eq.), methanesulfonyl chloride (MsCl, 1.1 eq.), triethylamine (1.5 eq.), DCM.

  • Procedure:

    • Dissolve the amine in DCM and cool to 0 °C.

    • Add triethylamine.

    • Slowly add methanesulfonyl chloride.

    • Stir at 0 °C for 1-3 hours.

    • Workup is similar to the tosylation procedure.

Deprotection (Demesylation) using Strong Acid:

  • Materials: N-mesyl amine, concentrated HBr in acetic acid.

  • Procedure:

    • Dissolve the N-mesyl amine in a minimal amount of acetic acid.

    • Add a solution of HBr in acetic acid (e.g., 33%).

    • Heat the reaction mixture at reflux for several hours, monitoring by TLC.

    • Cool the reaction and carefully quench by adding to ice/water.

    • Basify with a strong base (e.g., NaOH) and extract the free amine.

    • Wash, dry, and concentrate the organic layer.

    • Purify the crude product.

2-(Trimethylsilyl)ethanesulfonyl (SES) Group

Protection of a Primary Amine:

  • Materials: Primary amine (1.0 eq.), 2-(trimethylsilyl)ethanesulfonyl chloride (SES-Cl, 1.1 eq.), triethylamine (1.5 eq.), DCM.

  • Procedure:

    • Follow the general procedure for mesylation, substituting SES-Cl for MsCl.

Deprotection using Fluoride:

  • Materials: N-SES amine, tetrabutylammonium fluoride (TBAF, 1.0 M in THF), acetonitrile.

  • Procedure:

    • Dissolve the N-SES amine in acetonitrile.

    • Add the TBAF solution.

    • Heat the reaction mixture at reflux for 1-4 hours.

    • Cool the reaction, dilute with water, and extract with an organic solvent.

    • Wash, dry, concentrate, and purify as needed.[8]

tert-Butoxycarbonyl (Boc) Group

Protection of a Primary Amine:

  • Materials: Primary amine (1.0 eq.), di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.), triethylamine or NaOH (1.5 eq.), THF or a biphasic mixture of water and an organic solvent.

  • Procedure:

    • Dissolve the amine in the chosen solvent system.

    • Add the base.

    • Add Boc₂O and stir at room temperature for 1-12 hours.

    • If using an aqueous system, extract the product into an organic solvent.

    • Wash the organic layer with water and brine.

    • Dry, concentrate, and purify if necessary.[12][13]

Deprotection using Trifluoroacetic Acid (TFA):

  • Materials: N-Boc amine, TFA, DCM.

  • Procedure:

    • Dissolve the N-Boc amine in DCM.

    • Add TFA (typically 20-50% v/v) and stir at room temperature for 30 minutes to a few hours.

    • Remove the solvent and excess TFA under reduced pressure.

    • The resulting amine trifluoroacetate salt can be used directly or neutralized with a base and extracted.[5]

2-(Trimethylsilyl)ethoxycarbonyl (Teoc) Group

Protection of a Primary Amine:

  • Materials: Primary amine (1.0 eq.), Teoc-OSu (1.1 eq.), triethylamine (1.5 eq.), DCM.

  • Procedure:

    • Dissolve the amine in DCM.

    • Add triethylamine.

    • Add Teoc-OSu and stir at room temperature for 2-16 hours.

    • Workup is similar to the tosylation procedure.[6]

Deprotection using Fluoride:

  • Materials: N-Teoc amine, TBAF (1.0 M in THF), THF.

  • Procedure:

    • Dissolve the N-Teoc amine in THF.

    • Add the TBAF solution and stir at room temperature for 1-3 hours.

    • Quench with water and extract the product.

    • Wash, dry, concentrate, and purify.[6][7]

Strategic Selection of a Sulfonamide Protecting Group

The choice of a sulfonamide protecting group depends on the overall synthetic strategy, particularly the need for orthogonal deprotection in the presence of other protecting groups.

G start Select Amine Protecting Group stability_check Is high stability to a wide range of conditions (acid, base, redox) required? start->stability_check harsh_deprotection Can harsh deprotection (strong acid or reduction) be tolerated? stability_check->harsh_deprotection Yes mild_thiol Is mild deprotection with thiols desirable? stability_check->mild_thiol No harsh_deprotection->mild_thiol No ts_ms Use Tosyl (Ts) or Mesyl (Ms) harsh_deprotection->ts_ms Yes mild_fluoride Is mild deprotection with fluoride desirable? mild_thiol->mild_fluoride No ns Use Nosyl (Ns) mild_thiol->ns Yes acid_labile Is acid-labile deprotection preferred? mild_fluoride->acid_labile No ses Use SES mild_fluoride->ses Yes boc Use Boc acid_labile->boc Yes teoc Use Teoc acid_labile->teoc Consider Teoc for orthogonality to Boc

Decision workflow for selecting an amine protecting group.

Orthogonal Deprotection Strategies

A key advantage of using a diverse palette of protecting groups is the ability to achieve orthogonal deprotection, where one group can be removed selectively in the presence of others. This is crucial in the synthesis of complex molecules with multiple functional groups.

OrthogonalDeprotection Ts Ts Ns Ns SES SES Boc Boc Teoc Teoc Strong_Acid_Reduction Strong Acid or Reduction Strong_Acid_Reduction->Ts Cleaves Strong_Acid_Reduction->Ns Reduces Nitro Strong_Acid_Reduction->SES Stable Strong_Acid_Reduction->Boc Stable Strong_Acid_Reduction->Teoc Stable Thiol_Base Thiol + Base Thiol_Base->Ts Stable Thiol_Base->Ns Cleaves Thiol_Base->SES Stable Thiol_Base->Boc Stable Thiol_Base->Teoc Stable Fluoride Fluoride (TBAF) Fluoride->Ts Stable Fluoride->Ns Stable Fluoride->SES Cleaves Fluoride->Boc Stable Fluoride->Teoc Cleaves Acid Acid (TFA) Acid->Ts Stable Acid->Ns Stable Acid->SES Stable Acid->Boc Cleaves

Orthogonality of common amine protecting groups.

Conclusion

The selection of a sulfonamide or carbamate protecting group is a critical decision in the planning of a synthetic route. While tosyl and mesyl groups offer high stability, their removal requires harsh conditions. The nosyl group provides a milder deprotection alternative using thiols, but the nitro group can be sensitive to reductive conditions. The SES and Teoc groups offer the advantage of mild, fluoride-mediated cleavage, providing excellent orthogonality with acid-labile (Boc) and base-labile protecting groups. A thorough understanding of the stability and reactivity of each protecting group, as outlined in this guide, will enable chemists to devise more efficient and successful synthetic strategies for the preparation of complex molecules.

References

Safety Operating Guide

Navigating the Safe Disposal of O-Toluenesulfonamide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of O-Toluenesulfonamide, ensuring compliance with regulatory standards and minimizing environmental impact.

Immediate Safety and Handling Precautions:

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes protective gloves, protective clothing, and face protection to prevent skin and eye contact. This compound is suspected of causing cancer and causes serious eye irritation.[1] In case of accidental release, sweep the solid material into an airtight container, taking care not to create dust.

Step-by-Step Disposal Protocol

The primary recommended method for the disposal of this compound is through incineration by a licensed hazardous waste disposal facility. It is imperative to adhere to all federal, state, and local regulations governing chemical waste.

  • Waste Identification and Segregation:

    • Clearly label all containers of this compound waste with the chemical name and associated hazards.

    • Do not mix this compound waste with other waste streams to avoid incompatible chemical reactions.

  • Solvent Dilution (for Incineration):

    • In some cases, it may be possible to dissolve or mix the material with a combustible solvent. This should only be done by trained personnel in a well-ventilated area, such as a fume hood.

    • The choice of solvent must be compatible with the chemical incinerator's capabilities.

  • Engage a Licensed Disposal Company:

    • Contact a certified hazardous waste disposal company to arrange for the collection and transport of the this compound waste.

    • Provide the disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and transport.

  • Regulatory Compliance:

    • Waste disposal must be conducted in accordance with the Resource Conservation and Recovery Act (RCRA) in the United States, or equivalent national and local regulations.[2] These regulations govern the management of hazardous waste from "cradle-to-grave."[2][3]

    • The waste generator is legally responsible for ensuring that the waste is properly identified, managed, and treated prior to disposal.[2]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValueReference
Melting Point156 °C[4]
Flash Point178 °C[4]
Oral LD50 (rat)4870 mg/kg
Water Hazard ClassClass 2 (Hazard to waters)

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_0 This compound Disposal Workflow A Identify this compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate from other chemical waste B->C D Is incineration via a licensed facility an option? C->D E Dissolve in a combustible solvent (if permissible by facility) D->E Yes J Consult with EHS for alternative disposal options D->J No F Contact Licensed Hazardous Waste Disposal Company E->F G Store waste in a designated, secure area pending pickup F->G H Complete all required waste manifest documentation G->H I Waste collected by licensed company for incineration H->I

Caption: Decision workflow for the proper disposal of this compound.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental stewardship. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable regulations.

References

Safeguarding Your Research: A Guide to Handling O-Toluenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of O-Toluenesulfonamide, ensuring the protection of laboratory personnel and the integrity of research.

Researchers and drug development professionals require immediate and precise safety information to manage the risks associated with laboratory chemicals. This guide provides essential procedural information for the safe handling of this compound, a compound that necessitates careful management due to its potential health hazards.

This compound is classified as a substance that causes serious eye irritation and is suspected of causing cancer[1][2]. Therefore, strict adherence to safety protocols is paramount. This includes the use of appropriate personal protective equipment (PPE), proper handling and storage techniques, and certified disposal methods.

Hazard and Property Overview

A summary of the key hazard classifications and physical properties of this compound is provided below to inform risk assessments and handling procedures.

Property/Hazard Information
Physical State Solid, Crystal - Powder[1]
Color White to Almost White[1]
Melting Point 155-158 °C[1]
GHS Hazard Statements Causes serious eye irritation (H319), Suspected of causing cancer (H351)[1]
Signal Word Warning[1][2]
Carcinogenicity IARC Group 2B (Possibly carcinogenic to humans)[1]
Storage Store in a cool, dark, and locked up place away from oxidizing agents[1][2]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to personal protection is critical. The following PPE is mandatory when handling this compound to minimize exposure.

Protection Type Specific Recommendations
Eye and Face Protection Safety goggles or glasses with side shields are required. A face shield should be used if there is a risk of dust generation[1][3].
Hand Protection Impervious gloves, such as nitrile or butyl rubber, should be worn. Gloves must be inspected before use and replaced if contaminated. Hands should be washed thoroughly after glove removal[1][3][4].
Respiratory Protection A dust respirator (e.g., N95) is required when dusts are generated. For higher-risk procedures, a self-contained breathing apparatus (SCBA) or a supplied-air respirator may be necessary. All respirator use must comply with local and national regulations[1][5].
Body Protection Impervious protective clothing, such as a lab coat or overalls, is necessary. For larger quantities or increased risk of spillage, a P.V.C. apron and protective boots are recommended[1][3][5].

Operational and Disposal Plans

A systematic approach to handling and disposal is essential for safety and compliance.

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure all necessary PPE is available and in good condition. Read and understand the Safety Data Sheet (SDS). Work in a well-ventilated area, preferably within a chemical fume hood or a designated area with local exhaust ventilation[1][6].

  • Weighing and Transfer: Handle this compound as a solid. Use dry, clean spatulas and weighing boats. Avoid generating dust. If possible, use a closed system for transfers[1][3].

  • During Use: Keep containers tightly closed when not in use. Avoid all personal contact, including inhalation and contact with skin and eyes[1][3].

  • After Handling: Thoroughly wash hands and face after handling the substance[1][6]. Clean the work area using dry clean-up procedures to avoid dust dispersal[3].

  • Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dark, and locked-up location[1][2].

Step-by-Step Disposal Plan:

  • Waste Collection: Collect all this compound waste, including contaminated consumables (e.g., gloves, weighing paper), in a suitable, labeled, and sealed container[3][7].

  • Container Management: Do not mix with other waste. Handle uncleaned containers as you would the product itself[7].

  • Disposal: Dispose of the waste container through an approved waste disposal plant. Follow all local, national, and institutional regulations for chemical waste disposal[2][7].

Emergency Procedures

In the event of an exposure or spill, immediate action is required.

Exposure Type First Aid Measures
Eye Contact Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice[1].
Skin Contact Remove all contaminated clothing immediately. Gently wash the affected area with plenty of soap and water. Seek medical attention if irritation persists[1].
Inhalation Remove the victim to fresh air and keep them at rest in a comfortable breathing position. Seek medical attention[1][5].
Ingestion Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention[1][5].

For major spills, evacuate the area and alert emergency responders. Only trained personnel equipped with the appropriate PPE should attempt to clean up the spill. Use dry clean-up procedures and avoid generating dust. Collect the spilled material in a suitable container for disposal[3][6].

O_Toluenesulfonamide_Safety_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Protocol prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_area Prepare Ventilated Area prep_ppe->prep_area handling_weigh Weigh & Transfer (Avoid Dust) prep_area->handling_weigh handling_use Use in Process handling_weigh->handling_use emergency_spill Spill handling_weigh->emergency_spill emergency_exposure Exposure handling_weigh->emergency_exposure handling_store Store Unused Material handling_use->handling_store cleanup_area Clean Work Area (Dry Method) handling_use->cleanup_area handling_use->emergency_spill handling_use->emergency_exposure handling_store->cleanup_area cleanup_ppe Doff & Dispose of PPE cleanup_area->cleanup_ppe cleanup_waste Dispose of Chemical Waste cleanup_ppe->cleanup_waste emergency_action_spill Evacuate & Contain emergency_spill->emergency_action_spill emergency_action_exposure Administer First Aid emergency_exposure->emergency_action_exposure emergency_notify Notify Supervisor/Safety Officer emergency_action_spill->emergency_notify emergency_action_exposure->emergency_notify

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.